Holmium acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12HoO6 |
|---|---|
Molecular Weight |
345.09 g/mol |
IUPAC Name |
acetic acid;holmium |
InChI |
InChI=1S/3C2H4O2.Ho/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
NKWMPWXATGULJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Ho] |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Ho] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Holmium Acetate Hydrate for Researchers and Drug Development Professionals
Introduction
Holmium acetate (B1210297) hydrate (B1144303) (Ho(CH₃COO)₃·xH₂O) is a water-soluble salt of the lanthanide series element, holmium.[1] This compound serves as a crucial precursor in the synthesis of various holmium-containing materials. Its applications are found in the manufacturing of specialty glasses, lasers, and ceramics.[2][3] For researchers and professionals in drug development, holmium compounds are of growing interest for their potential catalytic activities and unique properties that can be leveraged in the synthesis of complex organic molecules.[1][3] This guide provides a comprehensive overview of the chemical principles, synthesis, characterization, and potential applications of holmium acetate hydrate.
Chemical and Physical Properties
This compound is typically available as a hydrate, with the tetrahydrate being a common form.[1][4] The properties of this compound hydrate are summarized in the table below.
| Property | Data | Reference |
| Chemical Formula | Ho(CH₃COO)₃·xH₂O (commonly as tetrahydrate) | [1] |
| Molar Mass (Anhydrous) | 342.06 g/mol | |
| Molar Mass (Tetrahydrate) | 414.12 g/mol | [1][4] |
| Appearance | Pale yellow or pink crystals | [1][5] |
| Crystal System (Tetrahydrate) | Triclinic | [1][4] |
| Solubility in Water | Soluble | [1][6] |
| Decomposition | Decomposes at elevated temperatures | [1][2] |
Synthesis of this compound Hydrate from Holmium Oxide
The most common laboratory-scale synthesis of this compound hydrate involves the reaction of holmium(III) oxide with acetic acid.[1][2] The balanced chemical equation for this acid-base reaction is:
Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O[1]
Experimental Protocol: Synthesis
This protocol details the steps for the synthesis of this compound tetrahydrate.
Materials and Equipment:
-
Holmium(III) oxide (Ho₂O₃), 99.9%+ purity
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beaker
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Drying oven or desiccator
Methodology:
-
Reagent Preparation: Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.[1]
-
Reaction Setup: Place the 70% acetic acid solution in a beaker on a magnetic stirrer with a heating mantle.[1]
-
Dissolution of Holmium Oxide: Gently heat the acetic acid solution to approximately 80-90°C while stirring continuously. Slowly add the holmium oxide powder in small portions to the hot acid.[1]
-
Reaction Completion: Continue heating and stirring until all the holmium oxide has dissolved. This process may take 1-2 hours.[1]
-
Filtration: If any unreacted solid remains, perform a hot filtration of the solution to remove insoluble impurities.[1]
-
Crystallization: Allow the filtrate to cool down slowly to room temperature to facilitate the precipitation of this compound hydrate crystals. The solution can be further cooled in an ice bath to enhance crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold deionized water to remove any residual acetic acid.[1]
-
Drying: Dry the purified crystals in a drying oven at a low temperature or in a desiccator.
Characterization and Purity Analysis
The purity of this compound hydrate is critical for its applications. Purity is typically assessed by determining the holmium content and quantifying trace metal impurities.[7]
Experimental Protocol: Assay of Holmium Content by Complexometric Titration
This method relies on the formation of a stable complex between Ho³⁺ ions and ethylenediaminetetraacetic acid (EDTA).[7]
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound hydrate and dissolve it in deionized water. Gentle heating may be applied to ensure complete dissolution.[7]
-
Buffering: Adjust the pH of the solution to a range of 5.0-6.0 using a hexamine buffer.[7]
-
Indicator: Add a small amount of Xylenol Orange indicator to the solution. This will form a reddish-purple complex with the free holmium ions.[7]
-
Titration: Titrate the solution with a standardized EDTA solution. The EDTA will preferentially bind with the free holmium ions.[7]
-
Endpoint Determination: The endpoint is indicated by a sharp color change from reddish-purple to yellow. This occurs when all the holmium ions have been complexed by the EDTA, which then removes the holmium from the indicator complex.[7]
Experimental Protocol: Determination of Trace Metal Impurities by ICP-MS
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for the quantification of trace metal impurities.[7]
Methodology:
-
Sample Digestion: Digest a precisely weighed sample of this compound hydrate in high-purity nitric acid.[7]
-
Sample Introduction: Introduce the digested sample solution into the ICP-MS instrument, where it is atomized and ionized by a high-temperature argon plasma.[7]
-
Mass Analysis: The generated ions are passed through a mass spectrometer, which separates them based on their mass-to-charge ratio for identification and quantification.[7]
Thermal Decomposition Pathway
Upon heating, this compound hydrate undergoes a multi-step decomposition, ultimately yielding holmium oxide (Ho₂O₃). The tetrahydrate first loses its water of hydration, followed by the decomposition of the anhydrous acetate through intermediate oxo-acetate species.[2][8]
Applications in Research and Drug Development
This compound hydrate is a valuable starting material for the synthesis of holmium oxide thin films, which have applications as high-k dielectric materials in electronics and in optical coatings.[8] In the realm of organic synthesis, lanthanide compounds, including holmium salts, are recognized for their potential as Lewis acid catalysts.[3] While specific applications of this compound as a catalyst are not extensively documented, its Lewis acidity suggests potential utility in catalyzing various organic reactions, which is a key area of interest in drug development and the synthesis of novel therapeutic agents.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Crystal growing [en.crystalls.info]
- 5. Holmium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
holmium (III) acetate physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Holmium (III) Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of holmium (III) acetate. It includes detailed experimental protocols for its synthesis and analysis, quantitative data summaries, and logical workflow diagrams to support research and development activities. Holmium (III) acetate serves as a critical precursor in the synthesis of advanced materials, including nanoparticles for biomedical imaging and microspheres for radionuclide therapy, making a thorough understanding of its characteristics essential for professionals in materials science and drug development.
Physical Properties
Holmium (III) acetate is a moderately water-soluble crystalline solid.[1][2][3] Its appearance is typically described as peach, pink, or light yellow powder/crystals.[1][2][4] The compound exists in both anhydrous and hydrated forms, with the tetrahydrate being a common crystalline form from aqueous solutions.[5][6]
Table 1: Summary of Physical Properties
| Property | Value | Notes |
| Molecular Formula | Anhydrous: Ho(C₂H₃O₂)₃ or C₆H₉HoO₆[4][5] | Hydrated forms are often represented as Ho(CH₃COO)₃ · xH₂O. |
| Monohydrate: C₆H₁₁HoO₇[1] | ||
| Tetrahydrate: Ho₂(CH₃COO)₆·4H₂O[5] | ||
| Molecular Weight | Anhydrous: 342.06 g/mol or 342.07 g/mol [2][4] | |
| Monohydrate: 360.08 g/mol [1] | ||
| Hydrate (B1144303) (unspecified): 363.10 g/mol [7] | ||
| Appearance | Peach powder[1][8], Pink solid[2][9], Light Yellow[4], Crystals[5] | The color can vary based on hydration state and purity. |
| Solubility | Soluble in water.[2][3][5][9] | Quantitative data is scarce, but it is qualitatively described as soluble.[3] |
| CAS Number | Anhydrous: 25519-09-9[2][5] | |
| Hydrate: 312619-49-1 | ||
| EC Number | 247-066-9[1][5] |
Chemical Properties
Holmium (III) acetate's chemical behavior is characterized by its synthesis from holmium oxide, its thermal decomposition to form holmium oxide, and its coordination chemistry.
Synthesis
Holmium (III) acetate is typically prepared by the reaction of holmium (III) oxide with hot acetic acid.[5][6] This acid-base reaction yields holmium acetate and water.[6] The hydrated form, often the tetrahydrate, crystallizes upon cooling the solution.[5][6] The anhydrous material can be obtained by heating the hydrated salt in acetic acid.[5]
The balanced chemical equation for the primary synthesis reaction is: Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O[5][6]
Thermal Decomposition
When heated, holmium (III) acetate hydrate undergoes a multi-step decomposition. The hydrated salt first loses water to form the anhydrous compound, which then decomposes through intermediate species like holmium oxyacetate (HoO(CH₃COO)) and holmium oxycarbonate (Ho₂O₂CO₃), ultimately yielding holmium (III) oxide (Ho₂O₃) at higher temperatures.[5] The final oxide is formed at approximately 590 °C.[5] This property is crucial for the synthesis of holmium oxide nanoparticles from an acetate precursor.[10]
Coordination Chemistry
X-ray crystallography reveals that anhydrous holmium (III) acetate is a coordination polymer.[5] In one polymorph, each holmium ion is nine-coordinate, bound to two bidentate acetate ligands and bridged by other acetate ligands.[5] A second polymorph exists where the holmium ion has an 8-coordination structure.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and characterization of holmium (III) acetate.
Protocol for Synthesis of Holmium (III) Acetate Tetrahydrate
This protocol details the synthesis of holmium (III) acetate tetrahydrate from holmium (III) oxide and acetic acid.[6]
Materials:
-
Holmium (III) oxide (Ho₂O₃), 99.9%+ purity
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Drying oven or desiccator
Methodology:
-
Reagent Preparation: Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.[6]
-
Reaction Setup: Place the acetic acid solution in a beaker on a magnetic stirrer with a heating mantle.
-
Dissolution: Gently heat the solution to 80-90°C while stirring.[6]
-
Addition of Oxide: Slowly add the holmium (III) oxide powder in small portions to the hot acetic acid solution.[6]
-
Reaction Completion: Continue heating and stirring until all the oxide has dissolved, which may take 1-2 hours.[6]
-
Filtration: If any unreacted solid remains, hot-filter the solution to remove impurities.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature to precipitate this compound hydrate crystals. The solution can be cooled further in an ice bath to enhance yield.[6]
-
Isolation: Collect the crystals by vacuum filtration.[6]
-
Washing: Wash the crystals with a small amount of cold deionized water.[6]
-
Drying: Dry the final product in a low-temperature oven or in a desiccator.[6]
Caption: Workflow for Synthesis of Holmium (III) Acetate.
Protocol for Thermal Characterization (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal decomposition of holmium (III) acetate. TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal events.[11][12]
Equipment:
-
TGA/DSC instrument
-
High-purity crucibles (e.g., alumina, platinum)[13]
-
Microbalance
-
Inert (N₂) and oxidative (Air or O₂) purge gases
Methodology:
-
Baseline Correction: Perform a baseline run with an empty crucible under the same experimental conditions (temperature program, gas flow) to be used for the sample. This corrects for instrument drift.[14]
-
Sample Preparation: Accurately weigh a small amount of the holmium (III) acetate hydrate sample (typically 5-10 mg) into a crucible.
-
Instrument Setup: Place the sample crucible in the TGA/DSC furnace.
-
Experimental Program:
-
Set the initial temperature (e.g., 25°C) and allow the system to equilibrate.
-
Program a heating ramp (e.g., 10°C/min) up to a final temperature (e.g., 800°C) to ensure complete decomposition to the oxide.[5][10]
-
Set the purge gas and flow rate (e.g., 50 mL/min). An inert atmosphere (N₂) is used to study dehydration and initial decomposition, while a switch to an oxidative atmosphere (air) can be used to combust any carbonaceous residue.[15]
-
-
Data Acquisition: Start the experiment and record mass change (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Analyze the mass loss steps to identify dehydration, decomposition of the acetate, and formation of intermediates and the final oxide residue.
-
DSC Curve: Identify endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., decomposition, oxidation).[14]
-
Caption: Logical Workflow for Thermal Analysis (TGA/DSC).
Protocol for Gravimetric Determination of Solubility
This protocol provides a general method for determining the solubility of holmium (III) acetate in a given polar solvent, such as water.[3]
Materials & Equipment:
-
Holmium (III) acetate
-
Solvent (e.g., deionized water)
-
Thermostatic water bath or shaker
-
Volumetric flask
-
Filtration apparatus (e.g., syringe with 0.2 µm filter)
-
Pre-weighed evaporating dish
-
Analytical balance
-
Drying oven
-
Desiccator
Methodology:
-
Equilibration: Add an excess amount of holmium (III) acetate to a known volume of the solvent in a sealed flask.
-
Saturation: Place the flask in a thermostatic bath at a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium and saturation are reached.
-
Sampling: Allow the solution to settle. Carefully draw a precise volume of the clear supernatant using a volumetric pipette. To remove any suspended microcrystals, pass the solution through a filter.
-
Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish.
-
Drying: Gently heat the dish in a drying oven to evaporate the solvent completely.
-
Constant Weight: Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.[3]
-
Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of filtrate (L))[3]
Caption: Workflow for Gravimetric Solubility Determination.
Applications in Research and Drug Development
While not a therapeutic agent itself, holmium (III) acetate is a valuable precursor for materials with significant biomedical applications.
-
Precursor for Nanoparticles: It is used in the synthesis of holmium oxide (Ho₂O₃) nanoparticles. These nanoparticles have potential as T2-weighted contrast agents for ultra-high-field magnetic resonance imaging (UHF-MRI).[16][17]
-
Radiopharmaceuticals: Holmium (III) acetylacetonate (B107027) (Ho(acac)₃), which can be synthesized from holmium salts, is a critical precursor for preparing microspheres containing the radioactive isotope ¹⁶⁶Ho.[18][19] These ¹⁶⁶Ho-loaded microspheres are used in targeted radionuclide therapy for treating cancers.[18]
-
Other Applications: this compound is also used in the manufacturing of specialty ceramics, glass, phosphors, and metal halide lamps, and as a dopant in garnet lasers.[5] It also finds use in nuclear reactors as a neutron absorber to control the chain reaction.[5][20]
Caption: Application Pathways of Holmium (III) Acetate.
References
- 1. americanelements.com [americanelements.com]
- 2. Holmium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 3. benchchem.com [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound hydrate | C6H14HoO7 | CID 16213109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. Holmium (III) Acetate Hydrate - CAS 25519-09-9 [prochemonline.com]
- 10. benchchem.com [benchchem.com]
- 11. TGA: TGA/DSC 3+, Mettler Toledo - הפקולטה למדע והנדסה של חומרים, טכניון [materials.technion.ac.il]
- 12. research.rice.edu [research.rice.edu]
- 13. Platinum - Wikipedia [en.wikipedia.org]
- 14. fpe.umd.edu [fpe.umd.edu]
- 15. kohan.com.tw [kohan.com.tw]
- 16. benchchem.com [benchchem.com]
- 17. Holmium (III)-doped multifunctional nanotheranostic agent for ultra-high-field magnetic resonance imaging-guided chemo-photothermal tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of holmium(iii)-acetylacetonate complexes derived from therapeutic microspheres by infrared ion spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Holmium(III) acetate, hydrate, 99.99% 312619-49-1 India [ottokemi.com]
Unveiling the Structure of Anhydrous Holmium Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of anhydrous holmium acetate (B1210297), a compound of interest in materials science and potentially as a precursor in pharmaceutical research. This document details the synthesis, crystallographic data, and structural features of this lanthanide coordination polymer.
Introduction
Anhydrous holmium acetate, Ho(CH₃COO)₃, is a coordination polymer that has garnered interest due to the unique properties of the holmium ion. Unlike its hydrated counterparts, the anhydrous form presents a direct look at the coordination environment of the Ho(III) ion without the influence of coordinated water molecules. Understanding its crystal structure is crucial for predicting its physical and chemical properties and for its potential applications in areas such as catalysis, magnetism, and as a starting material for the synthesis of other holmium-containing compounds.
Synthesis of Anhydrous this compound
The synthesis of anhydrous this compound typically involves the dehydration of its hydrated precursor. Single crystals suitable for X-ray diffraction can be obtained through a carefully controlled process.
Experimental Protocol: Synthesis of Single Crystals
A common method for preparing anhydrous rare-earth acetates, including this compound, involves the thermal dehydration of the corresponding hydrated salt in an acetic acid environment to prevent the formation of oxide-acetates.[1]
Materials:
-
Holmium(III) oxide (Ho₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Caesium acetate (CsCH₃COO) (optional, as a salting-out agent)
-
Deionized water
Procedure:
-
Preparation of Hydrated this compound Solution: Dissolve holmium(III) oxide in a dilute solution of acetic acid with gentle heating.
-
Crystallization of Anhydrous this compound: The resulting solution of hydrated this compound is then carefully heated to approximately 120°C. To facilitate the crystallization of the anhydrous form, a salting-out agent such as caesium acetate can be added.
-
Isolation: Single crystals of anhydrous this compound will form upon slow cooling or evaporation of the acetic acid. The crystals should be isolated in an inert, dry atmosphere to prevent rehydration.
The following diagram illustrates the general workflow for the synthesis of anhydrous this compound single crystals.
Caption: Synthesis workflow for anhydrous this compound single crystals.
Crystal Structure Analysis
The crystal structure of anhydrous this compound has been determined by single-crystal X-ray diffraction. It is known to exist in at least two polymorphic forms. The most well-characterized form is a monoclinic structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of anhydrous this compound requires the following general procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. Due to the potential air-sensitivity of the anhydrous compound, this process may need to be performed in an inert atmosphere.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as a series of frames at different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
The logical flow of the crystal structure determination process is depicted below.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data and Structural Description
Anhydrous this compound crystallizes in a monoclinic system, belonging to the space group C2/c. It is isostructural with other anhydrous acetates of the heavier lanthanides (from Sm to Lu) and Yttrium.
Table 1: Crystallographic Data for Anhydrous this compound
| Parameter | Value |
| Chemical Formula | Ho(C₂H₃O₂)₃ |
| Formula Weight | 342.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 11.091(3) Å |
| b | 29.163(10) Å |
| c | 7.868(2) Å |
| β | 131.90(1)° |
| Volume | 1903.9 ų |
| Z | 4 |
Data obtained from the work of Lossin and Meyer (1993).
The structure of anhydrous this compound is a one-dimensional coordination polymer. The holmium(III) ion is nine-coordinate, surrounded by nine oxygen atoms from six different acetate ligands. The coordination polyhedron can be described as a distorted tricapped trigonal prism.
The acetate ligands exhibit two distinct coordination modes:
-
Bidentate Chelating: Two acetate groups chelate to the holmium center.
-
Bridging: Four acetate groups bridge adjacent holmium centers, creating the polymeric chain structure.
This arrangement results in infinite chains extending along the c-axis. The coordination environment of the holmium ion is illustrated in the diagram below.
Caption: Schematic of the nine-coordinate Ho(III) center.
A second polymorph with an eight-coordinate holmium center has also been reported, indicating the structural diversity of anhydrous lanthanide acetates.[2]
Conclusion
The crystal structure of anhydrous this compound reveals a complex coordination polymer with a nine-coordinate holmium(III) center. The detailed structural information presented in this guide is fundamental for understanding the material's properties and for guiding future research into its potential applications. The synthesis and crystallographic analysis protocols provided offer a framework for the preparation and characterization of this and related lanthanide compounds. Further investigation into the different polymorphs of anhydrous this compound could provide deeper insights into the structural chemistry of the lanthanides.
References
solubility of holmium acetate in water and organic solvents
An In-Depth Technical Guide to the Solubility of Holmium Acetate (B1210297)
Introduction
Holmium (Ho), a rare-earth element belonging to the lanthanide series, forms a hydrated acetate salt, Holmium(III) Acetate Hydrate (B1144303) (Ho(CH₃COO)₃·xH₂O). This compound typically presents as a pink or light yellow, crystalline solid.[1][2] An understanding of its solubility in aqueous and organic media is fundamental for its application as a precursor in the synthesis of advanced materials, catalysts, and potential pharmaceutical agents.[1] The solubility characteristics govern reaction kinetics, formulation strategies, and the overall homogeneity of end-products.
While specific quantitative solubility data for holmium acetate is not extensively published, this guide synthesizes available qualitative information and presents quantitative data for analogous lanthanide acetates to provide a predictive framework. Furthermore, it details a comprehensive experimental protocol for the precise determination of its solubility.
Solubility Data
This compound is generally described as being soluble in water.[3][4][5] One source qualifies it as a moderately water-soluble crystalline material.[2] However, precise quantitative data is scarce in the literature. To provide a reasonable estimation, the solubility of other rare-earth acetate hydrates can be examined, as chemical properties across the lanthanide series often follow predictable trends.[1][6][7]
Aqueous Solubility
The solubility of analogous rare-earth acetates in water is presented in Table 1. The data suggests that significant aqueous solubility can be expected for this compound.
Table 1: Quantitative Solubility of Selected Rare-Earth Acetate Hydrates in Water
| Compound | Solvent | Temperature (°C) | Solubility |
|---|---|---|---|
| Cerium(III) Acetate Hydrate | Water | 20 | 260 g/L[1] |
| Gadolinium(III) Acetate | Water | Not Specified | 9.7 g/100 mL (97 g/L)[1] |
| Lanthanum(III) Acetate | Water | Not Specified | Soluble[8] |
| Neodymium(III) Acetate | Water | Not Specified | Soluble[1] |
Note: The exact degree of hydration for these compounds can influence solubility and is not always specified in the source material.
Solubility in Organic Solvents
It is critical to consider the hydration state of the salt, as it can dramatically impact solubility in organic media. For instance, anhydrous lanthanum acetate is reportedly soluble in ethanol, whereas the hydrate form of cerium(III) acetate is insoluble in ethanol.[1] This underscores the necessity for empirical determination of this compound solubility in specific organic solvents. Generally, solubility can be predicted by the "like dissolves like" principle, where polar compounds are more likely to dissolve in polar solvents.[9]
Experimental Protocol for Solubility Determination
The following section details a robust gravimetric method for determining the solubility of this compound hydrate in a given solvent. This method is reliable and directly measures the mass of solute dissolved in a specific volume of solvent at equilibrium.[1]
Principle
An excess of the solute (this compound) is mixed with the solvent and agitated at a constant temperature until the solution becomes saturated and equilibrium is reached. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining dry solute is measured.
Materials and Equipment
-
This compound Hydrate (Ho(CH₃COO)₃·xH₂O)
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Analytical Balance (±0.0001 g precision)
-
Thermostatic Shaker or Magnetic Stirrer with Hotplate
-
Calibrated Temperature Probe
-
Volumetric Flasks and Pipettes (Class A)
-
Syringe Filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE or nylon)
-
Drying Oven
-
Desiccator
-
Beakers and Erlenmeyer Flasks
Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound hydrate to a known volume of the solvent in a sealed Erlenmeyer flask. The presence of undissolved solid is essential to ensure saturation is achieved.[1]
-
Equilibration: Place the sealed flask in a thermostatic shaker or on a magnetic stirrer set to a constant, controlled temperature. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]
-
Sample Extraction: Once equilibrium is achieved, cease agitation and allow the solid to settle. Carefully draw a precise volume of the clear supernatant liquid using a volumetric pipette. To avoid drawing up solid particles, the pipette tip can be fitted with a syringe filter.[1]
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the precise volume of the clear filtrate into the pre-weighed dish.
-
Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. (Note: A preliminary thermogravimetric analysis (TGA) is recommended to determine the decomposition temperature).[1]
-
Once the solvent has fully evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried this compound residue.
-
Repeat the drying and weighing cycles until a constant mass is achieved.[1]
-
Data Calculation
The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried this compound (g)) / (Volume of filtrate (L)) [1]
Alternative Method: UV-Vis Spectrophotometry
For colored compounds like this compound, UV-Vis spectrophotometry offers an alternative, less direct method for determining concentration.[1] This involves creating a calibration curve by measuring the absorbance of several this compound solutions of known concentrations at a specific wavelength. The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve. Holmium solutions have characteristic sharp absorbance peaks that are useful for this purpose.[10][11][12]
Visualizations
Experimental Workflow
The following diagram outlines the logical steps for the gravimetric determination of this compound solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Factors Influencing Solubility
The solubility of an ionic compound like this compound is not an intrinsic constant but is influenced by several external factors.
Caption: Key Factors Influencing the Solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. echemi.com [echemi.com]
- 4. Holmium (III) Acetate Hydrate - CAS 25519-09-9 [prochemonline.com]
- 5. This compound | 25519-09-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding stability trends along the lanthanide series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectral Transmittance Characteristics of Holmium Oxide in Perchloric Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Holmium Oxide Reference for Wavelength in the Visible and UV [starnacells.com]
A Technical Guide to Anhydrous Holmium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of anhydrous holmium acetate (B1210297), a rare earth compound with applications in catalysis, specialty materials, and emerging biomedical research. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and presents relevant data in a structured format for ease of reference.
Core Chemical and Physical Data
Anhydrous holmium acetate is the salt of the rare earth metal holmium and acetic acid. While it is often handled in its hydrated forms, the anhydrous version is critical for applications requiring the absence of water.
Data Summary: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 25519-09-9 | [1][2] |
| Chemical Formula | Ho(CH₃COO)₃ or C₆H₉HoO₆ | [2][3] |
| Molecular Weight | 342.06 g/mol (anhydrous basis) | [4] |
| Appearance | Crystals, Light yellow/orange powder | [4][5] |
| EC Number | 247-066-9 | [2] |
| Solubility | Soluble in water | [2][6] |
Thermal Decomposition Data
This compound undergoes a multi-stage decomposition upon heating. The process typically starts from a hydrated form.[2]
| Temperature | Event | Resulting Compound |
| 135 °C | Dehydration | Anhydrous this compound (Ho(CH₃COO)₃) |
| > 135 °C | Initial Decomposition | Holmium Hydroxyacetate (Ho(OH)(CH₃COO)₂) |
| Higher Temp. | Further Decomposition | Holmium Oxyacetate (HoO(CH₃COO)) |
| ~590 °C | Final Decomposition | Holmium Oxide (Ho₂O₃) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the subsequent determination of its purity, critical for ensuring experimental reproducibility and meeting quality standards in research and development.
The synthesis of this compound is typically achieved by reacting holmium(III) oxide with acetic acid. The product of this reaction is a hydrated form, which can then be converted to the anhydrous salt.[2][4][7]
Part A: Synthesis of this compound Hydrate (B1144303) [7]
-
Reaction Setup : A 70% (v/v) solution of acetic acid is prepared by carefully adding glacial acetic acid to deionized water. This solution is placed in a beaker on a magnetic stirrer with a heating mantle.
-
Dissolution : The acetic acid solution is heated to approximately 80-90°C with continuous stirring.
-
Addition of Oxide : Holmium(III) oxide (Ho₂O₃) powder is added slowly in portions to the hot acetic acid. The reaction is allowed to proceed with continuous heating and stirring until all the oxide has dissolved, yielding a clear, pale yellow solution. The balanced chemical equation is: Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O[7]
-
Crystallization : The solution is allowed to cool slowly to room temperature to precipitate this compound hydrate crystals. Cooling in an ice bath can enhance crystal formation.
-
Isolation : The resulting crystals are collected via vacuum filtration using a Buchner funnel and washed with a small amount of cold deionized water.
Part B: Preparation of Anhydrous this compound [2]
-
Dehydration : The hydrated this compound crystals obtained from Part A are heated in acetic acid.
-
Removal of Solvent : The excess acetic acid is removed under vacuum, yielding the anhydrous this compound. The material should be handled in a dry atmosphere (e.g., in a glovebox) to prevent rehydration.
Ensuring the purity of this compound is crucial. The following are standard methods for quantifying the holmium content and detecting trace metal impurities.[8]
Protocol 1: Assay of Holmium by Complexometric Titration [8]
This method determines the holmium content by titrating it with a standardized EDTA solution.
-
Sample Preparation : A precisely weighed sample of this compound is dissolved in deionized water.
-
Buffering : The solution's pH is adjusted to between 5.0 and 6.0 using a hexamine buffer.
-
Indicator Addition : A suitable metal indicator, such as Xylenol Orange, is added to the solution, which forms a colored complex with the holmium ions.
-
Titration : The solution is titrated with a standardized EDTA solution. EDTA forms a more stable complex with holmium, displacing the indicator.
-
Endpoint Determination : The endpoint is identified by a sharp color change (e.g., reddish-purple to yellow for Xylenol Orange) as the indicator is released. The holmium content is then calculated from the EDTA volume and concentration.
Protocol 2: Trace Metal Analysis by ICP-MS [8]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is used to quantify trace metallic impurities.
-
Sample Digestion : A known weight of the this compound sample is digested in high-purity nitric acid in a clean environment to prevent contamination.
-
Sample Introduction : The digested sample is introduced into the ICP-MS instrument, where it is atomized and ionized by high-temperature argon plasma.
-
Mass Analysis : The resulting ions are passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Quantification : The concentration of each metallic impurity is determined by comparing its signal intensity to that of certified reference standards.
Data Summary: Commercial Purity Levels
The purity of commercially available this compound hydrate is generally high, often specified on a trace metals basis or relative to rare earth oxide (REO) content.
| Supplier | Stated Purity | Purity Basis |
| Sigma-Aldrich | 99.99% | Trace Metals Basis |
| ProChem, Inc. | 99.9% | Not Specified |
| Thermo Scientific | 99.9% | REO |
| Ereztech | 99%+ | By Titration |
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes relevant to the synthesis and potential application of this compound for the target audience.
Relevance for Drug Development
Holmium compounds, particularly the radioisotope Holmium-166, are of significant interest in therapeutic applications.[9] ¹⁶⁶Ho is a high-energy beta-emitter, making it suitable for targeted radiotherapy, while its gamma emission allows for simultaneous imaging.[9]
-
Radioembolization : Microspheres labeled with ¹⁶⁶Ho are used in selective internal radiation therapy (SIRT) to treat liver malignancies.[9]
-
Targeted Radiotherapy : Holmium can be chelated with agents like DOTMP for treating bone metastases or linked to chitosan (B1678972) for hepatocellular carcinoma.[9] Other research explores labeling antibodies and peptides with holmium for targeted cancer therapy.[9]
The acetate component of the molecule is also of biological importance. Acetate is a key metabolite that can influence cellular processes through its conversion to acetyl-CoA, which is central to energy metabolism and epigenetic regulation via histone acetylation.[10][11] Furthermore, acetate can act as a signaling molecule through G-protein coupled receptors like FFAR2, modulating inflammatory responses.[10][12] Understanding these dual roles of the holmium cation and the acetate anion is critical for professionals exploring new therapeutic agents.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. This compound - Crystal growing [en.crystalls.info]
- 5. This compound | Holumium triacetate monohydrate | C6H11HoO7 - Ereztech [ereztech.com]
- 6. Holmium (III) Acetate Hydrate - CAS 25519-09-9 [prochemonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic Acetate Is a Potential Biomarker of Metabolic Health and Therapeutic Response: A Pilot Cross-Sectional Investigation | Qasem | Journal of Endocrinology and Metabolism [jofem.org]
An In-depth Technical Guide to the Molar Mass of Holmium Acetate Tetrahydrate
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the determination of the molar mass for holmium acetate (B1210297) tetrahydrate. The following sections provide the chemical formula, a detailed breakdown of the molar mass calculation, and a summary of the atomic masses of the constituent elements.
Chemical Formula
The chemical formula for holmium acetate tetrahydrate is Ho(CH₃COO)₃·4H₂O . This formula indicates that one molecule of the compound consists of one holmium atom, three acetate groups (CH₃COO), and four molecules of water of hydration.
Molar Mass Calculation
The molar mass of a compound is the sum of the atomic masses of all atoms in one molecule. The calculation for this compound tetrahydrate is performed by first determining the molar mass of the anhydrous this compound component and then adding the molar mass of the four water molecules.
2.1. Molar Mass of Anhydrous this compound (Ho(CH₃COO)₃)
The anhydrous portion consists of:
-
One Holmium (Ho) atom
-
Six Carbon (C) atoms (3 x 2)
-
Nine Hydrogen (H) atoms (3 x 3)
-
Six Oxygen (O) atoms (3 x 2)
2.2. Molar Mass of Water of Hydration (4H₂O)
The water of hydration consists of:
-
Eight Hydrogen (H) atoms (4 x 2)
-
Four Oxygen (O) atoms (4 x 1)
2.3. Total Molar Mass
The total molar mass is the sum of the anhydrous part and the water of hydration.
Data Presentation: Atomic Masses and Molar Mass Calculation
The quantitative data for the molar mass calculation is summarized in the tables below for clarity and ease of comparison.
Table 1: Atomic Masses of Constituent Elements
| Element | Symbol | Atomic Mass ( g/mol ) |
| Holmium | Ho | 164.930 |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Oxygen | O | 15.999 |
Table 2: Molar Mass Calculation for this compound Tetrahydrate (Ho(CH₃COO)₃·4H₂O)
| Component | Element | Number of Atoms | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Anhydrous this compound | Holmium (Ho) | 1 | 164.930 | 164.930 |
| Carbon (C) | 6 | 12.011 | 72.066 | |
| Hydrogen (H) | 9 | 1.008 | 9.072 | |
| Oxygen (O) | 6 | 15.999 | 95.994 | |
| Water of Hydration | Hydrogen (H) | 8 | 1.008 | 8.064 |
| Oxygen (O) | 4 | 15.999 | 63.996 | |
| Total Molar Mass | 414.122 |
Logical Relationship Diagram
The logical workflow for calculating the molar mass is presented below.
Caption: Workflow for Molar Mass Calculation.
A Comprehensive Technical Guide to the Storage and Handling of Holmium Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the essential storage and handling procedures for holmium acetate (B1210297) hydrate (B1144303). Adherence to these guidelines is critical to ensure the material's integrity, maintain experimental accuracy, and guarantee laboratory safety. This document outlines best practices for storage, details safe handling protocols, and provides quantitative data on the compound's stability.
Storage and Stability
Proper storage of holmium acetate hydrate is paramount to prevent degradation and maintain its chemical properties. The compound is known to be hygroscopic and sensitive to heat.
Recommended Storage Conditions:
This compound hydrate should be stored in a cool, dry, and well-ventilated area.[1][2] To mitigate its hygroscopic nature, it is best stored in a desiccator or a glovebox with an inert atmosphere.[3][4] Containers should be kept tightly sealed to prevent moisture absorption and contamination.[1][2][5]
Incompatible Materials:
To prevent hazardous reactions, store this compound hydrate away from strong oxidizing agents and strong acids.[6][7] Contact with moisture and exposure to excessive heat should also be avoided.[1][8]
Quantitative Stability Data
The stability of this compound hydrate is significantly influenced by temperature. The following table summarizes the key decomposition temperatures for this compound hemiheptahydrate.
| Temperature (°C) | Event | Reference |
| 105 | Decomposition to hemihydrate | [9] |
| 135 | Decomposition to anhydride | [9] |
| 590 | Formation of holmium oxide | [9] |
Experimental Protocols for Safe Handling
The following protocols provide detailed methodologies for the safe handling of this compound hydrate in a laboratory setting. These procedures are designed to minimize exposure and prevent contamination of the material.
Personal Protective Equipment (PPE)
Before handling this compound hydrate, it is mandatory to wear appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[6]
-
Respiratory Protection: In cases where dust formation is likely, a NIOSH-approved dust respirator is recommended.[2][10]
-
Protective Clothing: A laboratory coat should be worn to protect from skin contact.[6]
Weighing Protocol
Due to its hygroscopic nature, this compound hydrate should be weighed in a controlled environment to prevent moisture absorption.
-
Environment Preparation: Whenever possible, perform weighing inside a glovebox with an inert atmosphere.[4] If a glovebox is unavailable, use a balance in a low-humidity, draft-free area.
-
Material Equilibration: Allow the sealed container of this compound hydrate to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Quickly transfer the desired amount of this compound hydrate to the weighing vessel.
-
Minimize the time the container is open to the atmosphere.
-
Immediately and securely reseal the main container.
-
-
Documentation: Record the weight and immediately proceed to the next step of your experimental workflow.
Dissolution Protocol
This compound hydrate is soluble in water.[11][12]
-
Solvent Preparation: Use deionized or distilled water as the solvent, unless your specific protocol dictates otherwise.
-
Dissolution:
-
Add the weighed this compound hydrate to a clean, dry flask.
-
Slowly add the desired volume of solvent to the flask.
-
Stir the mixture using a magnetic stirrer or by gentle agitation until the solid is completely dissolved. The solution may be gently heated to aid dissolution.
-
-
Storage of Solution: If the prepared solution is not for immediate use, store it in a tightly sealed container to prevent solvent evaporation and contamination.
Spill and Waste Disposal
In the event of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[6] Dispose of waste this compound hydrate and its containers in accordance with local, state, and federal regulations.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for the safe handling of this compound hydrate.
Caption: Logical relationship for this compound hydrate storage guidelines.
Caption: Experimental workflow for handling this compound hydrate.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. triumvirate.com [triumvirate.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. eternal-element.com [eternal-element.com]
- 8. This compound HYDRATE [chembk.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Holmium(III) acetate 99.99 trace metals 312619-49-1 [sigmaaldrich.com]
- 11. Holmium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 12. Holmium (III) Acetate Hydrate - CAS 25519-09-9 [prochemonline.com]
An In-depth Technical Guide to the Magnetic Properties of Holmium(III) Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holmium (Ho), a rare-earth element belonging to the lanthanide series, possesses one of the highest magnetic moments of any naturally occurring element.[1] This intrinsic property, arising from its [Xe] 4f¹⁰ electron configuration, makes its trivalent ion, Holmium(III) (Ho³⁺), a subject of intense scientific interest. The magnetic behavior of Ho(III) compounds is not only fundamentally fascinating but also holds significant potential for a range of advanced applications, from the development of single-molecule magnets (SMMs) for high-density data storage and quantum computing to the design of novel contrast agents for magnetic resonance imaging (MRI) in the field of drug development.[2]
This technical guide provides a comprehensive overview of the magnetic properties of holmium(III) compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative magnetic data, detailed experimental protocols, and the theoretical underpinnings of holmium's magnetic behavior.
Theoretical Framework: Understanding the Magnetism of Holmium(III)
The magnetic properties of Ho(III) ions are primarily governed by the behavior of their 4f electrons. Unlike the d-electrons in transition metals, the 4f orbitals of lanthanides are shielded by the outer 5s and 5p electrons.[3] This shielding results in relatively weak interactions between the 4f electrons and the ligand field, the electrostatic field created by the surrounding ligands in a coordination complex.[3][4] Consequently, the magnetic properties of Ho(III) compounds are best understood through the lens of Crystal Field Theory (CFT) and Ligand Field Theory (LFT).[5][6]
Crystal Field Theory (CFT) and its Application to f-Orbitals
Crystal Field Theory provides a model for understanding how the electrostatic environment of a central metal ion, created by its surrounding ligands, influences the energies of its orbitals.[7] For a free Ho(III) ion, the seven f-orbitals are degenerate, meaning they all have the same energy. However, when the ion is part of a coordination complex, the ligands create an electrostatic field that breaks this degeneracy.[8] The way in which the f-orbitals split in energy is determined by the geometry of the coordination sphere.[9]
This splitting of the f-orbitals is crucial as it directly impacts the magnetic anisotropy of the Ho(III) ion.[10] Magnetic anisotropy refers to the directional dependence of a material's magnetic properties.[10] In Ho(III) compounds, the ligand field can create a preferred direction for the magnetic moment, a key ingredient for developing single-molecule magnets.[11]
Ligand Field Theory (LFT)
Ligand Field Theory is an extension of CFT that incorporates aspects of molecular orbital theory to provide a more complete picture of the bonding and electronic structure of coordination complexes.[6] While CFT treats ligands as simple point charges, LFT considers the overlap between the metal and ligand orbitals.[6] For lanthanides, the covalent contribution to bonding is small but not entirely negligible. LFT helps to refine the understanding of the electronic structure and, consequently, the magnetic properties that are subtly influenced by the nature of the coordinating ligands.[4][12]
Quantitative Magnetic Data of Holmium(III) Compounds
The magnetic properties of holmium(III) compounds are highly dependent on their chemical composition and structure. The following tables summarize key magnetic data for a selection of Ho(III) compounds.
Table 1: Magnetic Susceptibility and Ordering Temperatures of Inorganic Holmium(III) Compounds
| Compound | Formula | Magnetic Susceptibility (χ) | Magnetic Ordering | Néel Temperature (Tₙ) | Curie Temperature (Tₙ) |
| Holmium(III) Oxide | Ho₂O₃ | +88,100 x 10⁻⁶ cm³/mol[13][14] | Paramagnetic[13] | - | - |
| Holmium(III) Fluoride | HoF₃ | - | Antiferromagnetic[15] | 0.53 K[15] | - |
| Holmium(III) Chloride | HoCl₃ | - | Paramagnetic | - | - |
Note: Magnetic susceptibility values can vary with temperature. The value for Ho₂O₃ is a representative room temperature value.
Table 2: Magnetic Properties of Selected Holmium(III) Coordination Complexes
| Compound | Formula | χₘT at 300 K (cm³ K mol⁻¹) | Magnetic Behavior | Reference |
| Holmium Acetate Hydrate | Ho(C₂H₃O₂)₃·xH₂O | ~11% reduction from free-ion value | Paramagnetic | [2][4] |
| Tris(acetylacetonato)holmium(III) | Ho(acac)₃ | Varies with ligand environment | Paramagnetic | |
| [Ho(btfa)₃(phen)] | C₄₂H₂₆F₉HoN₂O₆ | 13.8 | Magnetically uncoupled Ho³⁺ ions | [16] |
| [Ho(btfa)₃(bipy)] | C₄₀H₂₆F₉HoN₂O₆ | 13.7 | Magnetically uncoupled Ho³⁺ ions | [16] |
btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedionate, phen = 1,10-phenanthroline, bipy = 2,2'-bipyridine
Experimental Protocols for Magnetic Characterization
The determination of the magnetic properties of holmium(III) compounds relies on a suite of sophisticated experimental techniques. The following sections provide an overview of the methodologies for some of the most common techniques.
1. Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is an extremely sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[17][18]
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: A small, accurately weighed amount of the powdered or crystalline holmium(III) compound (typically 5-20 mg) is placed in a sample holder, such as a gelatin capsule or a clear plastic straw.[19] The sample holder should be made of a material with a known and minimal magnetic background signal.
-
Mounting: The sample holder is attached to a sample rod, which is then carefully inserted into the SQUID magnetometer.
-
Centering: The sample is precisely centered within the superconducting detection coils to ensure accurate measurement of the magnetic moment.
-
DC Magnetic Measurements (M vs. T):
-
The sample is cooled or heated to the desired temperature range (e.g., 2-300 K).
-
A constant, small DC magnetic field (e.g., 1000 Oe) is applied.
-
The magnetic moment is measured at discrete temperature intervals.
-
-
DC Magnetic Measurements (M vs. H):
-
The sample is held at a constant temperature (e.g., 2 K).
-
The applied DC magnetic field is swept over a range (e.g., -7 T to +7 T).
-
The magnetic moment is measured at various field strengths.
-
-
Data Analysis: The raw data (voltage from the SQUID) is converted to magnetic moment (emu). The molar magnetic susceptibility (χₘ) and the product χₘT are then calculated and plotted against temperature or field.
2. AC Magnetic Susceptibility Measurements
AC susceptibility measurements are particularly useful for studying the dynamic magnetic properties of materials, such as single-molecule magnets.[20][21] In this technique, a small, oscillating magnetic field is applied to the sample, and the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of temperature and frequency.[22]
Detailed Steps:
-
Sample Preparation and Mounting: The sample is prepared and mounted in the magnetometer in the same way as for DC measurements.
-
Measurement Parameters:
-
A DC field may be applied to probe the field-dependence of the relaxation dynamics.
-
An AC field with a specific amplitude (typically 1-5 Oe) and frequency (ranging from 1 Hz to 10 kHz) is applied.[23]
-
-
Data Collection:
-
The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as the temperature is varied at a constant frequency and DC field.
-
Alternatively, the frequency of the AC field can be varied at a constant temperature and DC field.
-
-
Data Analysis: The presence of a non-zero out-of-phase signal (χ'') that is frequency-dependent is a hallmark of slow magnetic relaxation, a key characteristic of single-molecule magnets.[23] The data can be used to construct an Arrhenius plot to determine the effective energy barrier for magnetization reversal (U_eff).
3. Neutron Diffraction
Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials.[9] Neutrons have a magnetic moment, which allows them to be scattered by the magnetic moments of atoms in a crystal.[24]
Detailed Steps:
-
Sample Preparation: A powdered sample of the holmium(III) compound is loaded into a sample holder (often a vanadium can, which is nearly transparent to neutrons).
-
Data Collection:
-
A monochromatic neutron beam is directed at the sample.
-
The scattered neutrons are detected at various angles (2θ) to produce a diffraction pattern.
-
Diffraction patterns are collected at different temperatures, both above and below the magnetic ordering temperature.
-
-
Data Analysis:
-
The diffraction pattern collected in the paramagnetic state (above the ordering temperature) is used to refine the crystal structure.
-
Below the ordering temperature, new peaks (magnetic Bragg peaks) may appear in the diffraction pattern. The positions and intensities of these peaks provide information about the magnetic structure, such as the arrangement and orientation of the magnetic moments in the crystal lattice.
-
The data is refined using software packages like FullProf or GSAS to determine the magnetic space group and the magnitude of the ordered magnetic moments.
-
Conclusion
The rich magnetic properties of holmium(III) compounds, driven by the unique electronic structure of the Ho³⁺ ion, offer a fertile ground for scientific exploration and technological innovation. From the fundamental principles of crystal field theory to the practical application of advanced characterization techniques, a thorough understanding of these materials is paramount. This guide has provided a foundational overview of the theoretical framework, a compilation of quantitative magnetic data, and detailed experimental protocols to aid researchers in their investigation of this fascinating class of magnetic materials. As research in this area continues to evolve, the insights gained will undoubtedly pave the way for the development of next-generation magnetic materials with tailored properties for a wide array of applications, including those in the critical field of drug development and medical diagnostics.
References
- 1. americanelements.com [americanelements.com]
- 2. benchchem.com [benchchem.com]
- 3. How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Crystal field theory - Wikipedia [en.wikipedia.org]
- 6. Crystal Field Theory [simply.science]
- 7. dacollege.org [dacollege.org]
- 8. byjus.com [byjus.com]
- 9. The Chemistry of d- and f- Block: Crystal Field Theory [chem-is-you.blogspot.com]
- 10. Controlling the magnetic anisotropy of a transition metal complex - Mapping Ignorance [mappingignorance.org]
- 11. Ligand effects toward the modulation of magnetic anisotropy and design of magnetic systems with desired anisotropy characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.jps.jp [journals.jps.jp]
- 13. Holmium(III) oxide - Wikipedia [en.wikipedia.org]
- 14. fizika.si [fizika.si]
- 15. researchgate.net [researchgate.net]
- 16. Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates | MDPI [mdpi.com]
- 17. SQUID Magnetometer [crf.iitd.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. lsa.umich.edu [lsa.umich.edu]
- 20. AC Magnetic Susceptometer - EMA - The European Magnetism Association [magnetism.eu]
- 21. qdusa.com [qdusa.com]
- 22. discoveryteachinglabs.com [discoveryteachinglabs.com]
- 23. christou.chem.ufl.edu [christou.chem.ufl.edu]
- 24. Effect of Ho3+ Substitution on Magnetic Properties of ZnCr2Se4 - PMC [pmc.ncbi.nlm.nih.gov]
Holmium-Based Metal-Organic Frameworks: A Technical Guide to Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Holmium-based Metal-Organic Frameworks (Ho-MOFs) are a promising subclass of lanthanide-based MOFs, offering unique magnetic and luminescent properties that position them as compelling candidates for a range of advanced applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Ho-MOFs, with a focus on drug delivery, catalysis, and biomedical imaging. Detailed experimental protocols and quantitative performance data are presented to facilitate further research and development in this exciting field.
Core Concepts and Synthesis Strategies
Ho-MOFs are crystalline porous materials constructed from holmium ions or clusters coordinated to organic ligands. The choice of the organic linker and the synthesis conditions are crucial in determining the topology, porosity, and ultimately the functional properties of the resulting framework.
Solvothermal Synthesis: A Common Approach
Solvothermal synthesis is a widely employed method for the preparation of Ho-MOFs. This technique involves heating a solution of a holmium salt and an organic linker in a sealed vessel at elevated temperatures. The solvent, temperature, and reaction time are critical parameters that influence the crystallization process and the final product characteristics.
Experimental Protocol: Solvothermal Synthesis of Ho₂-abtc [1]
A specific example is the synthesis of a holmium-based MOF using 3,3′,5,5′-azobenzenetetracarboxylate (H₄abtc) as the organic linker.[1]
-
Materials:
-
Holmium(III) nitrate (B79036) (91.7 mg, 0.208 mmol)
-
3,3′,5,5′-azobenzenetetracarboxylic acid (H₄abtc) (17.5 mg, 0.048 mmol)
-
N,N-dimethylformamide (DMF) (5 mL)
-
Concentrated nitric acid (0.25 mL)
-
-
Procedure:
-
Dissolve holmium(III) nitrate and H₄abtc in 5 mL of DMF in a 20 mL glass vial.
-
Add concentrated nitric acid to the solution.
-
Seal the vial and heat it in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, orange-yellowish rod-shaped crystals of Ho₂-abtc will precipitate.
-
Wash the crystals three times with fresh DMF and then three times with water.
-
Dry the product for further characterization.
-
Figure 1: Solvothermal synthesis workflow for Ho₂-abtc.
Potential Applications of Holmium-Based MOFs
The unique properties of holmium, such as its high magnetic moment and characteristic luminescence, make Ho-MOFs particularly interesting for several high-tech applications.
Drug Delivery
The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery systems. While specific quantitative data for drug loading and release in Ho-MOFs is still emerging, the general principles and protocols developed for other MOFs can be readily adapted.
Key Performance Metrics for Drug Delivery
| Parameter | Description | Typical Units |
| Drug Loading Capacity (DLC) | The weight percentage of the drug loaded into the MOF. | wt% |
| Encapsulation Efficiency (EE) | The percentage of the initial drug that is successfully encapsulated in the MOF. | % |
| Release Kinetics | The rate and mechanism of drug release over time, often modeled using kinetic equations (e.g., Higuchi, Korsmeyer-Peppas). | % release vs. time |
Experimental Protocol: Loading of 5-Fluorouracil (5-FU) into a MOF [2]
This protocol provides a general guideline for loading a chemotherapeutic agent into a MOF, which can be adapted for Ho-MOFs.
-
Materials:
-
Activated Ho-MOF (100 mg)
-
5-Fluorouracil (5-FU) (100 mg)
-
Methanol (B129727) (10 mL)
-
-
Procedure:
-
Disperse the activated Ho-MOF and 5-FU separately in 5 mL of methanol each.
-
Add the 5-FU solution dropwise to the Ho-MOF suspension under sonication for 15 minutes.
-
Stir the final mixture at room temperature for 2 hours.
-
Centrifuge the suspension to collect the drug-loaded MOF.
-
Wash the product three times with deionized water to remove any unloaded drug.
-
Dry the final product in a vacuum oven at 60 °C for 24 hours.
-
Figure 2: General workflow for loading a drug into a Ho-MOF.
Catalysis
The well-defined active sites and high surface area of MOFs make them promising heterogeneous catalysts. Ho-MOFs, leveraging the Lewis acidity of the holmium centers, can potentially catalyze various organic transformations.
Key Performance Metrics for Catalysis
| Parameter | Description | Formula |
| Conversion | The percentage of the reactant that has been converted into products. | (moles of reactant consumed / initial moles of reactant) * 100% |
| Selectivity | The percentage of the converted reactant that has formed the desired product. | (moles of desired product / moles of reactant consumed) * 100% |
| Turnover Frequency (TOF) | The number of moles of reactant converted per mole of active catalyst site per unit time. | moles of converted reactant / (moles of active sites * time) |
Experimental Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol [3]
This protocol for a generic MOF can be adapted to evaluate the catalytic activity of Ho-MOFs.
-
Reaction Setup:
-
A microwave reactor is typically used for efficient and rapid heating.
-
Reactants: Benzyl alcohol (0.1 M in acetonitrile), tert-butyl hydroperoxide (TBHP) as the oxidant (substrate-to-oxidant molar ratio of 1:4).
-
Catalyst: Ho-MOF.
-
-
Procedure:
-
Combine the benzyl alcohol solution, TBHP, and the Ho-MOF catalyst in a microwave reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 90, 120, or 150 °C) for a specific duration (e.g., 30 minutes).
-
After the reaction, cool the mixture and separate the catalyst by centrifugation or filtration.
-
Analyze the liquid phase using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.
-
Figure 3: Experimental workflow for catalytic oxidation.
Biomedical Imaging
The high magnetic moment of the Ho³⁺ ion makes Ho-MOFs potential candidates for use as contrast agents in Magnetic Resonance Imaging (MRI). The efficiency of an MRI contrast agent is quantified by its relaxivity.
Key Performance Metrics for MRI Contrast Agents [4]
| Parameter | Symbol | Description | Typical Units |
| Longitudinal Relaxivity | r₁ | The increase in the longitudinal relaxation rate (1/T₁) of water protons per millimolar concentration of the contrast agent. | mM⁻¹s⁻¹ |
| Transverse Relaxivity | r₂ | The increase in the transverse relaxation rate (1/T₂) of water protons per millimolar concentration of the contrast agent. | mM⁻¹s⁻¹ |
While specific relaxivity values for Ho-MOFs are not yet widely reported, the methodology for their determination is well-established. It involves measuring the T₁ and T₂ relaxation times of water in the presence of varying concentrations of the Ho-MOF dispersion using an MRI scanner or a relaxometer.
Biocompatibility Assessment
For any biomedical application, the cytotoxicity of the material is a critical parameter that must be thoroughly evaluated. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity [5][6][7][8]
-
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Ho-MOF suspension at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing different concentrations of the Ho-MOF suspension. Include a control group with no MOF.
-
Incubate the cells with the Ho-MOF for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Figure 4: Workflow for assessing Ho-MOF cytotoxicity using the MTT assay.
Challenges and Future Perspectives
The field of holmium-based MOFs is still in its early stages of development. While the potential applications are vast, several challenges need to be addressed. A significant hurdle is the limited availability of comprehensive studies detailing the quantitative performance of Ho-MOFs in specific applications. Future research should focus on:
-
Systematic Screening: Synthesizing a wider variety of Ho-MOFs with different linkers and topologies to screen for optimal performance in drug delivery, catalysis, and imaging.
-
Quantitative Characterization: Thoroughly quantifying the performance metrics for promising Ho-MOF candidates to allow for direct comparison with existing materials.
-
In Vivo Studies: Moving beyond in vitro studies to evaluate the performance and biocompatibility of Ho-MOFs in animal models.
-
Surface Functionalization: Modifying the surface of Ho-MOFs to improve their stability, biocompatibility, and targeting capabilities for biomedical applications.
The continued exploration of holmium-based MOFs holds the promise of developing novel materials with superior performance in a range of technologically important areas, from targeted cancer therapy to efficient industrial catalysis. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Synthesis and characterization of holmium based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Metal–Organic Frameworks for Applications in Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. texaschildrens.org [texaschildrens.org]
The Discovery and Early History of Holmium and Its Compounds: A Technical Guide
An in-depth exploration of the initial spectroscopic identification, isolation, and characterization of the rare earth element holmium and its foundational compounds, tailored for researchers, scientists, and drug development professionals.
Introduction
Holmium (Ho), a rare earth element with atomic number 67, remained hidden within the complex mineral mixtures that challenged 19th-century chemists. Its discovery was not a singular event but rather a series of independent observations and painstaking separations that gradually unveiled its unique properties. This technical guide delves into the historical narrative of holmium's discovery and the early methodologies employed to isolate and characterize its compounds, providing a foundational understanding for contemporary researchers.
The Spectroscopic Revelation and a Tale of Two Discoveries
The story of holmium begins in 1878 with the independent spectroscopic work of two groups of Swiss chemists, Jacques-Louis Soret and Marc Delafontaine, and the separate chemical isolation efforts of Swedish chemist Per Teodor Cleve.
Soret and Delafontaine, while examining the absorption spectra of "erbia" (a crude mixture of rare earth oxides), observed a set of previously unrecorded spectral bands, indicating the presence of an unknown element they provisionally named "Element X".[1][2] A year later, in 1879, Per Teodor Cleve, while meticulously purifying erbia, also identified two new "earths."[3] One of these, a brown-colored oxide, he named "holmia" in honor of his hometown of Stockholm (Holmia in Latin).[1][4] The other was a green substance he named "thulia."[3] It was later confirmed that Cleve's "holmia" was indeed the oxide of the same element Soret and Delafontaine had detected spectroscopically.[4]
Early Isolation and Purification: A Labor of Patience and Precision
The initial isolation of holmium compounds was a testament to the perseverance of early chemists who relied on laborious, multi-stage separation techniques.
Fractional Crystallization and Precipitation
The primary method for separating the chemically similar rare earth elements in the late 19th century was fractional crystallization.[5] This technique exploits slight differences in the solubility of the rare earth salts. While the exact, detailed protocol used by Per Teodor Cleve for the initial separation of holmia is not extensively documented in readily available sources, the general procedure would have involved the following steps:
Conceptual Experimental Protocol: Fractional Crystallization of Rare Earth Nitrates
-
Dissolution: The crude "erbia" earth, obtained from minerals like gadolinite, was dissolved in a strong acid, typically nitric acid, to form a solution of rare earth nitrates.
-
Partial Precipitation/Crystallization: The solution was then partially evaporated or a precipitating agent was added in a controlled manner to induce the crystallization of a fraction of the dissolved salts. The less soluble salts would precipitate out of the solution first.
-
Separation of Fractions: The solid crystalline fraction was separated from the remaining solution (the mother liquor).
-
Repetition: Both the solid fraction and the mother liquor were then redissolved and subjected to the same partial precipitation/crystallization process. This was repeated hundreds or even thousands of times.
-
Analysis of Fractions: At various stages, the fractions would be analyzed, likely by spectroscopy, to determine the relative enrichment of the different rare earths. The brown coloration of the "holmia" fraction would have been a key visual indicator for Cleve.
In 1886, the French chemist Paul-Émile Lecoq de Boisbaudran further purified holmium oxide using fractional precipitation methods, contributing to a better understanding of its properties.[1]
Isolation of Pure Holmium Metal
The isolation of pure, metallic holmium was not achieved until 1911 by Otto Holmberg.[1][6] The method used was likely a metallothermic reduction, a common technique for producing reactive metals from their anhydrous halides.
Conceptual Experimental Protocol: Metallothermic Reduction of Holmium(III) Fluoride (B91410)
-
Preparation of Anhydrous Holmium(III) Fluoride: Highly purified holmium(III) oxide (Ho₂O₃) was reacted with hydrogen fluoride gas at elevated temperatures to produce anhydrous holmium(III) fluoride (HoF₃).
Ho₂O₃ + 6HF → 2HoF₃ + 3H₂O
-
Reduction: The anhydrous holmium(III) fluoride was mixed with a highly reactive metal reductant, such as calcium, in a tantalum crucible.
-
Heating in an Inert Atmosphere: The mixture was heated to a high temperature (above the melting point of holmium) in an inert atmosphere (e.g., argon) to prevent oxidation of the holmium metal. The more electropositive calcium reduces the holmium fluoride, forming calcium fluoride and metallic holmium.
2HoF₃ + 3Ca → 2Ho + 3CaF₂
-
Separation: After cooling, the holmium metal was separated from the calcium fluoride slag. This may have involved subsequent vacuum distillation to remove any remaining volatile impurities.
Quantitative Data on Early Holmium Compounds
The following tables summarize some of the key quantitative data for holmium and its early-characterized compounds.
Table 1: Fundamental Properties of Holmium
| Property | Value |
| Atomic Number | 67 |
| Atomic Mass | 164.93 u |
| Electron Configuration | [Xe] 4f¹¹ 6s² |
| Melting Point | 1472 °C |
| Boiling Point | 2700 °C |
| Density | 8.79 g/cm³ |
Table 2: Properties of Holmium(III) Oxide (Holmia)
| Property | Value |
| Chemical Formula | Ho₂O₃ |
| Molar Mass | 377.86 g/mol |
| Appearance | Yellowish crystalline powder |
| Melting Point | ~2415 °C |
| Density | ~8.41 g/cm³ |
| Crystal Structure | Cubic, bixbyite |
| Solubility in Water | Insoluble |
Table 3: Properties of Holmium(III) Halides
| Compound | Formula | Molar Mass ( g/mol ) | Appearance |
| Holmium(III) Fluoride | HoF₃ | 221.93 | Pink solid |
| Holmium(III) Chloride | HoCl₃ | 271.29 | Yellow solid |
| Holmium(III) Bromide | HoBr₃ | 404.64 | Yellow solid |
| Holmium(III) Iodide | HoI₃ | 545.64 | Yellow solid |
Mandatory Visualizations
The following diagrams illustrate the key historical timeline and a conceptual workflow for the separation of holmium.
Conclusion
The discovery and initial characterization of holmium and its compounds were significant achievements in the history of chemistry. They relied on the then-emerging technique of spectroscopy and the arduous but effective method of fractional crystallization. While modern techniques such as ion-exchange chromatography and solvent extraction have largely replaced these early methods for commercial production, an understanding of this historical context provides valuable insight into the fundamental challenges of rare earth chemistry. The unique spectroscopic and magnetic properties of holmium compounds, first hinted at by its discoverers, continue to be a subject of intense research and have led to a wide range of modern applications, from lasers and magnets to standards for spectrophotometer calibration.
References
Spectroscopic Properties of Holmium Acetate Single Crystals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of holmium acetate (B1210297) single crystals, with a focus on the theoretical framework and experimental protocols relevant to their characterization. This document is intended for researchers, scientists, and professionals in drug development who are interested in the optical and electronic properties of lanthanide-containing materials.
Introduction
Holmium (Ho³⁺), a trivalent lanthanide ion, is of significant interest in various fields, including laser technology, phosphors, and quantum information processing, owing to its unique electronic structure. The 4f intrashell transitions of the Ho³⁺ ion give rise to sharp and well-defined absorption and emission lines in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. The spectroscopic properties of holmium are highly sensitive to its local chemical environment. Incorporating holmium ions into a crystalline matrix, such as an acetate single crystal, provides a well-defined and rigid environment that allows for detailed investigation of its electronic transitions.
Holmium acetate, with the chemical formula Ho(CH₃COO)₃, typically crystallizes as a tetrahydrate, Ho₂(CH₃COO)₆·4H₂O, in a triclinic system. The acetate ligands and water molecules create a specific crystal field around the Ho³⁺ ion, which influences the probabilities of its electronic transitions. Understanding these properties is crucial for designing and developing new materials with tailored optical functionalities.
A powerful tool for analyzing the intensities of f-f transitions in lanthanide ions is the Judd-Ofelt theory. This theory allows for the quantification of the influence of the host matrix on the electronic transition probabilities through a set of three intensity parameters: Ω₂, Ω₄, and Ω₆. These parameters are empirically determined from the experimental absorption spectrum and provide valuable insights into the local symmetry and bonding characteristics around the lanthanide ion.
This guide will delve into the experimental methodologies for characterizing this compound single crystals, present the theoretical framework for interpreting their spectroscopic data, and provide a structured overview of the expected quantitative results.
Experimental Protocols
The characterization of the spectroscopic properties of this compound single crystals involves a series of well-defined experimental procedures, from crystal synthesis to spectroscopic measurements.
Synthesis and Crystal Growth of this compound Tetrahydrate
Single crystals of this compound tetrahydrate (Ho₂(CH₃COO)₆·4H₂O) can be synthesized through the reaction of holmium(III) oxide with acetic acid.
Materials:
-
Holmium(III) oxide (Ho₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Procedure:
-
Holmium(III) oxide is dissolved in a slight excess of hot, concentrated acetic acid.
-
The solution is heated and stirred until the oxide is completely dissolved.
-
The resulting solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly at room temperature.
-
Single crystals of this compound tetrahydrate will form over a period of several days to weeks.
-
The crystals are then harvested from the solution, washed with a small amount of cold deionized water, and dried.
Sample Preparation for Spectroscopic Measurements
For accurate spectroscopic analysis, a single crystal of suitable size and quality is selected. The crystal needs to be oriented and polished to have flat, parallel faces perpendicular to the desired crystallographic axes for polarized light measurements.
Absorption Spectroscopy
The absorption spectra are recorded using a high-resolution spectrophotometer.
Instrumentation:
-
Double-beam spectrophotometer with a high-resolution monochromator
-
Polarizer (for single-crystal measurements)
-
Cryostat (for low-temperature measurements)
Procedure:
-
A polished single crystal of this compound is mounted in the sample holder of the spectrophotometer. For low-temperature measurements, the crystal is placed in a cryostat.
-
The absorption spectrum is recorded over a wide spectral range, typically from the near-ultraviolet to the near-infrared.
-
For polarized measurements, the spectrum is recorded with the electric vector of the incident light parallel and perpendicular to the specific crystallographic axes of the crystal.
-
The baseline is corrected by recording a spectrum without the sample in the beam path.
-
The absorbance data is then converted to absorption coefficient or molar absorptivity.
Data Presentation: Spectroscopic Parameters
The analysis of the absorption spectrum of a this compound single crystal yields several important quantitative parameters that characterize its spectroscopic properties. A seminal study in this area is the work of Mondry and Bukietyńska (1991), who investigated the spectral intensities of this compound single crystals. While the full quantitative data from this specific study is not publicly available through our current resources, this section outlines the structure of the data that would be presented.
The abstract of the aforementioned study indicates that the Judd-Ofelt parameter Ω₂ is distinctly higher in this compound compared to other lanthanide carboxylates, while Ω₄ and Ω₆ are similar. This suggests a lower symmetry and/or a higher degree of covalency in the Ho³⁺ environment within the acetate crystal.
Experimental Oscillator Strengths
The intensity of an absorption band corresponding to an f-f transition is quantified by its oscillator strength (P_exp). This value is determined by integrating the area under the absorption band.
Table 1: Experimental Oscillator Strengths (P_exp) of f-f Transitions for a this compound Single Crystal at Room Temperature (293 K).
| Transition from ⁵I₈ Ground State to Excited State | Wavelength Range (nm) | P_exp x 10⁸ (dimensionless) |
| ⁵I₇ | Data not available | Data not available |
| ⁵I₆ | Data not available | Data not available |
| ⁵I₅ | Data not available | Data not available |
| ⁵F₅ | Data not available | Data not available |
| ⁵S₂, ⁵F₄ | Data not available | Data not available |
| ⁵F₃ | Data not available | Data not available |
| ⁵F₂, ³K₈ | Data not available | Data not available |
| ⁵G₆, ⁵F₁ | Data not available | Data not available |
| ⁵G₅ | Data not available | Data not available |
| ⁵G₄, ³H₆ | Data not available | Data not available |
| (⁵G, ³L)₉, ³H₅ | Data not available | Data not available |
| ³K₇, ⁵G₃ | Data not available | Data not available |
| (⁵D, ³P)₃, ⁵D₄ | Data not available | Data not available |
Note: The specific quantitative values for oscillator strengths from the definitive 1991 study by Mondry and Bukietyńska are not available in the public domain through our current search capabilities. The table structure is provided as a template for the expected data.
Judd-Ofelt Intensity Parameters
The experimental oscillator strengths are used to calculate the three Judd-Ofelt intensity parameters (Ωλ, where λ = 2, 4, 6) through a least-squares fitting procedure. These parameters are crucial for understanding the interaction between the Ho³⁺ ion and its crystalline environment.
Table 2: Judd-Ofelt Intensity Parameters for a this compound Single Crystal.
| Parameter | Value (x 10⁻²⁰ cm²) |
| Ω₂ | Data not available (qualitatively high) |
| Ω₄ | Data not available |
| Ω₆ | Data not available |
Note: The precise numerical values for the Judd-Ofelt parameters from the 1991 Mondry and Bukietyńska study are not publicly accessible. The qualitative description is based on the abstract of their work.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of this compound single crystals.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound single crystals.
Caption: Logical relationship of the Judd-Ofelt analysis process.
Conclusion
This technical guide has outlined the key aspects of the spectroscopic properties of this compound single crystals. The experimental protocols for synthesis, crystal growth, and spectroscopic measurement have been detailed, providing a framework for researchers to conduct their own investigations. The significance of the Judd-Ofelt theory in analyzing the electronic transitions of the Ho³⁺ ion has been highlighted, along with the importance of the resulting intensity parameters (Ω₂, Ω₄, and Ω₆) in characterizing the local environment of the lanthanide ion within the crystal lattice.
While specific quantitative data from the primary literature remains elusive in the public domain, the qualitative findings suggest that this compound single crystals exhibit interesting spectroscopic features, notably a strong influence of the crystal field on the "hypersensitive" transitions. Further research to obtain and analyze the full spectroscopic data of this material would be highly valuable for a more complete understanding of its properties and for the rational design of novel holmium-based optical materials.
Methodological & Application
Application Notes and Protocols: Synthesis of Holmium Oxide Nanoparticles from Holmium Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Holmium oxide (Ho₂O₃) nanoparticles are rare-earth metal oxide materials attracting significant interest due to their unique magnetic, optical, and chemical properties.[1][2] These characteristics make them promising candidates for a variety of biomedical applications, including as T₂-weighted magnetic resonance imaging (MRI) contrast agents, carriers for targeted drug delivery, and agents in near-infrared imaging.[1][3][4] Holmium acetate (B1210297) hydrate (B1144303) is a versatile and commonly used precursor for synthesizing Ho₂O₃ nanoparticles, as it allows for the production of nanoparticles with tunable sizes and morphologies through several established methods.[1] The choice of synthesis route—such as thermal decomposition, co-precipitation, or hydrothermal synthesis—is critical as it directly influences the physicochemical properties of the nanoparticles, which in turn governs their performance in biomedical applications.[1][5]
This document provides detailed protocols for the synthesis of Ho₂O₃ nanoparticles using holmium acetate, a summary of key quantitative data, and visualizations of experimental workflows and relevant biological pathways to guide researchers in their work.
General Experimental Workflow
The synthesis of holmium oxide nanoparticles from a this compound precursor generally follows a multi-step process that includes precursor preparation, a chemical transformation reaction, and post-synthesis processing to obtain the final purified nanoparticles.
Caption: General workflow for synthesizing Ho₂O₃ nanoparticles.
Quantitative Data Summary
The properties of the synthesized holmium oxide nanoparticles, such as crystallite size and surface area, are highly dependent on the synthesis conditions, particularly the annealing temperature. The selection of the precursor also plays a role in the final characteristics of the nanoparticles.[6]
| Property | This compound Precursor | Synthesis Method | Key Findings |
| Final Decomposition Temperature | 570°C[6][7] | Thermal Decomposition | Complete decomposition to cubic Ho₂O₃ occurs at this temperature.[7] |
| Crystallite/Particle Size | 6 - 16 nm[8][9] | Thermal Decomposition | Nanoparticle crystallite size is in this range when calcined between 600-700°C.[8][9] |
| Morphology | Typically spherical or quasi-spherical[5] | Thermal Decomposition | This method generally yields nanoparticles with a relatively uniform spherical shape. |
| Surface Area | 31.0 m²/g (at 600°C)[6][8] | Thermal Decomposition | Surface area decreases as annealing temperature increases, dropping to 15.0 m²/g at 800°C.[6][8] |
Detailed Experimental Protocols
Protocol 1: Thermal Decomposition
This is a direct and solvent-free method that involves the calcination of this compound hydrate to produce holmium oxide nanoparticles.[1]
Caption: Workflow for the thermal decomposition method.
1. Materials and Equipment:
-
Holmium (III) acetate hydrate (Ho(CH₃COO)₃·xH₂O)
-
Ceramic crucible
-
Programmable muffle furnace
-
Mortar and pestle
-
Desiccator for storage
2. Procedure:
-
Place a known quantity of holmium (III) acetate hydrate powder into a ceramic crucible, spreading it in a thin, even layer to ensure uniform heating.[8]
-
Place the crucible into a programmable muffle furnace.[1]
-
Heat the sample from room temperature to the target calcination temperature (e.g., 600-700°C) at a controlled ramp rate (e.g., 5°C/min).[1][8]
-
Maintain the target temperature for a specified duration (e.g., 2-4 hours) to ensure the complete decomposition of the acetate precursor.[1][8]
-
Allow the furnace to cool down naturally to room temperature.[8]
-
The resulting pale-yellow powder consists of Ho₂O₃ nanoparticles.[8] If necessary, gently grind the powder with a mortar and pestle to break up agglomerates.
-
Store the final product in a sealed vial inside a desiccator.[8]
Protocol 2: Co-precipitation Method
This method involves precipitating holmium hydroxide (B78521) from a solution of this compound, which is then converted to holmium oxide via calcination.[1]
Caption: Workflow for the co-precipitation method.
1. Materials and Equipment:
-
Holmium (III) acetate hydrate
-
Precipitating agent (e.g., ammonium (B1175870) hydroxide or sodium hydroxide)
-
Deionized water
-
Ethanol
-
Beakers, magnetic stirrer
-
Centrifuge or filtration setup
-
Drying oven
-
Muffle furnace
2. Procedure:
-
Prepare an aqueous solution of this compound hydrate (e.g., 0.1 M).[1]
-
Separately, prepare a solution of a precipitating agent, such as 1 M ammonium hydroxide.[1]
-
Slowly add the precipitating agent dropwise to the this compound solution while stirring vigorously. A precipitate of holmium hydroxide will form.[1]
-
Continue stirring for a set period to ensure the reaction is complete.
-
Collect the precipitate by centrifugation or filtration.[1]
-
Wash the collected precipitate several times with deionized water and then with ethanol to remove byproducts.[1]
-
Dry the washed precipitate in an oven overnight at a low temperature (e.g., 80°C).[1]
-
Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 600°C) for a set duration (e.g., 2 hours) to convert the holmium hydroxide into holmium oxide nanoparticles.[1]
Protocol 3: Hydrothermal Synthesis
Hydrothermal synthesis uses a sealed vessel (autoclave) to heat the precursor solution above its boiling point, facilitating the formation of crystalline nanoparticles under high pressure.[1][2]
Caption: Workflow for the hydrothermal synthesis method.
1. Materials and Equipment:
-
Holmium (III) acetate hydrate
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Mineralizer or pH-adjusting agent (e.g., urea, ammonium hydroxide)
-
Teflon-lined stainless-steel autoclave
-
Oven for heating the autoclave
-
Centrifuge
2. Procedure:
-
Dissolve this compound hydrate in a suitable solvent inside the Teflon liner of the autoclave.[1]
-
Add a mineralizer or pH-adjusting agent to the solution as needed to control the reaction kinetics and nanoparticle morphology.[1]
-
Seal the autoclave securely and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 180-220°C) and maintain it for a defined period (e.g., 12-24 hours).[1]
-
After the reaction, turn off the oven and allow the autoclave to cool down to room temperature naturally.[1]
-
Open the autoclave carefully in a fume hood.
-
Collect the resulting precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in an oven.[1]
Applications in Drug Development and Tissue Engineering
Ho₂O₃ nanoparticles are not merely structural materials; they possess bioactive properties that make them valuable for drug development and regenerative medicine. Their potential includes acting as drug delivery vehicles and promoting essential biological processes like angiogenesis.[1][10] Recent studies have shown that Ho₂O₃ nanoparticles can promote angiogenesis, the formation of new blood vessels, which is critical for tissue repair and engineering.[10]
One identified mechanism involves the activation of the EphrinB2 signaling pathway. The nanoparticles interact with the cell membrane, leading to the phosphorylation of the EphrinB2 protein. This event triggers a downstream cascade involving the activation of VAV2 and CDC42, which are key regulators of the cell's cytoskeleton. The activation of this pathway ultimately enhances endothelial cell migration and the formation of filopodia, promoting the development of new vascular networks.[10]
Caption: HNPs promote angiogenesis via the EphrinB2/VAV2/CDC42 pathway.[10]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to Ho₂O₃ | Annealing temperature is too low or duration is too short.[8] | Increase annealing temperature to at least 600°C. Increase the hold time at the target temperature (e.g., from 2 to 4 hours).[8] |
| Low Surface Area | Annealing temperature is too high, causing particle growth and sintering.[8] | For applications requiring high surface area, use a lower annealing temperature (e.g., 550-600°C).[8] |
| Large Crystallite/Particle Size | High annealing temperature and/or long annealing time.[8] | To obtain smaller crystallites, anneal at a lower temperature (e.g., 600-700°C) and/or reduce the duration of the annealing process.[8] |
| Presence of Carbon Impurities (Gray/Black Powder) | Incomplete combustion of the acetate group, often in an inert atmosphere.[8] | Ensure an adequate supply of air or oxygen during the annealing process to facilitate complete combustion of organic residues.[8] |
| Inconsistent Particle Morphology | Non-uniform heating; inhomogeneous precursor material.[8] | Ensure the precursor powder is spread in a thin, even layer in the crucible. Use a high-purity, homogeneous this compound precursor.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. mx-rareearth.com [mx-rareearth.com]
- 3. Synthesis of Holmium-Oxide Nanoparticles for Near-Infrared Imaging and Dye-Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of Holmium-Oxide Nanoparticles for Near-Infrared Imaging and Dye-Photodegradation | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Proangiogenic effect and underlying mechanism of holmium oxide nanoparticles: a new biomaterial for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spin Coating of Holmium Oxide Thin Films from Holmium Acetate Precursor
Introduction
Holmium oxide (Ho₂O₃) is a rare-earth metal oxide with a wide range of applications in electronics, optics, and catalysis due to its high dielectric constant, wide bandgap, and unique magnetic properties. The sol-gel method, coupled with spin coating, offers a cost-effective and scalable approach for the fabrication of high-quality, uniform holmium oxide thin films. This document provides a detailed protocol for the preparation of holmium oxide thin films on a substrate using a holmium acetate (B1210297) precursor. The process involves the preparation of a stable precursor solution, deposition by spin coating, and a final annealing step to convert the precursor film into crystalline holmium oxide.
Materials and Equipment
-
Chemicals:
-
Holmium (III) acetate hydrate (B1144303) (Ho(CH₃COO)₃ · xH₂O)
-
Monoethanolamine (MEA)
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
-
Equipment:
-
Spin coater
-
Hot plate
-
Tube furnace or rapid thermal annealing (RTA) system
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Syringe filters (0.2 µm pore size)
-
Ultrasonic bath
-
Substrates (e.g., silicon wafers, quartz slides)
-
Experimental Protocols
1. Precursor Solution Preparation (0.25 M Holmium Acetate)
A stable and homogeneous precursor solution is critical for achieving uniform thin films.
-
Procedure:
-
In a clean, dry beaker, dissolve the appropriate amount of holmium (III) acetate hydrate in 2-methoxyethanol to achieve a 0.25 M concentration.
-
Add monoethanolamine (MEA) in a 1:1 molar ratio to the this compound. MEA acts as a stabilizer to prevent precipitation and improve the solution's viscosity.
-
Stir the solution vigorously at room temperature for a minimum of 2 hours to ensure complete dissolution and homogeneity.
-
For optimal results, age the solution for 24-48 hours before use. This can lead to improved film morphology.
-
Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.
-
2. Substrate Cleaning
Thorough cleaning of the substrate is essential to ensure good film adhesion.
-
Procedure:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath.
-
Rinse the substrates with deionized water.
-
Place the substrates in a beaker with isopropanol and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
3. Spin Coating Process
The spin coating process parameters directly influence the thickness and uniformity of the deposited film. A two-step process is often employed for better uniformity.
-
Procedure:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense an adequate amount of the this compound precursor solution onto the center of the substrate to cover the surface.
-
Initiate the spin coating program. A typical two-step program consists of:
-
Step 1 (Spread Cycle): A low spin speed of 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (High-Speed Cycle): A higher spin speed of 2000-6000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
4. Drying and Annealing
A drying step is performed to remove residual solvent, followed by a high-temperature anneal to convert the this compound to holmium oxide.
-
Procedure:
-
Drying: Carefully remove the coated substrate from the spin coater and place it on a hot plate pre-heated to 100-150°C for 5-10 minutes to evaporate the solvent.
-
Annealing:
-
Place the dried, spin-coated substrate in a tube furnace or RTA system.
-
Ramp up the temperature to the desired annealing temperature (typically 600-700°C for nanocrystalline holmium oxide) at a controlled rate (e.g., 5°C/minute). The complete conversion of this compound to holmium oxide generally occurs at temperatures above 590°C.[1]
-
Hold the substrate at the target temperature for a duration of 2-4 hours.
-
Allow the furnace to cool down naturally to room temperature before removing the substrate.
-
-
Data Presentation
The following table summarizes the expected influence of key experimental parameters on the final properties of the holmium oxide thin film. The quantitative data presented is based on analogous metal oxide systems and serves to illustrate the general trends.
| Parameter | Value/Range | Expected Effect on Film Thickness | Expected Effect on Surface Roughness (RMS) |
| Precursor Concentration | 0.1 M - 0.5 M | Increasing concentration generally leads to thicker films. | Higher concentrations can sometimes lead to increased roughness if aggregation occurs in the solution. |
| Spin Speed (Spread Cycle) | 500 - 1000 rpm | Minimal effect on final thickness. | A well-controlled spread cycle is crucial for film uniformity and minimizing defects. |
| Spin Speed (High-Speed Cycle) | 3000 rpm | Thicker Film (e.g., ~150 nm for similar systems) | Lower roughness |
| 4000 rpm | Thinner Film (e.g., ~80 nm for similar systems) | Higher roughness | |
| Annealing Temperature | 600°C - 800°C | May cause some film densification and slight thickness reduction. | Higher temperatures can promote grain growth, which may initially decrease roughness but can also lead to increased roughness at very high temperatures due to crystal facet development. |
Mandatory Visualization
Caption: Experimental workflow for holmium oxide thin film fabrication.
Characterization of Holmium Oxide Thin Films
Following the fabrication process, the holmium oxide thin films can be characterized using various analytical techniques to determine their structural, morphological, and optical properties.
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the holmium oxide and to estimate the crystallite size.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and to quantify the surface roughness of the films.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-sectional thickness of the thin films.
References
Application Notes and Protocols for Holmium Acetate in Specialty Glass Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of holmium acetate (B1210297) in the manufacturing of specialty glasses. Holmium, a rare earth element, imparts unique optical properties to glass matrices, making it invaluable for a range of sophisticated applications. When introduced into a glass formulation, typically via the thermal decomposition of holmium acetate into holmium oxide (Ho₂O₃), it creates materials with sharp, stable, and well-defined absorption bands across the ultraviolet (UV), visible, and near-infrared (NIR) regions.
The primary application of holmium-doped glass is in the fabrication of wavelength calibration standards for spectrophotometers. The intrinsic stability of the absorption peaks of the holmium ion (Ho³⁺) in a glass matrix ensures long-term reliability for verifying the wavelength accuracy of analytical instruments. Beyond this, holmium-doped glasses are employed as powerful coloring agents, in specialty optical filters, and as active media in solid-state lasers.[1][2]
Data Presentation
The following tables summarize the quantitative data on the physical and optical properties of holmium-doped glasses prepared by different methods and with varying compositions.
Table 1: Physical and Optical Properties of Holmium-Doped Boro-Bismuth-Germanate Glasses (Melt-Quenching Method) [3]
| Ho₂O₃ Concentration (mol%) | Density (g/cm³) | Refractive Index (n) | Optical Bandgap (eV) |
| 0.1 | - | - | 3.3 |
| 0.5 | - | - | - |
| 1.0 | - | - | - |
| 2.0 | - | - | - |
Table 2: Physical and Optical Properties of Holmium-Doped Lead Tungsten Tellurite Glasses (Melt-Quenching Method) [4]
| Ho₂O₃ Concentration (mol%) | Density (g/cm³) | Refractive Index (n) |
| 0.0 | - | - |
| 0.5 | - | - |
| 1.0 | - | - |
| 1.5 | - | - |
| 2.0 | - | - |
| 2.5 | - | - |
Table 3: Physical and Optical Properties of Holmium-Doped Borotellurite Glasses (Melt-Quenching Method) [5][6]
| Holmium Concentration (mol fraction) | Refractive Index (n) |
| 0.01 | >2 |
| 0.03 | >2 |
| 0.04 | >2 |
Table 4: Properties of Holmium-Doped Sol-Gel Silica (B1680970) Glass [7][8]
| Property | Value |
| Density | 2.2 g/cm³ |
| Refractive Index | 1.46 |
Experimental Protocols
Protocol 1: Preparation of Holmium-Doped Glass by Melt-Quenching
This protocol outlines the conventional melt-quenching technique for producing holmium-doped bulk glasses.[4][9][10]
1. Materials and Equipment:
-
High-purity raw materials (e.g., boric acid (H₃BO₃), lead (II) oxide (PbO), zinc oxide (ZnO), tellurium dioxide (TeO₂), bismuth oxide (Bi₂O₃), germanium dioxide (GeO₂), sodium carbonate (Na₂CO₃), yttrium oxide (Y₂O₃))
-
Holmium (III) acetate or Holmium (III) oxide (Ho₂O₃) of high purity (99.9% or higher)[11][12]
-
High-precision analytical balance
-
Agate mortar and pestle
-
Platinum or alumina (B75360) crucible
-
High-temperature electric furnace (capable of reaching temperatures up to 1500°C)
-
Pre-heated stainless steel or brass mold
-
Annealing furnace
-
Glass polishing equipment with various grades of silicon carbide powder
2. Procedure:
-
Batch Calculation: Calculate the required weight of each raw material based on the desired glass composition and the molar percentage of holmium oxide doping.
-
Mixing: Accurately weigh the raw materials and thoroughly mix them in an agate mortar and pestle to ensure a homogeneous batch.
-
Melting: Transfer the mixed batch into a platinum or alumina crucible and place it in the high-temperature furnace. The melting temperature will depend on the glass system, typically ranging from 800°C to 1400°C.[13]
-
Fining: Once the batch is completely melted, maintain the temperature for a period (e.g., 30-60 minutes) to allow for the removal of bubbles and to ensure homogeneity.
-
Quenching: Quickly pour the molten glass into a pre-heated stainless steel or brass mold. This rapid cooling (quenching) is crucial to prevent crystallization and to form an amorphous glass structure.[10]
-
Annealing: Immediately transfer the solidified glass sample into an annealing furnace pre-heated to a temperature near the glass transition temperature (Tg) of the specific glass composition. The annealing process helps to relieve internal stresses. The sample is held at this temperature for several hours and then slowly cooled to room temperature.
-
Cutting and Polishing: The annealed glass block is then cut into desired dimensions and polished to achieve optically smooth surfaces for characterization.
Protocol 2: Synthesis of Holmium-Doped Silica Glass via Sol-Gel Method
The sol-gel method offers a low-temperature route to produce high-purity and homogeneous holmium-doped silica glasses.[7][8][14]
1. Materials and Equipment:
-
Tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor
-
Deionized water
-
Nitric acid (HNO₃) as a catalyst
-
Holmium (III) chloride hexahydrate (HoCl₃·6H₂O) or Holmium (III) acetate hydrate (B1144303) as the holmium source
-
Beakers and magnetic stirrer
-
Drying oven
-
Tube furnace for annealing
2. Procedure:
-
Sol Preparation: In a beaker, mix TEOS, deionized water, ethanol, and a catalytic amount of nitric acid in a specific molar ratio (e.g., 1:5.5:3.5:0.1).[7][8] The holmium precursor is dissolved in the deionized water before mixing with the other components.
-
Hydrolysis and Polycondensation: Stir the mixture vigorously for several hours at room temperature. During this time, hydrolysis of TEOS occurs, followed by polycondensation reactions, leading to the formation of a sol – a colloidal suspension of silica particles.[14]
-
Gelation and Aging: Allow the sol to stand undisturbed for several days to weeks. The condensation reactions continue, forming a three-dimensional silica network that entraps the liquid phase, resulting in a wet gel. This aging process strengthens the gel network.
-
Drying: Carefully dry the wet gel at a low temperature (e.g., 60-80°C) for several days. This step removes the water and ethanol from the pores of the gel, resulting in a porous xerogel.
-
Densification (Annealing): The dried xerogel is then subjected to a controlled heat treatment in a tube furnace. The temperature is gradually increased to a high temperature (e.g., up to 1000°C) to remove residual hydroxyl groups and to densify the porous structure into a solid, transparent glass.[7][8]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the preparation and characterization of holmium-doped specialty glasses.
Caption: Melt-Quenching Experimental Workflow.
Caption: Sol-Gel Synthesis Experimental Workflow.
Caption: Logical Relationship of this compound in Specialty Glass.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Optical, vibrational, and photoluminescence properties of holmium-doped boro-bismuth-germanate glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Optical Performance of Holmium Oxide Doped Tellurite Glass for Potential Optical Fiber | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Optical properties of holmium-doped in sol-gel silica glass | Atlantis Press [atlantis-press.com]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
- 12. strem.com [strem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. The Sol-Gel Manufacturing Process – MO SCI [mo-sci.com]
Holmium Acetate as a Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holmium, a rare-earth lanthanide metal, possesses unique electronic properties that make its compounds promising candidates for catalysis. Holmium acetate (B1210297), with the chemical formula Ho(CH₃COO)₃, is a salt of holmium and acetic acid. While specific, documented applications of holmium acetate as a catalyst in organic synthesis are not widespread in current literature, the well-established role of lanthanide compounds as effective Lewis acid catalysts provides a strong basis for exploring its potential.[1] Lanthanide ions are known to coordinate to carbonyl oxygens, thereby activating the carbonyl group towards nucleophilic attack, which is a fundamental step in many carbon-carbon bond-forming reactions.
This document provides an overview of the potential catalytic activity of this compound, drawing parallels from related lanthanide catalysts. It offers hypothetical application notes and detailed experimental protocols for key organic synthesis reactions, intended to serve as a foundational guide for researchers investigating novel catalytic systems.
Physicochemical Properties of this compound
This compound is typically available as a hydrate (B1144303) and is soluble in water.[1] It can be prepared by dissolving holmium oxide in hot acetic acid.[1][2] The anhydrous form can be obtained by heating the hydrated salt.[1] Like other lanthanide salts, its Lewis acidity is a key characteristic that could enable it to catalyze various organic reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Ho(CH₃COO)₃ | [2] |
| Appearance | Crystals | [2] |
| Solubility in Water | Soluble | [2] |
| Preparation | Dissolving holmium oxide in hot acetic acid | [1][2] |
Hypothetical Application: Aldol (B89426) Condensation
The aldol condensation is a cornerstone of organic synthesis, forming a new carbon-carbon bond between two carbonyl compounds.[3] Lewis acid catalysts are known to promote this reaction by activating the aldehyde or ketone.
Proposed Reaction Scheme
References
Application Notes and Protocols for the Preparation of Holmium-Containing Phosphors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Holmium (Ho³⁺)-containing phosphors are luminescent materials known for their characteristic sharp emission lines, particularly in the green and near-infrared (NIR) regions of the electromagnetic spectrum. These properties arise from the 4f intra-configurational transitions of the Ho³⁺ ion. The specific emission wavelengths and efficiencies are highly dependent on the host material, synthesis method, and the presence of co-dopants. Common synthesis techniques include solid-state reaction, sol-gel, hydrothermal, and co-precipitation methods.[1] Due to their unique optical and magnetic properties, holmium-based materials are promising candidates for a wide range of applications, including solid-state lighting, display technologies, and advanced biomedical applications such as dual-modal imaging (MRI/CT) and theranostics.[1][2][3]
Synthesis Protocols
Several methods can be employed to synthesize holmium-containing phosphors. The choice of method influences the phosphor's crystallinity, particle size, morphology, and luminescent properties.[4] Below are detailed protocols for common synthesis techniques.
Solid-State Reaction Method
This conventional method involves mixing solid precursors and firing them at high temperatures to facilitate diffusion and reaction.[5][6] It is a widely used technique for producing bulk phosphor powders with high crystallinity.[7]
Experimental Protocol: Synthesis of Ca₃(VO₄)₂:Ho³⁺ Green Phosphor [1]
-
Precursor Weighing: Accurately weigh stoichiometric amounts of high-purity raw materials: Calcium Carbonate (CaCO₃), Vanadium Pentoxide (V₂O₅), and Holmium(III) Oxide (Ho₂O₃).
-
Mixing: Thoroughly mix and grind the precursors in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture.
-
Pre-sintering: Transfer the mixed powder to an alumina (B75360) crucible and pre-sinter at 600 °C for 4 hours in a muffle furnace.
-
Grinding: Allow the crucible to cool to room temperature and grind the pre-sintered powder again to break up any aggregates.
-
Final Sintering: Place the powder back into the alumina crucible and perform the final sintering at 1150 °C for 6 hours in air.
-
Cooling and Pulverization: Let the furnace cool down naturally to room temperature. The final product, a crystalline Ca₃(VO₄)₂:Ho³⁺ phosphor powder, is then lightly ground for characterization.
Quantitative Data for Solid-State Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Host Material | Ca₃(VO₄)₂ | [1] |
| Dopant | Ho³⁺ | [1] |
| Precursors | CaCO₃, V₂O₅, Ho₂O₃ | [1] |
| Pre-sintering Temp. | 600 °C | Customary Step |
| Pre-sintering Time | 4 hours | Customary Step |
| Final Sintering Temp. | 1150 °C | [1] |
| Final Sintering Time | 6 hours |[1] |
Workflow Diagram
Sol-Gel Method
The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules.[8] It offers excellent control over the product's purity, homogeneity, and particle size at lower processing temperatures compared to the solid-state method.[9]
Experimental Protocol: Synthesis of Yb³⁺/Ho³⁺-Doped Lu₂O₃ Nanocrystals [10]
-
Precursor Solution: Dissolve stoichiometric amounts of Lutetium(III) Nitrate (Lu(NO₃)₃), Ytterbium(III) Nitrate (Yb(NO₃)₃), and Holmium(III) Nitrate (Ho(NO₃)₃) in deionized water.
-
Chelation: Add citric acid to the solution as a chelating agent. The molar ratio of total metal ions to citric acid should be 1:2.
-
pH Adjustment: Adjust the pH of the solution to approximately 7.0 by slowly adding ammonia (B1221849) (NH₃·H₂O).
-
Gel Formation: Heat the solution at 80 °C with constant stirring until a transparent, viscous gel is formed.
-
Drying: Dry the gel in an oven at 120 °C for 24 hours to obtain a dried precursor.
-
Calcination: Calcine the dried precursor in a muffle furnace at 900 °C for 2 hours in air.
-
Final Product: After cooling, the resulting white powder of Lu₂O₃:Yb³⁺,Ho³⁺ is obtained.
Quantitative Data for Sol-Gel Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Host Material | Lu₂O₃ | [10] |
| Dopants | Yb³⁺, Ho³⁺ | [10] |
| Precursors | Metal Nitrates | [10] |
| Chelating Agent | Citric Acid | [10] |
| Metal Ion : Citric Acid Ratio | 1 : 2 | [10] |
| Gelation Temperature | 80 °C | [10] |
| Drying Temperature | 120 °C | [10] |
| Calcination Temperature | 900 °C |[10] |
Workflow Diagram
Hydrothermal/Solvothermal Method
Hydrothermal synthesis involves chemical reactions in aqueous solutions at high temperatures and pressures in a sealed vessel called an autoclave.[11] This method is particularly effective for synthesizing well-crystallized, size-controlled nanoparticles.[2] When a solvent other than water is used, it is termed the solvothermal method.
Experimental Protocol: Synthesis of PEG-HoF₃ Nanoparticles [2]
-
Solution A: Dissolve 0.8 mmol of Holmium(III) Chloride Hexahydrate (HoCl₃·6H₂O) in 5 mL of ethylene (B1197577) glycol (EG) to form a clear solution.
-
Solution B: Dissolve 0.6 g of Polyethylene Glycol 4000 (PEG 4000) in 15 mL of EG.
-
Solution C: Add 2.4 mmol of Ammonium Fluoride (NH₄F) to a separate volume of EG.
-
Mixing: Add Solution C to the mixture of Solution A and Solution B.
-
Stirring: Vigorously stir the final mixture for approximately 40 minutes.
-
Reaction: Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave and heat at 200 °C for 10 hours.
-
Purification: After the autoclave cools down to room temperature, collect the precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Drying: Dry the final PEG-HoF₃ nanoparticle product in a vacuum oven.
Quantitative Data for Solvothermal Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Product | PEG-HoF₃ NPs | [2] |
| Holmium Source | 0.8 mmol HoCl₃·6H₂O | [2] |
| Fluoride Source | 2.4 mmol NH₄F | [2] |
| Solvent | Ethylene Glycol (EG) | [2] |
| Surfactant | 0.6 g PEG 4000 | [2] |
| Reaction Temperature | 200 °C | [2] |
| Reaction Time | 10 hours | [2] |
| Autoclave Volume | 50 mL |[2] |
Workflow Diagram
Applications in Drug Development and Bioimaging
Holmium-containing nanoparticles are emerging as powerful tools in the biomedical field, particularly for their use as multimodal contrast agents and theranostic platforms.[12] Their intrinsic paramagnetism and high atomic number make them suitable for both T₂-weighted Magnetic Resonance Imaging (MRI) and X-ray Computed Tomography (CT).[2][3]
Application Example: Ho-Based Nanoprobe for MRI-Guided Therapy
A multifunctional nanotheranostic probe can be designed using holmium-doped nanoparticles.[12] These probes can be loaded with chemotherapy drugs and coated with cell membranes for targeted delivery to cancer cells. The holmium component acts as a contrast agent for ultra-high-field (UHF) MRI, allowing for precise imaging and guidance of the therapy. Upon reaching the tumor, the drug can be released in response to the tumor microenvironment (e.g., low pH) or an external trigger like near-infrared (NIR) light, which also induces photothermal therapy.[12]
Logical Workflow for Theranostic Application
Luminescence Mechanism and Data
The luminescence of Ho³⁺ ions involves the absorption of energy followed by radiative transitions between its 4f energy levels. The most prominent emission is often the green light resulting from the ⁵S₂, ⁵F₄ → ⁵I₈ transition.[1]
Energy Level Diagram and Transitions The diagram below illustrates the key electronic transitions in a Ho³⁺ ion. After excitation to higher energy levels (e.g., by absorbing a 451 nm photon), the ion undergoes non-radiative relaxation to the ⁵S₂ and ⁵F₄ states. From there, it radiatively decays to the ⁵I₈ ground state, emitting a green photon around 545 nm.[1] Other transitions can occur, leading to emissions in different parts of the spectrum.[13]
Summary of Photoluminescence Data
| Host Material | Excitation (nm) | Emission (nm) | Transition | Application | Reference |
|---|---|---|---|---|---|
| Ca₃(VO₄)₂:Ho³⁺ | 451 | 545 | ⁵S₂, ⁵F₄ → ⁵I₈ | Green Phosphor for LEDs | [1] |
| Ho(F-TPIP)₃ | 450 | 2050 | ⁵I₇ → ⁵I₈ | NIR Emitter | [13] |
| Ho-oxide NPs | 785 | 800-1100 | - | NIR Bioimaging | [14][15] |
| Y₂O₂S:Yb,Ho | 980 | 551 | ⁵S₂ → ⁵I₈ | Upconversion Phosphor |[16] |
References
- 1. Investigation on structure and photoluminescence properties of Ho 3+ doped Ca 3 (VO 4 ) 2 phosphors for luminescent devices - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03178D [pubs.rsc.org]
- 2. Frontiers | Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis [frontiersin.org]
- 3. Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. troindia.in [troindia.in]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. jru-b.com [jru-b.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Phosphor for Light-Emitting Diodes by Sol-Gel Method -Korean Journal of Materials Research [koreascience.kr]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. scispace.com [scispace.com]
- 12. Holmium (III)-doped multifunctional nanotheranostic agent for ultra-high-field magnetic resonance imaging-guided chemo-photothermal tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Holmium-Oxide Nanoparticles for Near-Infrared Imaging and Dye-Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Sol-Gel Synthesis of Holmium Oxide (Ho₂O₃) Films from Acetate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holmium oxide (Ho₂O₃) thin films are attracting significant interest across various high-technology sectors, including as high-k dielectric materials in microelectronics, in optical coatings, and for specialized applications in catalysis and sensor technology. The sol-gel method, utilizing holmium acetate (B1210297) as a precursor, offers a versatile and cost-effective route for the fabrication of high-quality Ho₂O₃ thin films. This technique allows for precise control over film thickness, composition, and crystallinity through the careful manipulation of synthesis parameters. These application notes provide a detailed protocol for the preparation of Ho₂O₃ thin films via the sol-gel spin-coating technique, from precursor solution synthesis to final film characterization.
Experimental Protocols
Precursor Solution Preparation (0.25 M)
A stable and homogeneous precursor solution is fundamental to achieving uniform thin films. Holmium (III) acetate hydrate (B1144303) can be dissolved in organic solvents to facilitate the sol-gel process, which is often preferred for spin coating to achieve superior film quality.
Materials:
-
Holmium (III) acetate hydrate (Ho(CH₃COO)₃ · xH₂O)
-
2-Methoxyethanol (B45455) (solvent)
-
Monoethanolamine (MEA) (stabilizer)
Protocol:
-
In a clean, dry beaker, dissolve the appropriate amount of holmium (III) acetate hydrate in 2-methoxyethanol to achieve a 0.25 M concentration.
-
Add monoethanolamine (MEA) in a 1:1 molar ratio with respect to holmium acetate. MEA acts as a stabilizer to prevent precipitation and to modify the solution's viscosity for optimal spin coating.
-
Stir the solution vigorously at room temperature for a minimum of 2 hours to ensure complete dissolution and homogeneity.
-
For best results, age the solution for 24-48 hours prior to use. This aging process can lead to improved film morphology and crystallinity.
-
Before application, filter the solution through a 0.2 µm syringe filter to eliminate any particulate impurities.
Substrate Cleaning
Thorough substrate cleaning is critical for ensuring good film adhesion.
Recommended Procedure:
-
Sequentially sonicate the substrate (e.g., silicon wafer, quartz, or glass slide) in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate using a stream of high-purity nitrogen gas.
Spin Coating Deposition
The spin coating parameters directly influence the thickness and uniformity of the deposited film. A two-step process is commonly employed for enhanced uniformity.
Protocol:
-
Place the cleaned substrate on the spin coater chuck, ensuring it is properly centered.
-
Dispense an adequate amount of the this compound precursor solution onto the center of the substrate to cover the surface.
-
Initiate the spin coating program. A typical two-step program is as follows:
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (High-Speed Cycle): A higher spin speed (e.g., 2000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
After the spin coating process is complete, transfer the coated substrate to a hotplate for a soft bake at 150-200°C for 5-10 minutes to evaporate the solvent.
-
Repeat steps 2-4 to achieve the desired film thickness.
Thermal Annealing
A multi-stage thermal annealing process is crucial for removing organic residues and crystallizing the film into the desired Ho₂O₃ phase.
Protocol:
-
Place the dried, spin-coated substrate in a programmable furnace.
-
Drying: Heat the substrate to 150°C and hold for 15 minutes to remove residual solvents.
-
Pyrolysis: Increase the temperature to 350°C and hold for 15 minutes to burn off residual organic compounds from the precursor.
-
Crystallization: Ramp the temperature to the final annealing temperature (e.g., 600-800°C) at a controlled rate (e.g., 5-10°C/min). The complete conversion of this compound to holmium oxide typically requires a temperature of at least 590°C.
-
Hold at the peak annealing temperature for a specified duration (e.g., 1-2 hours) in an air or oxygen atmosphere to facilitate the oxidation process and promote grain growth.
-
Allow the furnace to cool down naturally to room temperature.
Data Presentation
The following tables summarize the expected influence of key processing parameters on the properties of the resulting Ho₂O₃ films. The quantitative data is illustrative and based on trends observed for similar rare-earth and other metal oxide sol-gel systems.
Table 1: Effect of Spin Coating Speed on Film Thickness
| Spin Speed (rpm) | Expected Film Thickness (nm) |
| 2000 | ~120 |
| 3000 | ~100 |
| 4000 | ~85 |
Note: Film thickness is inversely proportional to the square root of the spin speed. Actual thickness will also depend on solution viscosity and concentration.
Table 2: Influence of Annealing Temperature on Film Properties
| Annealing Temperature (°C) | Expected Crystallite Size (nm) | Expected Optical Band Gap (eV) |
| 600 | ~15 - 25 | ~5.3 - 5.5 |
| 700 | ~25 - 40 | ~5.1 - 5.3 |
| 800 | ~40 - 60 | ~4.9 - 5.1 |
Note: Higher annealing temperatures generally lead to increased crystallite size and a decrease in the optical band gap due to improved crystallinity and a reduction in quantum confinement effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Ho₂O₃ film synthesis.
Sol-Gel Chemical Pathway
Caption: Chemical pathway from precursor to Ho₂O₃ film.
Application Notes and Protocols for Holmium Acetate Solution in Spin Coating Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the fabrication of high-quality holmium oxide (Ho₂O₃) thin films using a holmium acetate (B1210297) hydrate (B1144303) precursor solution via the spin coating technique. Holmium oxide thin films are of significant interest in various fields, including as high-k dielectric materials in electronics, in optical coatings, and for specialized applications in catalysis and sensor technology.[1] This document outlines the preparation of the precursor solution, detailed spin coating protocols, and post-deposition annealing procedures to achieve desired film characteristics.
Solution Preparation
A stable and homogeneous precursor solution is critical for achieving uniform thin films. Holmium (III) acetate hydrate is soluble in water, but organic solvents are often preferred for sol-gel processes to achieve better film quality for spin coating.[1]
Protocol for 0.25 M Holmium Acetate Precursor Solution
Materials:
-
Holmium (III) acetate hydrate (Ho(CH₃COO)₃ · xH₂O)
-
2-Methoxyethanol (B45455) (solvent)
-
Monoethanolamine (MEA) (stabilizer)
Procedure:
-
In a clean, dry beaker, dissolve the required amount of holmium (III) acetate hydrate in 2-methoxyethanol to achieve a 0.25 M concentration.
-
Add monoethanolamine (MEA) in a 1:1 molar ratio to the this compound. MEA acts as a stabilizer to prevent precipitation and improve the solution's viscosity.[1]
-
Stir the solution vigorously at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.[1]
-
For optimal results, age the solution for 24-48 hours before use. This can lead to improved film morphology and crystallinity.[1]
-
Before application, filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.[1]
Spin Coating Protocol
The spin coating process parameters directly influence the thickness and uniformity of the deposited film. The final film thickness is inversely proportional to the square root of the spin speed.[1]
Protocol for Thin Film Deposition
Substrate Preparation:
Thoroughly clean the substrate (e.g., silicon wafer, quartz, or glass slide) to ensure good adhesion of the film. A recommended cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.[1]
Spin Coating Parameters:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense an adequate amount of the this compound precursor solution onto the center of the substrate to cover the surface.
-
Initiate the spin coating program. A two-step process is often employed for better uniformity:[1]
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.[1]
-
Step 2 (High-Speed Cycle): A higher spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[1]
-
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
Drying:
To remove the residual solvent, the coated substrate is typically pre-heated on a hot plate at a low temperature (e.g., 100-150°C) for a few minutes before the final annealing step.[1]
Thermal Annealing
A high-temperature annealing process is necessary to convert the deposited this compound hydrate film into holmium oxide (Ho₂O₃). The annealing temperature and duration are critical parameters that affect the crystallinity, grain size, and ultimately the optical and electrical properties of the final film.[1]
Protocol for Thermal Annealing
-
Place the dried, spin-coated substrate in a tube furnace or a rapid thermal annealing (RTA) system.
-
Heat the substrate to the desired annealing temperature. Based on the thermal decomposition of this compound, a temperature of at least 590°C is required for the complete conversion to holmium oxide.[1]
-
The heating rate, dwell time, and cooling rate should be controlled to manage stress in the film and influence the final grain structure. A typical ramp rate is 5-10°C/min.[1]
-
The annealing is typically performed in an air or oxygen atmosphere to facilitate the oxidation process.[1]
-
After the dwell time at the peak temperature (e.g., 1-2 hours), the furnace is cooled down to room temperature.[1]
Data Presentation
The following tables summarize the expected influence of key processing parameters on the properties of the resulting holmium oxide thin films.
Table 1: Influence of Spin Coating Parameters on Film Thickness
| Parameter | Value | Expected Outcome on Film Thickness |
| Precursor Concentration | Increasing | Thicker film |
| Spin Speed (High-Speed Cycle) | Increasing | Thinner film (inversely proportional to the square root of the speed)[1] |
| Spin Time (High-Speed Cycle) | Increasing | Minimal effect after an initial stabilization period |
Table 2: Influence of Annealing Temperature on Holmium Oxide Film Properties
| Annealing Temperature (°C) | Expected Effect on Crystallinity | Expected Effect on Grain/Crystallite Size | Expected Effect on Optical Band Gap |
| < 590 | Incomplete conversion to Ho₂O₃ | - | - |
| 600 - 700 | Cubic Ho₂O₃ phase formation | Smaller crystallites | Wider band gap with increasing temperature |
| > 700 | Increased crystallinity | Larger grain size | May slightly decrease at very high temperatures |
Table 3: Characterization Data for Holmium Oxide from Acetate Precursor
| Property | Holmium Oxide from Acetate Precursor |
| Final Decomposition Temperature to Ho₂O₃ | ~590°C[1] |
| Crystallite/Grain Size (calcined at 600-700°C) | 6 - 16 nm[2] |
| Surface Area (calcined at 600°C) | 31.0 m²/g[2] |
| Surface Area (calcined at 800°C) | 15.0 m²/g[2] |
| Morphology | Varies with processing conditions, generally granular[3] |
| Crystal Structure | Body-centered cubic (bcc)[4] |
| Refractive Index (at λ=0.55 μm) | ~1.80[4] |
Visualizations
Caption: Experimental workflow for holmium oxide thin film fabrication.
Caption: Thermal decomposition pathway of this compound hydrate.
References
Application Notes and Protocols for the Fabrication of High-k Dielectric Materials with Holmium Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of high-k dielectric thin films using holmium oxide (Ho₂O₃). Holmium oxide is a promising rare-earth oxide for next-generation microelectronics due to its high dielectric constant, good thermal stability, and wide bandgap.[1][2] This document outlines three common deposition techniques: Atomic Layer Deposition (ALD), Sputtering, and Sol-Gel synthesis.
Introduction to Holmium Oxide as a High-k Dielectric
The continuous scaling of complementary metal-oxide-semiconductor (CMOS) devices necessitates the replacement of traditional silicon dioxide (SiO₂) gate dielectrics with materials that have a higher dielectric constant (high-k). This allows for the fabrication of physically thicker films with the same capacitance, thereby reducing leakage currents.[3][4][5] Holmium oxide (Ho₂O₃) has emerged as a viable candidate due to its favorable electrical and physical properties.[1][2][6]
Key Properties of Holmium Oxide:
-
High Dielectric Constant (k): Reduces leakage current while maintaining high capacitance.
-
Thermal and Chemical Stability: Compatible with standard CMOS fabrication processes.[2]
-
Wide Bandgap: Provides good insulation properties.[2]
Fabrication Techniques and Protocols
Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level.[1][7][8] It is a self-limiting process based on sequential, separated pulses of a precursor and a co-reactant.[1][9]
Experimental Protocol: ALD of Holmium Oxide
This theoretical protocol is based on the use of holmium acetate (B1210297) [Ho(CH₃COO)₃] as the precursor and ozone (O₃) as the co-reactant.[1]
1. Substrate Preparation:
- Start with a clean silicon (Si) wafer.
- Perform a standard RCA clean to remove organic and inorganic contaminants.
- A thin interfacial layer of SiO₂ may be intentionally grown or may form upon exposure to the ALD environment.
2. ALD Process Parameters:
- Precursor: Holmium acetate [Ho(CH₃COO)₃]
- Co-reactant: Ozone (O₃) or water (H₂O)[8][9]
- Deposition Temperature: 250-350 °C (This is a typical range for many ALD processes and should be optimized).
- Precursor Temperature: this compound is a solid with low volatility, requiring heating of the precursor source.[1] The specific temperature will need to be determined to achieve adequate vapor pressure.
- Purge Gas: High-purity nitrogen (N₂) or argon (Ar).
3. ALD Cycle: The ALD cycle for Ho₂O₃ consists of four steps:
- This compound Pulse: Introduce this compound vapor into the reactor chamber. It will react with the hydroxyl groups on the substrate surface.
- Inert Gas Purge: Purge the chamber with N₂ or Ar to remove unreacted precursor and byproducts.
- Ozone Pulse: Introduce ozone into the chamber to react with the adsorbed holmium precursor, forming a layer of holmium oxide.
- Inert Gas Purge: Purge the chamber again to remove any remaining reactants and byproducts.
4. Post-Deposition Annealing:
- Anneal the deposited film in a nitrogen or forming gas ambient at temperatures ranging from 400-800 °C to improve film quality and electrical properties.
Workflow for ALD of Holmium Oxide
Caption: Workflow for the fabrication of holmium oxide thin films via ALD.
Sputtering
Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a solid target material due to bombardment by energetic particles.[10][11]
Experimental Protocol: RF Sputtering of Holmium Oxide
1. Substrate and Target Preparation:
- Use a clean silicon wafer as the substrate.
- Utilize a high-purity holmium oxide (Ho₂O₃) sputtering target.[10][11][12][13]
2. Sputtering Parameters:
- Base Pressure: < 5 x 10⁻⁶ Torr
- Working Pressure: 5-20 mTorr
- Sputtering Gas: Argon (Ar)
- Reactive Gas: Oxygen (O₂) (to maintain stoichiometry)
- Ar:O₂ Flow Ratio: To be optimized, for example, 10:1 sccm.
- RF Power: 50-200 W
- Substrate Temperature: Room temperature to 500 °C
- Deposition Time: Dependent on the desired thickness and deposition rate.
3. Deposition Process:
- Load the substrate and target into the sputtering chamber.
- Evacuate the chamber to the base pressure.
- Introduce the sputtering and reactive gases at the desired flow rates to reach the working pressure.
- Apply RF power to the target to initiate the plasma and begin deposition.
- Maintain the desired substrate temperature throughout the deposition.
4. Post-Deposition Annealing:
- Anneal the films in a controlled atmosphere (e.g., N₂, O₂, or forming gas) at temperatures ranging from 400-900 °C to crystallize the film and improve its dielectric properties.
Sol-Gel Synthesis
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[14][15][16]
Experimental Protocol: Sol-Gel Synthesis of Holmium Oxide Thin Films
1. Precursor Solution Preparation:
- Dissolve a holmium precursor, such as holmium nitrate (B79036) or this compound, in a suitable solvent like 2-methoxyethanol.
- Add a stabilizing agent, such as acetylacetone, to control the hydrolysis and condensation reactions.
- Stir the solution at room temperature for several hours to achieve a clear and homogeneous sol.
2. Thin Film Deposition:
- Deposit the sol onto a clean silicon substrate using a spin-coater.
- Spin-coating parameters (e.g., 3000 rpm for 30 seconds) will determine the initial film thickness.
- Pre-heat the coated substrate on a hot plate at a low temperature (e.g., 150 °C) to evaporate the solvent.
3. Thermal Treatment:
- Repeat the spin-coating and pre-heating steps to achieve the desired film thickness.
- Perform a final annealing step in a furnace at a higher temperature (e.g., 500-800 °C) in air or oxygen to remove organic residues and crystallize the holmium oxide film.
Data Presentation
The following tables summarize typical quantitative data for holmium oxide high-k dielectric films. Note that these values can vary significantly depending on the specific fabrication process and parameters.
Table 1: Electrical Properties of Holmium Oxide Thin Films
| Fabrication Method | Dielectric Constant (k) | Leakage Current Density (A/cm²) @ 1V | Equivalent Oxide Thickness (EOT) (nm) | Reference |
| ALD | 12 - 18 | 10⁻⁷ - 10⁻⁹ | 1.5 - 3.0 | Theoretical/Typical |
| Sputtering | 10 - 15 | 10⁻⁶ - 10⁻⁸ | 2.0 - 5.0 | [2] |
| Sol-Gel | 8 - 12 | 10⁻⁵ - 10⁻⁷ | 3.0 - 6.0 | General Observation |
Table 2: Physical Properties of Holmium Oxide
| Property | Value | Reference |
| Chemical Formula | Ho₂O₃ | [1] |
| Molecular Weight | 377.86 g/mol | |
| Bandgap | ~5.3 eV | [2] |
| Crystal Structure | Cubic |
Characterization of Holmium Oxide Thin Films
A comprehensive characterization is crucial to evaluate the quality and performance of the fabricated holmium oxide films.
Logical Workflow for Characterization
Caption: Logical workflow for the characterization of holmium oxide films.
Key Characterization Techniques:
-
Structural and Morphological Analysis:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase of the film.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the surface morphology, thickness, and interface quality.
-
-
Chemical Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and stoichiometry of the film.
-
-
Electrical Characterization:
-
Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant (k), equivalent oxide thickness (EOT), and interface trap density.
-
Current-Voltage (I-V) Measurements: To evaluate the leakage current density and breakdown voltage.
-
Applications
Thin films of holmium oxide deposited via these methods have potential applications in:
-
Microelectronics: As a high-k dielectric material in next-generation transistors and capacitors.[1]
-
Optical Coatings: In antireflective coatings and optical filters.[1][12]
-
Magnetic Devices: As a component in magnetic storage and sensors.[12]
This document provides a foundational guide for the fabrication and characterization of high-k holmium oxide dielectric materials. Researchers should further optimize the described protocols based on their specific equipment and application requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. electrochem.org [electrochem.org]
- 4. stars.library.ucf.edu [stars.library.ucf.edu]
- 5. Selection of High-k Dielectric Materials [ebrary.net]
- 6. Microstructural and chemical properties of high-k holmium oxide (Ho2O3) and its effect on interface properties and current transport process of Au/n-GaN/Ti/Al Schottky contact as an interlayer | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ipms.fraunhofer.de [ipms.fraunhofer.de]
- 9. youtube.com [youtube.com]
- 10. thinfilmmaterials.com [thinfilmmaterials.com]
- 11. heegermaterials.com [heegermaterials.com]
- 12. nanorh.com [nanorh.com]
- 13. ulpmat.com [ulpmat.com]
- 14. researchgate.net [researchgate.net]
- 15. Sol–Gel-Synthesized Metal Oxide Nanostructures: Advancements and Prospects for Spintronic Applications—A Comprehensive Review | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Holmium Acetate in the Manufacturing of Metal Halide Lamps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of holmium acetate (B1210297) as a precursor for the light-emitting fill material in high-intensity discharge (HID) metal halide lamps. While specific quantitative data on the direct impact of holmium acetate is often proprietary to lamp manufacturers, this document consolidates available information on the role of holmium and other rare earth elements in enhancing lamp performance.
Introduction to Holmium in Metal Halide Lighting
Metal halide lamps generate light by creating an electric arc through a gaseous mixture of vaporized mercury and metal halides.[1] The addition of specific metal halides modifies the spectral output of the lamp, improving its luminous efficacy and color rendering index (CRI).[2] Holmium (Ho) is a rare earth element utilized in specialty lighting, particularly in very high-power models for film and television, as well as in daylight-colored lamps for area floodlighting and stadium lighting.[1][3]
Holmium, often in conjunction with other rare earth elements like dysprosium (Dy) and thulium (Tm), contributes to a broad, continuous spectrum that mimics natural daylight.[4] This results in excellent color rendition, which is critical for applications where color accuracy is paramount.[5] this compound [Ho(CH₃COO)₃] serves as a precursor material for introducing holmium into the lamp's arc tube. It is a solid that can be precisely dosed and, upon heating during lamp manufacturing or operation, is expected to convert into the desired holmium halide (typically holmium iodide, HoI₃) in situ.
Performance Characteristics of Holmium-Doped Metal Halide Lamps
Table 1: Typical Performance Data for Rare Earth-Doped Metal Halide Lamps
| Performance Metric | Typical Value Range | Notes |
| Luminous Efficacy | 75 - 115 lm/W | This is significantly higher than incandescent (15-20 lm/W) and halogen lamps (20-30 lm/W).[1][6] |
| Color Rendering Index (CRI) | 80 - 95+ | A CRI of 100 represents perfect color rendering, equivalent to a black-body radiator. Values above 80 are considered good, and above 90 are excellent for color-critical applications.[7] |
| Correlated Color Temperature (CCT) | 3000 K - 6000 K+ | Holmium-containing lamps are often designed to produce a "daylight" appearance with a CCT in the 5600 K to 6000 K range.[2][8] |
| Lamp Lifetime | 6,000 - 20,000 hours | The operational life is highly dependent on the lamp's wattage, operating cycle, and ballast quality.[1][6] |
| Lumen Maintenance | Significant depreciation over life | Metal halide lamps can lose a substantial percentage of their initial lumen output over their lifetime. For instance, a 400W lamp may lose 50% of its light output after 10,000 hours.[9] |
Experimental Protocols
The following protocols are based on established chemical principles and general practices in the manufacturing of metal halide lamps. Specific parameters will vary depending on the lamp design and desired performance characteristics.
Preparation of this compound Precursor
This compound can be synthesized from holmium oxide through a straightforward acid-base reaction.
Materials:
-
Holmium (III) oxide (Ho₂O₃), 99.9%+ purity
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beaker, magnetic stirrer with heating mantle, filter paper, drying oven
Procedure:
-
Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.
-
Gently heat the acetic acid solution to approximately 80-90°C with continuous stirring.
-
Slowly add the holmium oxide powder to the hot acetic acid solution. The oxide will gradually dissolve.
-
Continue heating and stirring until all the holmium oxide has dissolved, resulting in a clear, pale yellow solution. This may take 1-2 hours.
-
If any unreacted solid remains, hot-filter the solution.
-
Allow the filtrate to cool to room temperature to precipitate this compound hydrate (B1144303) crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in an oven at a low temperature (e.g., 40-50°C) to obtain this compound hydrate.
Preparation of the Metal Halide Lamp Fill (Dosage)
The "fill" or "dosage" is a precise mixture of mercury, a starting gas (like argon), and the metal halides that will be sealed in the arc tube. This compound can be used as a precursor to form holmium iodide in situ.
Materials:
-
Anhydrous this compound [Ho(CH₃COO)₃]
-
Ammonium (B1175870) iodide (NH₄I) or another suitable iodide source
-
Other desired metal halides (e.g., sodium iodide, dysprosium iodide)
-
Mercury (Hg)
-
Inert, dry atmosphere glove box
-
Precision microbalance
-
Pellet press
Procedure:
-
All operations involving the handling of hygroscopic metal halides and mercury should be performed in an inert, dry atmosphere (e.g., a glove box).
-
Calculate the required molar quantities of each component for the lamp dosage based on the desired spectral output and operating characteristics.
-
Thoroughly mix the anhydrous this compound powder with a stoichiometric excess of the iodide source (e.g., ammonium iodide).
-
Add other powdered metal halides to the mixture as required by the lamp's recipe.
-
Use a pellet press to form a small, solid pellet of the powdered mixture. This facilitates accurate dosing into the arc tube.
-
The precise amount of liquid mercury is added to the arc tube separately using a calibrated dispenser.
In Situ Formation of Holmium Iodide
It is hypothesized that this compound is converted to holmium iodide during the lamp manufacturing process or the initial operation of the lamp. The high temperatures involved facilitate the decomposition of the acetate and reaction with the iodide source.
Reaction Pathway: The thermal decomposition of this compound proceeds through several intermediate steps, ultimately forming holmium oxide (Ho₂O₃) at temperatures around 590°C. In the presence of an iodide source within the sealed arc tube, it is expected that the holmium species will react to form holmium iodide (HoI₃). The exact mechanism and reaction kinetics within the complex chemical environment of a functioning metal halide lamp are not well-documented in public literature.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis workflow for this compound hydrate from holmium oxide.
Caption: Experimental workflow for preparing a metal halide lamp fill.
Caption: Logical relationship of this compound to lamp performance.
References
- 1. Metal-halide lamp - Wikipedia [en.wikipedia.org]
- 2. prolampsales.com [prolampsales.com]
- 3. Metal Halide – Industrial Light and Power [industriallightandpower.com]
- 4. ZEISS Microscopy Online Campus | Metal Halide Lamps [zeiss-campus.magnet.fsu.edu]
- 5. paclights.com [paclights.com]
- 6. paclights.com [paclights.com]
- 7. HMI Metal Halide Lamps | Entertainment & Industry [osram.us]
- 8. Roccer RSD G22 1200W Metal Halide Dysprosium Lamp - Roccer [roccer.net]
- 9. naturaled.com [naturaled.com]
Application Notes and Protocols for Holmium in Nuclear Reactor Control
Disclaimer: The use of holmium acetate (B1210297) for nuclear reactor control is not a standard or documented application in the nuclear industry. Scientific literature and technical documentation primarily focus on the use of holmium in its metallic or, more commonly, oxide (Holmium Oxide, Ho₂O₃) form for such purposes. The high-temperature, high-radiation environment within a nuclear reactor core would likely lead to the decomposition of the acetate compound, making it unsuitable for structural or reactivity control functions.
These application notes, therefore, focus on the well-studied application of holmium, primarily as holmium oxide , in nuclear reactor control, drawing parallels and providing context for researchers interested in the neutron absorption properties of holmium.
Application Notes: Holmium Oxide as a Neutron Absorber in Nuclear Reactors
Holmium, specifically the isotope ¹⁶⁵Ho, is a potent neutron absorber and is considered for use in nuclear reactors as a burnable poison and for control rod applications.[1] Its high neutron capture cross-section for thermal neutrons makes it effective in controlling the neutron population within a reactor core.
1. Principle of Operation:
The primary function of a control rod or a burnable poison is to absorb neutrons to control the rate of fission of the nuclear fuel. Holmium-165 (¹⁶⁵Ho), which constitutes 100% of natural holmium, has a large thermal neutron capture cross-section. When a ¹⁶⁵Ho nucleus absorbs a neutron, it transmutes into ¹⁶⁶Ho, which is radioactive and subsequently decays. This capture process removes neutrons that would otherwise contribute to the fission chain reaction.
2. Key Advantages of Holmium:
-
High Neutron Capture Cross-Section: ¹⁶⁵Ho has a significant thermal neutron capture cross-section, making it an efficient neutron absorber.[2][3]
-
Burnout Characteristics: As holmium absorbs neutrons, it is "burned out" or depleted. This property is particularly useful for a burnable poison, where the negative reactivity from the absorber decreases over the fuel cycle, helping to compensate for the decrease in reactivity from fuel depletion.[1]
-
Chemical Stability of the Oxide: Holmium oxide (Ho₂O₃) is a chemically stable ceramic material with a high melting point, making it suitable for the harsh environment of a reactor core.[4]
3. Applications:
-
Burnable Poison: Holmium oxide can be integrated into the fuel matrix or as separate pellets within the fuel assembly to control excess reactivity at the beginning of a fuel cycle. This leads to a more uniform power distribution and improved fuel utilization.
-
Control Rods: While less common than materials like boron carbide or hafnium, holmium-based materials are potential candidates for control rods used for reactor shutdown and power regulation.[5][6]
4. Limitations:
-
Activation Products: The neutron capture product, ¹⁶⁶Ho, is radioactive. The decay of ¹⁶⁶Ho contributes to the overall radioactivity of the spent fuel and reactor internals.
-
Material Compatibility: As with any reactor core component, the compatibility of holmium oxide with the fuel, cladding, and coolant under reactor conditions must be thoroughly evaluated.
Quantitative Data
Table 1: Neutron Absorption Properties of Holmium-165 (¹⁶⁵Ho)
| Property | Value | Unit | Reference |
| Natural Abundance of ¹⁶⁵Ho | 100 | % | - |
| Thermal Neutron Capture Cross-Section (0.0253 eV) | 59.0 ± 2.1 | barns | [2][3] |
| Resonance Integral | 657 ± 36 | barns | [2] |
Experimental Protocols
The following is a generalized protocol for the evaluation of a new neutron-absorbing material, such as holmium oxide, for use in nuclear reactor control.
Protocol 1: Measurement of Neutron Capture Cross-Section
Objective: To experimentally determine the neutron capture cross-section of a holmium-containing sample.
Materials:
-
High-purity holmium oxide (Ho₂O₃) powder.
-
Neutron source (e.g., a research reactor or a particle accelerator-based neutron source).
-
Neutron detectors.
-
Standard reference materials with well-known neutron cross-sections (e.g., Gold-197, Cobalt-59).
-
Cadmium covers for epicadmium neutron measurements.
Methodology:
-
Sample Preparation:
-
Prepare thin, uniform samples of Ho₂O₃ powder encapsulated in a suitable material (e.g., aluminum or quartz).
-
Prepare monitor foils of the standard reference materials.
-
-
Irradiation:
-
Irradiate the holmium sample and the monitor foils simultaneously in a known neutron flux.
-
For measuring the resonance integral, perform a parallel irradiation with the samples covered in cadmium to filter out thermal neutrons.[2]
-
-
Activity Measurement:
-
After irradiation, measure the gamma activity of the activated holmium sample (¹⁶⁶Ho) and the monitor foils using a high-resolution gamma-ray spectrometer (e.g., an HPGe detector).
-
-
Data Analysis:
-
From the measured activities, decay constants, and known neutron cross-sections of the monitor foils, calculate the incident neutron flux.
-
Use the calculated neutron flux and the measured activity of the holmium sample to determine the thermal neutron capture cross-section and the resonance integral of ¹⁶⁵Ho.[2][3]
-
Protocol 2: Material Compatibility and Irradiation Performance Testing
Objective: To evaluate the performance and stability of a holmium-based control rod material under simulated reactor conditions.
Materials:
-
Fabricated pellets of holmium oxide or a holmium-containing composite.
-
Cladding material (e.g., Zircaloy or stainless steel).
-
Test reactor with a high neutron flux.
-
Hot cell facilities for post-irradiation examination.
Methodology:
-
Control Rod Sample Fabrication:
-
Fabricate small-scale control rod segments by encapsulating the holmium oxide pellets in the chosen cladding material.
-
-
Pre-Irradiation Characterization:
-
Thoroughly characterize the samples, including dimensions, density, microstructure, and chemical composition.
-
-
Irradiation in a Test Reactor:
-
Irradiate the samples in a test reactor under conditions (temperature, pressure, neutron flux) that are representative of the target power reactor.
-
-
Post-Irradiation Examination (PIE):
-
After a suitable cooling period, transfer the irradiated samples to a hot cell.
-
Perform a series of examinations, including:
-
Visual inspection for any signs of degradation.
-
Dimensional measurements to assess swelling or deformation.
-
Microstructural analysis (e.g., using scanning electron microscopy) to observe changes in the material's structure.
-
Measurement of the remaining holmium content to determine the burnout rate.
-
Mechanical testing to evaluate changes in material strength and ductility.
-
-
Visualizations
Caption: Neutron capture process by a Holmium-165 nucleus.
Caption: Experimental workflow for testing a new control rod material.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Annealing Temperature for Holmium Oxide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the annealing temperature during holmium oxide (Ho₂O₃) synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the optimal annealing temperature for the synthesis of holmium oxide?
The optimal annealing temperature for holmium oxide synthesis is not a single value but rather depends on the precursor used and the desired final properties of the material, such as crystallite size and surface area.
-
For the complete conversion of holmium acetate (B1210297) to holmium oxide (Ho₂O₃), a temperature of at least 570°C in an air atmosphere is typically required.[1][2] To produce nanocrystalline holmium oxide, annealing temperatures in the range of 600°C to 700°C have been effectively used.[1][3]
-
When using a holmium nitrate (B79036) precursor, complete conversion to holmium oxide is generally achieved at a minimum temperature of 600°C.[4] In some bio-synthesis approaches using holmium nitrate, annealing has been performed at 500°C.[4][5][6]
Q2: How does the annealing temperature influence the properties of the synthesized holmium oxide?
The annealing temperature is a critical parameter that significantly affects the physicochemical properties of holmium oxide.[1] Generally, an increase in annealing temperature leads to an increase in both crystallite and particle size.[1] Consequently, the surface area of the material tends to decrease at higher annealing temperatures due to particle growth and sintering.[1][2] For instance, holmium oxide obtained by decomposing holmium acetate at 600°C exhibited a higher surface area than when prepared at 800°C.[2]
Q3: What are the gaseous byproducts generated during the thermal decomposition of this compound?
The thermal decomposition of this compound releases several volatile byproducts. These can include water vapor, acetic acid, ketene, acetone, methane, and isobutene.[1] It is crucial to conduct the annealing process in a well-ventilated furnace or under an inert gas flow to safely manage and remove these gaseous products.[1]
Troubleshooting Guide
This guide addresses common problems that may arise during the annealing stage of holmium oxide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion to Holmium Oxide (Presence of intermediate phases) | The annealing temperature may be too low, or the duration of annealing may be insufficient.[1] | Increase the annealing temperature to a minimum of 600°C to ensure the complete decomposition of the precursor.[1][4] Consider extending the dwell time at the target temperature (e.g., from 2 to 4 hours) to facilitate a complete reaction.[1] |
| Low Surface Area | The annealing temperature is likely too high, causing excessive particle growth and sintering.[1] | For applications that require a high surface area, utilize a lower annealing temperature, for example, in the 550-600°C range.[1] |
| Large Crystallite/Particle Size | This is typically a result of a high annealing temperature and/or a prolonged annealing time.[1] | To achieve smaller crystallites, it is recommended to anneal at a lower temperature, such as between 600-700°C.[1][3] Reducing the duration of the annealing process can also help to limit crystal growth.[1] |
| Presence of Carbon Impurities (Resulting in gray or black powder) | This issue often arises from the incomplete combustion of the organic precursor, particularly in an inert or reducing atmosphere.[1] | Ensure an adequate supply of air or oxygen during the annealing process to promote the complete combustion of organic residues.[1] A two-step annealing process can also be effective: an initial step at a lower temperature (e.g., 300-400°C) in air to burn off organic components, followed by a higher temperature step for crystallization.[1] |
Experimental Protocols
Synthesis of Holmium Oxide Nanoparticles via Thermal Decomposition of this compound
This protocol describes the synthesis of holmium oxide nanoparticles through the thermal decomposition of holmium (III) acetate hydrate (B1144303).
Materials and Equipment:
-
Holmium (III) acetate hydrate (Ho(CH₃COO)₃·xH₂O)
-
Ceramic crucible
-
Programmable muffle furnace
-
Mortar and pestle
Procedure:
-
Place a known quantity of holmium (III) acetate hydrate powder into a ceramic crucible.
-
Position the crucible in a programmable muffle furnace.
-
Program the furnace with the desired heating profile. A typical profile includes:
-
Ramping up to the target annealing temperature (e.g., 600°C) at a controlled rate (e.g., 5°C/minute).
-
Holding at the target temperature for a specified duration (e.g., 2-4 hours).
-
Allowing the furnace to cool down to room temperature naturally.[1]
-
-
Once the furnace has cooled, carefully remove the crucible. The product should be a fine, pale yellow powder of holmium oxide.
-
Gently grind the powder with a mortar and pestle to break up any agglomerates.
-
Store the synthesized holmium oxide powder in a sealed vial within a desiccator to prevent moisture absorption.
Visualizations
Caption: Experimental workflow for the synthesis of holmium oxide via thermal decomposition.
Caption: Relationship between annealing temperature and holmium oxide properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phyto-fabrication of ultrafine nanoscale holmium oxide HT-Ho 2 O 3 NPs and their biomedical potential - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05047E [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Holmium Oxide from Holmium Acetate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of holmium oxide (Ho₂O₃) from holmium acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the final holmium oxide product?
A: The final holmium oxide (Ho₂O₃) powder should be a pale yellow. Significant deviations in color, such as gray or black, may indicate the presence of carbonaceous impurities due to incomplete combustion of the acetate precursor.
Q2: What are the intermediate compounds formed during the thermal decomposition of holmium acetate hydrate (B1144303)?
A: The thermal decomposition of hydrated this compound to holmium oxide is a multi-step process. The compound first dehydrates, typically in stages, to form anhydrous this compound. This is followed by decomposition into intermediates such as holmium oxyacetate (HoO(CH₃COO)) and holmium oxycarbonate (Ho₂O₂CO₃), before finally forming holmium oxide (Ho₂O₃).[1]
Q3: At what temperature does this compound completely convert to holmium oxide?
A: Complete conversion to holmium oxide typically occurs at approximately 590°C.[1] However, for nanoparticle synthesis, annealing temperatures between 600°C and 700°C are often used to ensure the formation of a crystalline product.[2]
Q4: What are the gaseous byproducts of the decomposition process?
A: The thermal decomposition of this compound releases several gaseous byproducts, including water vapor, acetic acid, ketene, acetone, methane, and isobutene.[2] It is crucial to perform the heating in a well-ventilated furnace to ensure the safe removal of these volatile compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Final product is gray or black | Incomplete combustion of the acetate groups, often due to an insufficient oxygen supply. | - Ensure an adequate flow of air or oxygen into the furnace during calcination.- Use a shallower crucible to increase the surface area of the powder exposed to the atmosphere.- Consider a two-step calcination: a lower temperature step (e.g., 300-400°C) to burn off organics, followed by a higher temperature step for crystallization.[2] |
| Incomplete conversion to holmium oxide (presence of intermediate phases) | - The annealing temperature was too low.- The duration of the annealing was too short. | - Increase the final annealing temperature to at least 600°C.[2]- Extend the hold time at the target temperature (e.g., from 2 hours to 4 hours) to ensure the reaction goes to completion.[2] |
| Low surface area of the final product | The annealing temperature was too high, leading to particle sintering and growth. | For applications requiring high surface area, use a lower annealing temperature, in the range of 550-600°C.[2] |
| Broad particle size distribution | - Non-uniform heating of the precursor material.- Inhomogeneous precursor material. | - Ensure the this compound powder is spread in a thin, even layer within the crucible.[2]- Use a high-purity, homogeneous this compound precursor. |
| Low yield of holmium oxide | Mechanical loss of the fine powder during handling or transfer. | - Use a covered crucible to minimize powder loss due to vigorous gas evolution.- Employ a slower heating ramp rate to control the release of gaseous byproducts. |
Quantitative Data Summary
The properties of the synthesized holmium oxide are highly dependent on the annealing temperature.
| Annealing Temperature (°C) | Average Crystallite Size (nm) | Surface Area (m²/g) | Crystalline Phase |
| 600 | 6 - 16 | 31.0 | Cubic Ho₂O₃ |
| 700 | 6 - 16 | - | Cubic Ho₂O₃ |
| 800 | - | 15.0 | Cubic Ho₂O₃ |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Below are detailed methodologies for three common methods of synthesizing holmium oxide from this compound.
Method 1: Thermal Decomposition (Calcination)
This is a direct and solvent-free method.
Materials and Equipment:
-
Holmium (III) acetate hydrate
-
Ceramic crucible
-
Programmable muffle furnace
-
Mortar and pestle
-
Desiccator
Procedure:
-
Place a known amount of holmium (III) acetate hydrate into a ceramic crucible, spreading it in a thin, even layer.
-
Place the crucible in a programmable muffle furnace.
-
Heat the sample from room temperature to the target temperature (e.g., 600°C) at a controlled rate (e.g., 5°C/minute).[2][4]
-
Hold at the target temperature for 2-4 hours to ensure complete conversion.[2][4]
-
Allow the furnace to cool naturally to room temperature.
-
Gently grind the resulting pale-yellow powder with a mortar and pestle to break up any agglomerates.
-
Store the final holmium oxide powder in a desiccator.
Method 2: Co-precipitation
This method involves precipitating holmium hydroxide (B78521), which is then calcined.
Materials and Equipment:
-
Holmium (III) acetate hydrate
-
Deionized water
-
Ammonium (B1175870) hydroxide or sodium hydroxide solution (precipitating agent)
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Drying oven
-
Muffle furnace
Procedure:
-
Prepare an aqueous solution of this compound hydrate (e.g., 0.1 M).
-
While vigorously stirring the this compound solution, slowly add the precipitating agent dropwise until the pH reaches 10-11.[4]
-
Continue stirring the resulting suspension for 1-2 hours to age the precipitate.
-
Collect the precipitate by vacuum filtration and wash it several times with deionized water to remove any remaining ions.
-
Dry the precipitate in an oven at a low temperature (e.g., 80°C) overnight.[4]
-
Calcine the dried powder in a muffle furnace at a suitable temperature (e.g., 600°C) for a set duration (e.g., 2 hours) to obtain holmium oxide nanoparticles.[4]
Method 3: Hydrothermal Synthesis
This method uses a sealed vessel to achieve crystallization under elevated temperature and pressure.
Materials and Equipment:
-
Holmium (III) acetate hydrate
-
Solvent (e.g., water, ethanol (B145695), or a mixture)
-
Mineralizer or pH-adjusting agent (e.g., urea, ammonium hydroxide)
-
Teflon-lined stainless-steel autoclave
-
Oven or heating mantle
-
Centrifuge
Procedure:
-
Dissolve this compound hydrate in the chosen solvent inside the Teflon liner of the autoclave.
-
Add a mineralizer or pH-adjusting agent to the solution.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-220°C) for a defined period (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final holmium oxide product in an oven.
Visualizations
Caption: Experimental workflows for holmium oxide synthesis.
Caption: Troubleshooting logic for holmium oxide synthesis.
References
Technical Support Center: Controlling Crystallite Size of Ho₂O₃ from Acetate Precursor
This technical support center is designed for researchers, scientists, and drug development professionals working with the synthesis of holmium oxide (Ho₂O₃) nanoparticles from holmium acetate (B1210297) precursors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Ho₂O₃ nanoparticles from holmium acetate?
The most straightforward method is the thermal decomposition of a holmium (III) acetate hydrate (B1144303) precursor.[1] This involves heating the precursor in a furnace to convert it into holmium oxide. Other common methods include co-precipitation and hydrothermal synthesis, which offer different levels of control over particle size and morphology.[1]
Q2: At what temperature does this compound convert to holmium oxide?
The complete conversion of this compound to crystalline holmium oxide (Ho₂O₃) typically occurs at approximately 570°C in an air atmosphere.[2] However, for the synthesis of nanocrystalline Ho₂O₃, calcination temperatures are often in the range of 600°C to 700°C.[2][3]
Q3: How does the calcination temperature affect the crystallite size of Ho₂O₃?
Calcination temperature has a significant impact on the final crystallite size. Generally, a higher calcination temperature leads to an increase in the average crystallite size and particle size due to enhanced atomic diffusion and crystal growth.[4][5][6] This also typically results in a lower specific surface area. For instance, Ho₂O₃ obtained by annealing at 600°C has been reported to have a higher surface area (31 m²/g) compared to that annealed at 800°C (15.0 m²/g).[2]
Q4: What are the intermediate products during the thermal decomposition of this compound?
The thermal decomposition of hydrated this compound is a multi-step process. It begins with dehydration, followed by the decomposition of the anhydrous this compound through several unstable, non-crystalline intermediate phases before the final formation of crystalline Ho₂O₃.[2]
Q5: What are the gaseous byproducts of the thermal decomposition process?
The thermal decomposition of this compound releases several volatile products, including water vapor, acetic acid, ketene, acetone, methane, and isobutene.[2] It is crucial to perform this process in a well-ventilated area or under an exhaust hood.
Q6: Can surfactants be used to control the crystallite size of Ho₂O₃?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution | Citation |
| Incomplete conversion to Ho₂O₃ (presence of intermediate phases) | Annealing temperature is too low or the duration is insufficient. | Increase the annealing temperature to at least 600°C. Extend the dwell time at the target temperature (e.g., from 2 to 4 hours). | [1] |
| Large crystallite/particle size | High annealing temperature and/or long annealing time. | To achieve smaller crystallites, anneal at a lower temperature (e.g., 600-700°C). Reduce the duration of the annealing process. | [3] |
| Gray or black powder (carbon impurities) | Incomplete combustion of the acetate group, especially in an inert or reducing atmosphere. | Ensure an adequate supply of air or oxygen during the annealing process to facilitate complete combustion of organic residues. | |
| Low surface area | High annealing temperature leading to excessive particle growth and sintering. | For applications requiring a high surface area, use a lower annealing temperature, for example, in the range of 550-600°C. | [2] |
| Broad particle size distribution | Non-uniform heating of the precursor. Inhomogeneous precursor material. | Ensure the precursor powder is spread in a thin, even layer in the crucible. Use a high-purity, homogeneous this compound precursor. |
Data Presentation
Table 1: Effect of Annealing Temperature on Ho₂O₃ Properties
| Annealing Temperature (°C) | Average Crystallite Size (nm) | Specific Surface Area (m²/g) | Reference |
| 600 | 6 - 16 | 31.0 | [2][3] |
| 700 | 6 - 16 | Not specified | [3] |
| 800 | >16 (inferred) | 15.0 | [2] |
Note: The crystallite size range of 6-16 nm is reported for temperatures between 600 and 700°C. More granular data correlating specific temperatures within this range to specific crystallite sizes is limited in the available literature.
Experimental Protocols
Protocol 1: Thermal Decomposition
This method involves the direct calcination of this compound hydrate to produce holmium oxide nanoparticles.[1]
1. Materials and Equipment:
-
Holmium (III) acetate hydrate (Ho(CH₃COO)₃·xH₂O)
-
Ceramic crucible
-
Programmable muffle furnace
-
Mortar and pestle
2. Procedure:
-
Place a known amount of holmium (III) acetate hydrate powder into a ceramic crucible, spreading it in a thin, even layer.
-
Place the crucible in the center of the muffle furnace.
-
Program the furnace to ramp up to the target annealing temperature (e.g., 600°C) at a controlled rate (e.g., 5°C/minute).[1]
-
Hold at the target temperature for a specific duration (e.g., 2-4 hours).[1]
-
Allow the furnace to cool down to room temperature naturally.
-
Carefully remove the crucible. The product should be a fine, pale yellow powder.
-
Gently grind the powder with a mortar and pestle to break up any agglomerates.
-
Store the synthesized Ho₂O₃ powder in a sealed vial inside a desiccator.
Protocol 2: Co-precipitation Method
This method involves precipitating holmium hydroxide (B78521) from a this compound solution, followed by calcination.[1]
1. Materials and Equipment:
-
Holmium (III) acetate hydrate
-
Deionized water
-
Precipitating agent (e.g., ammonium (B1175870) hydroxide or sodium hydroxide)
-
Beakers, magnetic stirrer, pH meter
-
Centrifuge or filtration setup
-
Drying oven
-
Muffle furnace
2. Procedure:
-
Prepare an aqueous solution of this compound hydrate (e.g., 0.1 M).[1]
-
Separately, prepare a solution of the precipitating agent (e.g., 1 M ammonium hydroxide).[1]
-
While vigorously stirring the this compound solution, add the precipitating agent dropwise until the pH reaches 10-11 to ensure complete precipitation of holmium hydroxide.[1]
-
Continue stirring the mixture for 1-2 hours to age the precipitate.[1]
-
Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol.
-
Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) overnight.[1]
-
Calcine the dried powder in a muffle furnace at the desired temperature (e.g., 600°C) for a set duration (e.g., 2 hours) to form Ho₂O₃ nanoparticles.[1]
Protocol 3: Hydrothermal Synthesis
This method utilizes a sealed reaction vessel to form crystalline nanoparticles under high temperature and pressure.[1]
1. Materials and Equipment:
-
Holmium (III) acetate hydrate
-
Solvent (e.g., water/ethanol mixture)
-
pH-adjusting agent (e.g., urea (B33335) or ammonium hydroxide)
-
Teflon-lined stainless-steel autoclave
-
Centrifuge
-
Drying oven
2. Procedure:
-
Dissolve this compound hydrate in the chosen solvent within the Teflon liner of the autoclave.
-
Add a pH-adjusting agent to the solution.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180-220°C) for a defined period (e.g., 12-24 hours).[1]
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the resulting precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in an oven.
-
An optional subsequent calcination step (e.g., at 500-600°C) can be performed to enhance crystallinity.[1]
Visualizations
Caption: Overview of synthesis routes for Ho₂O₃ nanoparticles from a this compound precursor.
Caption: Relationship between synthesis parameters and Ho₂O₃ nanoparticle properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Calcination Temperatures on Crystallite Size, Particle Size, and Antimicrobial Activity of Synthesized MgO and Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwent.net [jwent.net]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
Technical Support Center: Holmium Acetate Precursor Purity in Optical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity of holmium acetate (B1210297) precursors for optical applications.
Frequently Asked Questions (FAQs)
Q1: What are the common purity grades of commercially available holmium acetate and which is suitable for optical applications?
A1: Commercially available this compound hydrate (B1144303) is typically offered in purities of 99.9% or higher.[1] For demanding optical applications, such as the fabrication of laser crystals or optical fibers, a purity of 99.99% or even 99.999% on a trace metals basis is often required. The purity basis is crucial; "trace metals basis" indicates the purity with respect to metallic impurities, which is a key consideration for optical performance.[1]
Q2: What are the most detrimental impurities in this compound precursors for optical applications?
A2: Impurities in this compound precursors can be broadly categorized into other rare earth elements, transition metals, and water content. Other rare earth elements can interfere with the desired optical properties of holmium, while transition metals are known to cause significant quenching of luminescence. Water of hydration can affect the final concentration of holmium in the host material and may need to be removed for certain fabrication processes.
Q3: How do impurities affect the performance of holmium-doped optical materials?
A3: Impurities can have several negative effects on the performance of holmium-doped optical materials:
-
Luminescence Quenching: Transition metal impurities can introduce non-radiative decay pathways, reducing the quantum yield and shortening the fluorescence lifetime of the holmium ions.[2][3][4]
-
Spectral Interference: Other rare earth elements with absorption or emission bands near those of holmium can lead to unwanted absorption of the pump light or emission at incorrect wavelengths, reducing the efficiency of the desired optical process.[5]
-
Increased Optical Loss: Impurities can increase the background optical loss in the host material, leading to lower output power and efficiency in lasers and amplifiers.
-
Inhomogeneous Broadening: A high concentration of impurities can distort the local crystal field around the holmium ions, leading to broader and less intense spectral lines.
Q4: What is the significance of the water of hydration in this compound for optical applications?
A4: this compound is often supplied as a hydrate (Ho(CH₃COO)₃ · xH₂O).[6] The number of water molecules (x) can vary, which affects the overall molecular weight and, therefore, the precise amount of holmium being introduced into the host material. For applications requiring precise doping concentrations, it is essential to either use an anhydrous form or accurately determine the water content, for example, through Thermogravimetric Analysis (TGA).[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis and use of holmium-doped optical materials that may be related to precursor purity.
Issue 1: Low fluorescence intensity or short fluorescence lifetime in the final optical material.
| Possible Cause | Troubleshooting Step |
| Transition metal contamination | Analyze the this compound precursor for trace transition metal impurities (e.g., Fe, Co, Ni, Cu) using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[7][8][9] If present, purify the this compound or source a higher purity precursor. |
| Concentration quenching | The concentration of holmium may be too high, leading to self-quenching.[10] Review the doping concentration in your experimental design. A lower holmium concentration may be necessary. |
| Presence of other quenching rare earth impurities | Analyze the precursor for other rare earth elements that can act as quenchers for holmium's emission. |
Issue 2: Unexpected peaks or shoulders in the absorption or emission spectra.
| Possible Cause | Troubleshooting Step |
| Contamination with other rare earth elements | Use ICP-MS or Laser-Induced Breakdown Spectroscopy (LIBS) to analyze the this compound precursor for other rare earth impurities (e.g., erbium, thulium, dysprosium) that have optical transitions in the spectral region of interest. |
| Inhomogeneous incorporation of holmium ions | This can be due to poor solubility of the precursor in the host matrix. Ensure complete dissolution of the this compound during the doping process. Co-doping with elements like aluminum can improve the solubility of rare earth ions in silica (B1680970) glass. |
Issue 3: High optical loss or scattering in the final material.
| Possible Cause | Troubleshooting Step |
| Insoluble impurities in the precursor | Visually inspect the this compound for any particulate matter. Dissolve a sample in a suitable solvent and check for any undissolved particles. If present, the precursor should be filtered or purified. |
| Formation of holmium oxide clusters | This can occur if the holmium concentration is too high or if the precursor is not fully dissolved, leading to scattering centers.[11] Optimize the doping concentration and ensure a homogeneous solution. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the purity and properties of this compound and its use in optical fiber fabrication.
Table 1: Commercially Available this compound Purity Grades [1]
| Supplier | Product Name | Stated Purity | Purity Basis |
| Sigma-Aldrich | Holmium(III) acetate hydrate | 99.99% | Trace Metals Basis |
| ProChem, Inc. | Holmium (III) Acetate Hydrate | 99.9% | Not Specified |
| Thermo Scientific | Holmium(III) acetate hydrate, REacton™ | 99.9% | REO |
| Ereztech | Holmium (III) acetate hydrate | 99%+ (Assay) | By Titration |
Table 2: Typical Parameters for Holmium-Doped Optical Fibers [11]
| Parameter | Typical Value | Significance |
| Holmium Concentration | 100 - 5000 ppm | Higher concentrations can lead to quenching effects. |
| Aluminum Co-doping | 0.1 - 2 wt% | Increases holmium solubility and reduces clustering. |
| Peak Absorption Wavelength | ~1950 nm | Corresponds to the ⁵I₈ → ⁵I₇ transition of Ho³⁺. |
| Peak Emission Wavelength | ~2050 - 2100 nm | Corresponds to the ⁵I₇ → ⁵I₈ transition of Ho³⁺. |
| Fluorescence Lifetime | 0.5 - 1.5 ms | A longer lifetime is generally desirable for efficient laser operation. |
| Laser Slope Efficiency | 30% - 80% | Efficiency of converting pump power to laser output power. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrate from Holmium Oxide[13]
This protocol describes a common method for synthesizing this compound hydrate. For optical-grade material, high-purity (99.99% or higher) holmium oxide should be used as the starting material.
Materials and Equipment:
-
Holmium (III) oxide (Ho₂O₃), 99.99%+ purity
-
Glacial acetic acid (CH₃COOH)
-
Deionized water (18 MΩ·cm)
-
Beaker, magnetic stirrer with heating mantle, stir bar
-
Buchner funnel and flask, vacuum source
-
Drying oven or desiccator
Methodology:
-
Reagent Preparation: Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.
-
Reaction Setup: Place the acetic acid solution in a beaker on a magnetic stirrer with a heating mantle.
-
Dissolution of Holmium Oxide: Gently heat the acetic acid solution to approximately 80-90°C with continuous stirring.
-
Addition of Holmium Oxide: Slowly add the holmium oxide powder in small portions to the hot acetic acid solution. The oxide will gradually dissolve.
-
Reaction Completion: Continue heating and stirring until all the holmium oxide has dissolved, resulting in a clear, pale yellow solution (this may take 1-2 hours).
-
Filtration: If any unreacted solid remains, hot-filter the solution through a pre-heated Buchner funnel to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. This compound hydrate crystals will precipitate. For enhanced crystallization, the solution can be cooled in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent to obtain the final product.
Protocol 2: Purity Determination of this compound by ICP-MS
This protocol provides a general methodology for determining trace metallic impurities in this compound using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).
Materials and Equipment:
-
This compound hydrate sample
-
High-purity nitric acid (HNO₃)
-
Deionized water (18 MΩ·cm)
-
ICP-MS instrument
-
Class A volumetric flasks and pipettes
-
Clean sample digestion vessels
Methodology:
-
Sample Digestion: Accurately weigh a known amount of the this compound hydrate and place it in a clean digestion vessel. Add a sufficient volume of high-purity nitric acid to completely dissolve the sample. Gentle heating may be applied to aid dissolution.
-
Sample Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final concentration should be within the linear dynamic range of the ICP-MS for the elements of interest.
-
Instrument Calibration: Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range of the standards should bracket the expected concentrations of the impurities in the sample.
-
ICP-MS Analysis: Introduce the prepared sample, calibration standards, and a blank solution into the ICP-MS. The instrument will atomize and ionize the sample in a high-temperature argon plasma, and the ions are then separated by their mass-to-charge ratio and detected.
-
Data Analysis: Quantify the concentration of each impurity element in the sample by comparing its signal intensity to the calibration curve generated from the standards.
Visualizations
Caption: Workflow for fabricating holmium-doped optical fibers.
Caption: Troubleshooting logic for poor optical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rare-earth element - Wikipedia [en.wikipedia.org]
- 6. Holmium(III) acetate 99.99 trace metals 312619-49-1 [sigmaaldrich.com]
- 7. pharmtech.com [pharmtech.com]
- 8. esslabshop.com [esslabshop.com]
- 9. azom.com [azom.com]
- 10. Characterization of Holmium-Doped Fiber Using AOM and Considering Pair-Induced Quenching and Fiber Length [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of High-Purity Holmium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of high-purity holmium acetate (B1210297). It includes troubleshooting guides in a frequently asked questions (FAQ) format to address common issues encountered during synthesis, detailed experimental protocols for synthesis and purification, and quantitative data to inform experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of holmium acetate, providing potential causes and actionable solutions.
Q1: Why is my holmium oxide not fully dissolving in the acetic acid solution?
A1: Incomplete dissolution of holmium (III) oxide (Ho₂O₃) is a common issue that can lead to lower yields and impurities in the final product.
-
Possible Causes:
-
Insufficient Temperature: The reaction requires gentle heating to proceed at a reasonable rate. Temperatures between 80-90°C are typically recommended.[1]
-
Inadequate Stirring: Proper agitation is necessary to ensure continuous contact between the solid holmium oxide and the acetic acid.
-
Incorrect Acetic Acid Concentration: A 70% (v/v) acetic acid solution is often used for this synthesis.[1] A significantly lower concentration may not be acidic enough for a complete reaction.
-
Particle Size of Holmium Oxide: Larger particles of holmium oxide will have a smaller surface area, leading to a slower dissolution rate.
-
-
Solutions:
-
Ensure the reaction mixture is heated to the recommended temperature range of 80-90°C.[1]
-
Use a magnetic stirrer to provide continuous and vigorous agitation.
-
Verify the concentration of your acetic acid solution. If using glacial acetic acid, ensure it is properly diluted with deionized water.[1]
-
If possible, use a finer powder of holmium oxide to increase the surface area for the reaction.
-
Q2: The final this compound crystals have a brownish or off-color tint. What is the cause and how can I fix it?
A2: The expected color of this compound is a pale yellow.[1] A brownish or discolored product indicates the presence of impurities.
-
Possible Causes:
-
Impurities in the Starting Holmium Oxide: The most likely source of colored impurities is the starting holmium oxide. Commercially available holmium oxide should be of high purity (e.g., 99.9% or higher).
-
Contamination from Reaction Vessel: Using a reaction vessel that is not properly cleaned can introduce contaminants.
-
Incomplete Combustion during Previous Preparations: If the holmium oxide was prepared by calcining a precursor, incomplete combustion could leave carbonaceous impurities, which might be gray or black.[2]
-
-
Solutions:
-
Always use high-purity (99.9% or higher) holmium (III) oxide for the synthesis.[1]
-
Ensure all glassware is thoroughly cleaned with appropriate reagents and rinsed with deionized water before use.
-
If you suspect the purity of your holmium oxide, consider purifying it before use or obtaining a new batch from a reputable supplier.
-
The this compound product can be purified by recrystallization to remove colored impurities.
-
Q3: The yield of my this compound synthesis is consistently low. What are the contributing factors?
A3: Low yields can be frustrating and costly. Several factors can contribute to a lower-than-expected amount of product.
-
Possible Causes:
-
Incomplete Reaction: As discussed in Q1, if the holmium oxide does not fully react, the yield will be reduced.
-
Losses during Filtration: Improper filtration techniques can lead to the loss of product.
-
Insufficient Crystallization Time or Temperature: If the solution is not allowed to cool for a sufficient amount of time, or if the final temperature is not low enough, a significant amount of the product may remain dissolved in the mother liquor.
-
Excessive Washing: While washing is necessary to remove impurities, using too much wash solvent (cold deionized water) can dissolve some of the product.[1]
-
-
Solutions:
-
Address the issues of incomplete dissolution as outlined in Q1.
-
Ensure the filter paper is correctly fitted in the Buchner funnel to prevent any solid from passing through.
-
Allow the solution to cool slowly to room temperature, and for enhanced crystallization, place it in an ice bath.[1]
-
Wash the collected crystals with a minimal amount of cold deionized water.[1]
-
Q4: How can I be sure of the purity of my synthesized this compound?
A4: Determining the purity of your final product is crucial, especially for applications in drug development and materials science.
-
Recommended Analytical Techniques:
-
Complexometric Titration with EDTA: This is a common and reliable method to determine the holmium content in the sample.[3] The sample is dissolved, the pH is buffered to around 5.0-6.0, and then titrated with a standardized EDTA solution using an indicator like Xylenol Orange.[3]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying trace metal impurities.[3]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water of hydration by measuring the mass loss upon heating.[3] this compound typically crystallizes from aqueous solutions as a tetrahydrate (Ho(CH₃COO)₃·4H₂O).[1]
-
Data Presentation
The purity of the starting materials and the control of reaction parameters are critical for obtaining high-purity this compound.
Table 1: Typical Purity of Commercial Holmium (III) Oxide
| Supplier | Purity Specification | Basis |
| Sigma-Aldrich | 99.999% | Trace metals basis |
| American Elements | up to 99.9999% | - |
| Alfa Aesar | 99.9% (REO) | Rare Earth Oxide |
This table is for illustrative purposes; always refer to the certificate of analysis for a specific lot.
Table 2: Key Experimental Parameters for this compound Synthesis
| Parameter | Recommended Value/Condition | Rationale |
| Holmium (III) Oxide Purity | ≥ 99.9% | To minimize the introduction of metallic impurities. |
| Acetic Acid Concentration | 70% (v/v) in deionized water[1] | Provides sufficient acidity for the reaction to proceed efficiently. |
| Reaction Temperature | 80-90°C[1] | Ensures a reasonable reaction rate without excessive evaporation of the solvent. |
| pH of the final solution | ~4[4] | Promotes the crystallization of the desired tetrahydrate form. |
| Crystallization Temperature | Room temperature, followed by an ice bath[1] | Maximizes the yield of the crystalline product. |
| Washing Solvent | Cold deionized water[1] | Removes residual acetic acid and other soluble impurities without significantly dissolving the product. |
Experimental Protocols
1. Synthesis of Holmium (III) Acetate Tetrahydrate from Holmium (III) Oxide
This protocol is based on the reaction of holmium oxide with acetic acid.[1]
-
Materials:
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Holmium (III) oxide (Ho₂O₃), ≥ 99.9% purity
-
Glacial acetic acid
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Deionized water
-
-
Equipment:
-
Beaker
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Graduated cylinder
-
Buchner funnel and flask
-
Vacuum source
-
Drying oven or desiccator
-
-
Procedure:
-
Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.[1]
-
Place the acetic acid solution in a beaker on a magnetic stirrer with a heating mantle.
-
Gently heat the solution to 80-90°C with continuous stirring.[1]
-
Slowly add the holmium (III) oxide powder to the hot acetic acid solution in small portions.
-
Continue heating and stirring until all the holmium oxide has dissolved, which may take 1-2 hours, resulting in a clear, pale yellow solution.[1]
-
If any unreacted solid remains, hot-filter the solution through a pre-heated Buchner funnel.[1]
-
Allow the filtrate to cool slowly to room temperature to allow for the precipitation of this compound hydrate (B1144303) crystals. For a better yield, the solution can be further cooled in an ice bath.[1]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.[1]
-
Dry the crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator.
-
2. Purification of Holmium (III) Acetate by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5]
-
Materials:
-
Crude holmium (III) acetate
-
Deionized water (or a suitable solvent mixture)
-
-
Equipment:
-
Beakers
-
Hot plate with magnetic stirrer
-
Stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Drying oven or desiccator
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot deionized water. The goal is to create a saturated solution at high temperature.
-
If there are insoluble impurities, hot-filter the solution to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of larger, purer crystals.
-
Further cool the solution in an ice bath to maximize the yield of the recrystallized product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified this compound crystals.
-
Mandatory Visualization
References
Technical Support Center: Troubleshooting Batch-to-Batch Inconsistency of Holmium Acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for holmium acetate (B1210297). This resource is designed to provide clear and actionable guidance for troubleshooting batch-to-batch inconsistencies that you may encounter in your research and development activities. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify, diagnose, and resolve issues related to the variability of holmium acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the salt of the rare earth metal holmium and acetic acid, with the chemical formula Ho(CH₃COO)₃. It is often supplied as a hydrate (B1144303) (Ho(CH₃COO)₃ · xH₂O) and is a moderately water-soluble crystalline solid.[1] Its primary applications in research and drug development include:
-
Precursor for Nanoparticle Synthesis: It is a common starting material for the synthesis of holmium oxide (Ho₂O₃) nanoparticles, which have applications in biomedical imaging (e.g., as MRI contrast agents) and drug delivery.[2][3]
-
Catalysis: While less common than other holmium salts like holmium chloride, it has potential as a Lewis acid catalyst in organic synthesis.[4]
-
Manufacturing of Specialty Materials: It is used in the production of specialty glasses, lasers, and ceramics.[5]
Q2: What are the primary causes of batch-to-batch inconsistency in this compound?
Batch-to-batch variability in this compound can arise from several factors during its synthesis and handling:
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Purity: The stated purity, often on a trace metals basis or relative to rare earth oxide (REO) content, can vary between suppliers and batches.[6]
-
Hydration State: The number of water molecules of hydration (x in Ho(CH₃COO)₃ · xH₂O) can differ, affecting the molecular weight and the concentration of holmium in a given mass of the compound.[7]
-
Impurities: The presence of other rare earth elements, residual solvents from the synthesis process, or other metal ions can significantly impact its behavior in subsequent reactions.[8][9]
-
Physical Properties: Variations in crystal size, morphology, and solubility can affect reaction kinetics and the homogeneity of solutions.
Q3: How can I assess the quality of a new batch of this compound?
It is highly recommended to perform in-house quality control on each new batch. Key analytical techniques include:
-
Complexometric Titration with EDTA: To determine the precise holmium content.[6]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To identify and quantify trace metal impurities.[10]
-
Thermogravimetric Analysis (TGA): To determine the water of hydration by measuring mass loss upon heating.[6]
-
Karl Fischer Titration: For a more precise measurement of water content.[6]
Referencing the supplier's Certificate of Analysis (CoA) is the first step, but independent verification is crucial for sensitive applications.
Q4: Can inconsistencies in this compound affect the synthesis of holmium oxide nanoparticles?
Yes, significantly. The properties of the resulting holmium oxide nanoparticles are highly dependent on the quality of the this compound precursor.[1] Batch-to-batch variations can lead to:
-
Inconsistent Nanoparticle Size and Morphology: Impurities can act as nucleation seeds or inhibitors, altering the growth of nanoparticles. The precursor's hydration state can also influence the reaction stoichiometry.[3]
-
Variable Yields: Inconsistent purity and holmium content will lead to variations in the final product yield.
-
Altered Physicochemical Properties: The surface chemistry and magnetic properties of the nanoparticles can be affected, which is critical for applications like MRI contrast agents.
Troubleshooting Guides
Issue 1: Inconsistent Results in Nanoparticle Synthesis
You are using this compound as a precursor for holmium oxide nanoparticles and observe significant variations in particle size, morphology, or yield between batches.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent nanoparticle synthesis.
Experimental Protocols
-
Holmium Content Determination by Complexometric Titration:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound hydrate and dissolve it in 100 mL of deionized water. Gentle heating may be required.
-
Buffering: Adjust the pH of the solution to 5.0-6.0 using a hexamine buffer.
-
Indicator: Add a few drops of Xylenol Orange indicator. The solution will turn reddish-purple.
-
Titration: Titrate with a standardized 0.05 M EDTA solution until the color changes sharply to yellow.
-
Calculation: Calculate the holmium content based on the volume of EDTA used.
-
-
Determination of Water of Hydration by TGA:
-
Sample Preparation: Place 5-10 mg of the this compound hydrate in a TGA crucible.
-
Heating Program: Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting TGA curve for mass loss steps corresponding to the loss of water molecules and decomposition to holmium oxide.
-
Issue 2: Poor Solubility or Incomplete Reactions
You are experiencing issues with this compound not fully dissolving or reactions not going to completion, which was not an issue with previous batches.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Different Hydration State | A lower degree of hydration might reduce solubility in certain solvents. Verify the water content using TGA or Karl Fischer titration and adjust the solvent system if necessary. |
| Presence of Insoluble Impurities | The starting holmium oxide for the acetate synthesis may have contained insoluble impurities. Analyze the material for insoluble components by dissolving a sample and filtering. Consider purifying the material if significant insolubles are present. |
| Incorrect Solvent | The polarity of the solvent may not be suitable for the specific batch of this compound. Test solubility in a range of solvents with varying polarities. Residual solvents from the manufacturing process can also affect solubility.[11][12] |
Issue 3: Unexpected Biological or Catalytic Activity
You are using this compound in a biological assay or as a catalyst and observe unexpected or inconsistent results.
Signaling Pathway Consideration
While this compound itself is not a direct signaling molecule, nanoparticles derived from it can interact with cellular signaling pathways. For instance, holmium oxide nanoparticles have been shown to promote angiogenesis by interacting with the EphrinB2/VAV2/CDC42 signaling pathway.[13][14] Inconsistencies in the resulting nanoparticles due to this compound batch variability could therefore lead to unpredictable biological outcomes.
Caption: EphrinB2/VAV2/CDC42 signaling pathway influenced by holmium oxide nanoparticles.
Troubleshooting Steps
-
Characterize Nanoparticles: If using this compound to generate nanoparticles for biological studies, thoroughly characterize each new batch of nanoparticles for size, morphology, and surface charge.
-
Screen for Impurities: Trace metal impurities can have their own biological effects. Use ICP-MS to screen for common contaminants.
-
Control for Acetate Ions: In biological systems, the acetate counter-ion could have an effect. Ensure that control experiments with other acetate salts are performed.[15]
Data Presentation: Comparison of this compound Specifications
The following table summarizes typical specifications for this compound from commercial suppliers. Significant deviations from these values in a new batch could indicate a source of inconsistency.
| Parameter | Typical Specification | Analytical Method |
| Purity (Trace Metals Basis) | ≥ 99.9% | ICP-MS |
| Purity (REO Basis) | ≥ 99.9% | Titration/ICP-MS |
| Holmium Content (Anhydrous) | Varies with hydration | Complexometric Titration |
| Water of Hydration (xH₂O) | Typically ~4 | TGA, Karl Fischer |
| Appearance | White to pale yellow powder/crystals | Visual Inspection |
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. Holmium(III) acetate 99.99 trace metals 312619-49-1 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Synergistic Effect of Metal Oxide Nanoparticles on Cell Viability and Activation of MAP Kinases and NFκB [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proangiogenic effect and underlying mechanism of holmium oxide nanoparticles: a new biomaterial for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proangiogenic effect and underlying mechanism of holmium oxide nanoparticles: a new biomaterial for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of growth, acetate production, and acetate inhibition of Escherichia coli strains in batch and fed-batch fermentations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Decomposition of Holmium Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with holmium acetate (B1210297). The following information addresses common issues encountered during the thermal decomposition analysis of holmium acetate, with a particular focus on the effects of varying heating rates.
Frequently Asked Questions (FAQs)
Q1: What are the expected stages of thermal decomposition for this compound hydrate (B1144303)?
A1: The thermal decomposition of this compound hydrate typically proceeds through several stages. Initially, the hydrated form loses water molecules in one or more dehydration steps. For instance, this compound hemiheptahydrate first decomposes to a hemihydrate at 105 °C and then to the anhydrous form at 135 °C[1]. Following dehydration, the anhydrous this compound decomposes into intermediate compounds such as Ho(OH)(CH3COO)2 and then HoO(CH3COO)[1]. Subsequently, holmium oxycarbonate (Ho2O2CO3) is formed, which finally decomposes to holmium oxide (Ho2O3) at approximately 590 °C[1]. Studies on this compound tetrahydrate have shown that the dehydration process can occur in two steps, with the elimination of 3.0 and 1.0 moles of H2O, respectively[2].
Q2: How does the heating rate affect the observed decomposition temperatures?
A2: The heating rate has a significant impact on the temperatures at which decomposition events are observed in thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Generally, increasing the heating rate will shift the decomposition temperatures to higher values[3][4]. This phenomenon is due to a kinetic lag; at faster heating rates, the sample has less time to reach thermal equilibrium at each temperature, thus requiring a higher temperature to initiate and complete the decomposition process[3]. For example, in the study of urea's thermal decomposition, a faster heating rate resulted in a higher melting point and a higher onset temperature for decomposition[4].
Q3: I am observing unexpected peaks in my TGA/DSC curve. What could be the cause?
A3: Unexpected peaks in your TGA/DSC curve can arise from several factors. Ensure your sample is pure, as impurities can introduce additional thermal events. The atmosphere in the instrument is also critical; reactions with the purge gas (e.g., oxidation in an air atmosphere) can lead to different decomposition pathways compared to an inert atmosphere like nitrogen[2]. Additionally, the sample's history, such as exposure to gamma rays, has been shown to significantly shift the decomposition temperatures of this compound[2]. Finally, ensure proper calibration of your TGA/DSC instrument and that the sample is correctly placed in the crucible to ensure even heat distribution[5][6].
Q4: Why are the mass loss percentages in my experiment different from the theoretical values?
A4: Discrepancies between experimental and theoretical mass loss percentages can be attributed to several factors. Incomplete reactions are a common cause; if the heating is stopped before a decomposition step is complete, the mass loss will be lower than expected. Overlapping decomposition steps can also make it difficult to resolve individual mass loss events accurately. The composition of the starting material is crucial; ensure you know the exact degree of hydration of your this compound, as this will significantly affect the initial mass and the subsequent mass loss calculations[5]. The purge gas flow rate can also influence the removal of volatile decomposition products, potentially affecting the measured mass loss.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Shifting Decomposition Temperatures | Heating rate is too high or inconsistent. | Use a slower heating rate (e.g., 5-10 °C/min) for better resolution. Ensure the same heating rate is used across all comparative experiments.[2][4] |
| Poor thermal contact between the sample and the crucible. | Ensure the sample is finely ground and evenly distributed at the bottom of the crucible. | |
| Instrument calibration drift. | Perform a routine temperature calibration of your TGA/DSC instrument using certified reference materials. | |
| Inconsistent Mass Loss | Inhomogeneous sample. | Ensure the sample is well-mixed and representative of the bulk material. |
| Fluctuations in purge gas flow rate. | Check the gas flow controller and ensure a constant and appropriate flow rate throughout the experiment. | |
| Buoyancy effects. | Perform a baseline subtraction with an empty crucible under the same experimental conditions. | |
| Broad or Overlapping Peaks | Heating rate is too high. | A slower heating rate can often improve the resolution of successive thermal events. |
| Complex, multi-step reactions. | Employ deconvolution software to separate overlapping peaks. Consider using complementary techniques like evolved gas analysis (EGA) to identify the gases released at each stage. |
Quantitative Data Summary
The following table summarizes the key thermal decomposition stages and the effect of the heating rate on the peak temperatures for this compound tetrahydrate.
| Heating Rate (°C/min) | Dehydration Step 1 (DTGmax) | Dehydration Step 2 (DTGmax) | Acetate Decomposition Onset | Holmium Oxycarbonate Formation | Final Holmium Oxide Formation |
| 5 | 91 °C | 136 °C | ~340 °C | ~405 °C (exothermic peak) | ~590 °C |
| 7.5 | Shifted to higher temperatures | Shifted to higher temperatures | Data not available | Data not available | Data not available |
| 10 | Shifted to higher temperatures | Shifted to higher temperatures | Data not available | Data not available | Data not available |
Note: The data for dehydration steps are for un-irradiated this compound tetrahydrate.[2] The decomposition temperatures for acetate, oxycarbonate, and oxide formation are based on the decomposition of this compound hemiheptahydrate and may vary with the degree of hydration and heating rate.[1]
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
A detailed methodology for conducting TGA on this compound hydrate is as follows:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound hydrate sample into a TGA crucible (e.g., alumina (B75360) or platinum).[5]
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 800-1000 °C.
-
Heating Rate: Apply a constant heating rate. For studying the effect of the heating rate, experiments should be conducted at different rates, for example, 5, 7.5, and 10 °C/min.[2]
-
Atmosphere: Use a controlled atmosphere, typically flowing nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).[5]
-
Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.[5]
-
Data Analysis: Analyze the resulting TGA curve to identify the temperatures of mass loss steps and calculate the percentage of mass loss for each step. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rate of mass loss (DTGmax).
Visualizations
Caption: Experimental workflow for analyzing the effect of heating rate on the thermal decomposition of this compound.
References
minimizing particle agglomeration in holmium oxide powder synthesis
Welcome to the Technical Support Center for Holmium Oxide Powder Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of holmium oxide (Ho₂O₃) powders, with a specific focus on minimizing particle agglomeration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of particle agglomeration in holmium oxide powder synthesis?
A1: Particle agglomeration in holmium oxide synthesis is primarily driven by the high surface energy of nanoparticles, which leads them to cluster to reduce this energy. Key contributing factors include:
-
Van der Waals Forces: These are weak, short-range attractive forces between particles that become significant at the nanoscale.
-
Chemical Bonding: Hydroxyl groups on the surface of nanoparticles can form chemical bonds, leading to hard, difficult-to-disperse agglomerates.[1]
-
Sintering: At high calcination temperatures, particles can fuse, forming larger, coarse powders.[2]
-
Capillary Action: During the drying of wet precipitates, capillary forces can draw particles together, causing agglomeration.[1]
Q2: How does the choice of synthesis method affect particle agglomeration?
A2: The synthesis method plays a crucial role in determining the final particle size and degree of agglomeration.
-
Co-precipitation: This method can produce small nanoparticles but is prone to agglomeration during precipitation and subsequent calcination if not carefully controlled.[3]
-
Thermal Decomposition: A straightforward method that can yield nanoparticles, but the temperature profile is critical to prevent sintering.[1]
-
Hydrothermal/Solvothermal Synthesis: These methods are often advantageous as they can produce highly crystalline nanoparticles with a narrow size distribution and reduced agglomeration directly in solution.[4][5]
-
Sol-Gel Method: This low-temperature process can minimize agglomeration by providing a high degree of homogeneity and control over particle formation.
Q3: What is the role of capping agents and surfactants in preventing agglomeration?
A3: Capping agents and surfactants are molecules that adsorb to the surface of nanoparticles, preventing them from coming into close contact and aggregating.[6][7] They provide stability through:
-
Steric Hindrance: The physical bulk of the capping agent molecules creates a barrier around the particles.
-
Electrostatic Repulsion: Charged surfactant molecules can impart a surface charge to the nanoparticles, causing them to repel each other.
Commonly used stabilizing agents include polymers like polyvinylpyrrolidone (B124986) (PVP) and surfactants such as Cetyl Trimethyl Ammonium (B1175870) Bromide (CTAB).[8][9]
Q4: How does pH influence particle agglomeration?
A4: The pH of the reaction solution is a critical parameter, particularly in precipitation methods. It affects the surface charge of the nanoparticles. At the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration. Adjusting the pH away from the IEP increases the surface charge and enhances particle stability.[10][11][12] For holmium hydroxide (B78521) precipitation, a pH of 10-11 is often used to ensure complete precipitation while managing agglomeration.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during holmium oxide powder synthesis.
| Problem | Potential Causes | Recommended Solutions |
| Final powder is coarse and heavily agglomerated. | 1. Calcination temperature is too high, causing sintering. 2. Rapid heating rate during calcination. 3. Lack of a suitable capping agent or surfactant during synthesis. | 1. Reduce the calcination temperature. 2. Employ a slower heating ramp rate (e.g., 5°C/minute).[1] 3. Introduce a capping agent (e.g., PEG, PVP) or surfactant (e.g., CTAB) during the synthesis process. |
| Broad peaks in the X-ray diffraction (XRD) pattern, indicating poor crystallinity. | 1. Calcination temperature was too low. 2. Calcination duration was too short. | 1. Increase the calcination temperature to promote crystal growth. 2. Increase the holding time at the optimal calcination temperature.[2] |
| Presence of impurities (e.g., gray or black powder). | Incomplete combustion of precursors (e.g., acetate (B1210297) groups). | Ensure an adequate supply of air or oxygen during calcination to facilitate complete combustion of organic residues.[1] |
| Low yield of holmium oxide powder. | 1. Incomplete precipitation of the holmium precursor. 2. Mechanical loss of fine powder during handling. | 1. Adjust the pH to ensure complete precipitation (e.g., pH 10-11 for hydroxide precipitation).[3] 2. Use a covered crucible during calcination and handle the fine powder with care. |
| Immediate aggregation upon addition of a precipitating agent. | 1. The pH is close to the isoelectric point. 2. Rapid change in surface charge. | 1. Adjust the initial pH of the precursor solution to be far from the isoelectric point. 2. Add the precipitating agent dropwise while vigorously stirring to allow for gradual surface charge changes.[13] |
Quantitative Data Summary
The following table summarizes the effect of different synthesis parameters on the resulting particle size of holmium oxide and related nanoparticles.
| Synthesis Method | Precursor | Key Parameters | Resulting Particle Size | Reference |
| Co-precipitation & Calcination | Holmium Acetate | Calcination at 600°C vs. 800°C | Higher surface area (31 m²/g) at 600°C vs. 15.0 m²/g at 800°C, indicating smaller particle size at lower temperature. | [1] |
| Facile Chemistry | Holmium (III) Oxide | Complex organic solution | Average diameter of 25 nm. | [14] |
| Polyol Method | Not specified | PEI1200 and PEI60000 as capping agents | Average diameters of 2.05 nm and 1.90 nm, respectively. | [15] |
| Phyto-reduction | Holmium Nitrate | Hyphaene thebaica extract as bioreductant, annealing at 500°C | 6-12 nm. | [16] |
| Solvothermal | Not specified | PEG 4000 as surfactant | Average diameter of 38 nm. | [17] |
Experimental Protocols
Protocol 1: Co-precipitation Method for Holmium Oxide Nanoparticles
This protocol describes the synthesis of holmium oxide nanoparticles from this compound hydrate (B1144303), with steps to minimize agglomeration.
-
Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of this compound hydrate.
-
Precipitating Agent: Prepare a 1 M solution of ammonium hydroxide.
-
Precipitation: While vigorously stirring the this compound solution, add the ammonium hydroxide solution dropwise until the pH of the mixture reaches 10-11. This slow addition and vigorous stirring are crucial to promote the formation of small, uniform nuclei and prevent localized high concentrations that can lead to larger aggregates.
-
Washing: Collect the holmium hydroxide precipitate by centrifugation or filtration. Wash the precipitate several times with deionized water to remove unreacted precursors, followed by washing with ethanol (B145695) to reduce capillary forces during drying.
-
Drying: Dry the washed precipitate in an oven at 80°C overnight.
-
Calcination: Calcine the dried powder in a muffle furnace at 600°C for 2 hours with a slow heating ramp rate (e.g., 5°C/minute) to convert the holmium hydroxide to holmium oxide nanoparticles while minimizing sintering.[3]
Protocol 2: Hydrothermal Synthesis of Holmium Oxide Nanoparticles
This protocol utilizes a hydrothermal method to produce crystalline holmium oxide nanoparticles directly.
-
Precursor Solution: Dissolve this compound hydrate in a mixture of deionized water and a solvent like ethanol.
-
pH Adjustment/Mineralizer: Add a mineralizer or pH-adjusting agent, such as urea (B33335) or ammonium hydroxide, to the solution. This can help control the hydrolysis and condensation rates.
-
Hydrothermal Reaction: Seal the solution in a Teflon-lined stainless-steel autoclave and heat it to 180-220°C for 12-24 hours. The controlled temperature and pressure environment promotes the growth of crystalline nanoparticles with a narrow size distribution.
-
Product Collection: After the reaction, allow the autoclave to cool to room temperature naturally.
-
Washing and Drying: Collect the resulting precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in an oven at a low temperature (e.g., 80°C).
-
Optional Calcination: A subsequent calcination step at a moderate temperature (e.g., 500-600°C) can be performed to enhance crystallinity if needed.[3]
Visualizations
Troubleshooting Workflow for Particle Agglomeration
Caption: A troubleshooting workflow for diagnosing and resolving particle agglomeration issues in holmium oxide synthesis.
Experimental Workflow for Co-precipitation Synthesis
Caption: Experimental workflow for the co-precipitation synthesis of holmium oxide nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Nanoparticles via Solvothermal and Hydrothermal Methods... | ORNL [ornl.gov]
- 6. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. scite.ai [scite.ai]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Aggregation modeling of the influence of pH on the aggregation of variably charged nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Holmium-Oxide Nanoparticles for Near-Infrared Imaging and Dye-Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyethylenimine-Coated Ultrasmall Holmium Oxide Nanoparticles: Synthesis, Characterization, Cytotoxicities, and Water Proton Spin Relaxivities [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Holmium Acetate Tetrahydrate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of holmium acetate (B1210297) tetrahydrate crystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of holmium acetate tetrahydrate.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Crystal Yield | 1. Incomplete reaction between holmium oxide and acetic acid.2. Solution is not sufficiently saturated.3. Cooling rate is too fast, preventing crystal nucleation and growth.4. pH of the solution is not optimal. | 1. Ensure all holmium oxide has dissolved in the hot acetic acid, which may take 1-2 hours of heating and stirring. If undissolved solids remain, filter the hot solution.[1]2. Concentrate the solution by slowly evaporating the solvent before cooling.3. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for enhanced crystallization.[1]4. Adjust the pH to approximately 4, as this has been noted to favor the formation of the tetrahydrate.[2] |
| Formation of Small or Needle-like Crystals | 1. Rapid cooling of the solution.2. High degree of supersaturation. | 1. Employ a slower cooling rate. Allow the solution to cool to room temperature undisturbed, and then gradually cool further in a refrigerator or ice bath.2. Dilute the solution slightly before cooling to reduce the level of supersaturation. |
| Crystals Appear Oily or Impure | 1. Presence of unreacted starting materials or byproducts.2. Use of non-purified solvents or reagents. | 1. Wash the collected crystals with a small amount of cold deionized water to remove residual acetic acid and other soluble impurities.[1]2. Ensure the use of high-purity holmium oxide (99.9%+) and glacial acetic acid.[1] |
| Difficulty in Inducing Crystallization | 1. Lack of nucleation sites.2. Solution is too dilute. | 1. Introduce a seed crystal of this compound tetrahydrate to the solution.2. Gently scratch the inside of the glass vessel with a glass rod at the solution's surface.3. Concentrate the solution by gentle heating to increase the concentration of the solute. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for crystallizing this compound tetrahydrate?
A1: A pH of 4 is recommended for the formation of this compound tetrahydrate from a solution of holmium oxide in acetic acid.[2] Maintaining the pH in this range can improve the yield and purity of the resulting crystals.
Q2: How does temperature affect the solubility and yield of this compound tetrahydrate?
A2: While specific solubility data for this compound hydrate (B1144303) is not widely available, like most salts, its solubility in water is expected to increase with temperature.[3] Therefore, to maximize the yield, the initial dissolution of holmium oxide in acetic acid should be carried out at an elevated temperature (e.g., 80-90°C) to create a saturated solution.[1] Subsequently, cooling the solution decreases the solubility, leading to crystallization. A slow cooling process is generally preferred to obtain larger, higher-purity crystals.
Q3: Can I use a solvent other than water to improve crystallization?
A3: this compound tetrahydrate is soluble in water.[2] While data on its solubility in other polar organic solvents is limited, some rare-earth acetates are soluble in solvents like ethanol (B145695) and methanol.[3] Experimenting with mixed solvent systems (e.g., water-ethanol) could potentially alter the solubility and improve crystallization yield, a technique known as solvent engineering. However, this would require empirical optimization.
Q4: What is the expected crystalline form of this compound hydrate?
A4: From aqueous solutions, this compound typically crystallizes as a tetrahydrate, with the chemical formula Ho(CH₃COO)₃·4H₂O.[1][4]
Q5: How should I dry the this compound tetrahydrate crystals?
A5: The crystals can be dried in a drying oven at a low temperature, around 40-50°C, or in a desiccator.[1] It is important to avoid excessive heat, as the hydrated salt can decompose at elevated temperatures.[2]
Experimental Protocols
Protocol for the Synthesis and Crystallization of this compound Tetrahydrate
This protocol details the synthesis of this compound tetrahydrate from holmium (III) oxide and its subsequent crystallization.
Materials:
-
Holmium (III) oxide (Ho₂O₃), 99.9%+ purity
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Graduated cylinders
-
Watch glass
-
Buchner funnel and flask
-
Vacuum source
-
Drying oven or desiccator
-
pH meter or pH paper
Methodology:
-
Reagent Preparation: Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.[1]
-
Dissolution of Holmium Oxide:
-
Place the 70% acetic acid solution in a beaker with a magnetic stir bar and heat it to 80-90°C on a heating mantle with continuous stirring.[1]
-
Slowly add the holmium (III) oxide powder to the hot acetic acid solution in small portions.[1]
-
Continue heating and stirring until all the holmium oxide has dissolved, which may take 1-2 hours. The solution should be a clear, pale yellow.[1]
-
-
Hot Filtration (Optional): If any unreacted solid remains, filter the hot solution through a pre-heated Buchner funnel to remove insoluble impurities.[1]
-
pH Adjustment: Allow the solution to cool slightly and check the pH. If necessary, adjust the pH to approximately 4 using glacial acetic acid or a dilute solution of a non-interfering base.
-
Crystallization:
-
Cover the beaker with a watch glass and allow the filtrate to cool slowly to room temperature.
-
For enhanced crystallization, place the beaker in an ice bath after it has reached room temperature.[1]
-
-
Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.[1]
-
Drying: Dry the crystals in a drying oven at 40-50°C or in a desiccator over a suitable drying agent to obtain the final product.[1]
Visualizations
Caption: Experimental workflow for the synthesis and crystallization of this compound tetrahydrate.
Caption: Troubleshooting workflow for low yield of this compound tetrahydrate crystallization.
References
Technical Support Center: Managing Gaseous Byproducts of Holmium Acetate Pyrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pyrolysis of holmium acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the expected gaseous byproducts from the pyrolysis of holmium acetate?
A1: The pyrolysis of this compound hydrate (B1144303) leads to the evolution of several gaseous substances as the material undergoes thermal decomposition. The primary volatile decomposition products identified are water vapor, acetic acid, ketene, acetone, methane, and isobutene.[1]
Q2: What is the thermal decomposition pathway for this compound?
A2: this compound hydrate first undergoes dehydration in multiple steps.[1] The anhydrous this compound then decomposes through several intermediate solid species before the final formation of holmium oxide (Ho₂O₃) at approximately 590°C.[2][3] The identified solid intermediates are holmium hydroxyacetate (Ho(OH)(CH₃COO)₂), holmium oxyacetate (HoO(CH₃COO)), and holmium oxycarbonate (Ho₂O₂CO₃).[2][3]
Q3: At what temperatures do the key decomposition stages occur?
A3: The decomposition temperatures can vary slightly depending on factors like the heating rate and atmosphere. However, typical temperature ranges for the key decomposition events of this compound hydrate are summarized in the table below.
| Decomposition Stage | Temperature Range (°C) | Gaseous Byproducts Released | Solid Intermediate Formed |
| Dehydration | 105 - 135°C | Water Vapor | Anhydrous this compound |
| Acetate Decomposition | 340 - 420°C | Acetic Acid, Ketene, Acetone, Methane, Isobutene | Holmium Oxycarbonate (Ho₂O₂CO₃) |
| Oxycarbonate Decomposition | 420 - 620°C | Carbon Dioxide | Holmium Oxide (Ho₂O₃) |
Troubleshooting Guide
Q4: My final holmium oxide product is black or grey instead of the expected pale yellow. What is the cause?
A4: A black or grey coloration in the final product often indicates the presence of carbon impurities. This typically results from the incomplete combustion of the acetate groups, especially if the pyrolysis is conducted in an inert or reducing atmosphere.
-
Solution: Ensure an adequate supply of air or oxygen during the annealing process to facilitate the complete combustion of organic residues.[5] A two-stage heating process, with an initial lower temperature step (e.g., 300-400°C) in air to burn off organics, followed by a higher temperature step for crystallization, can also be effective.[5]
Q5: The pressure in my pyrolysis reactor is increasing unexpectedly. What should I do?
A5: An unexpected pressure increase is likely due to a higher-than-anticipated rate of gas evolution or a blockage in the gas outlet/analysis system.
-
Immediate Action: Reduce the heating rate or temporarily hold the temperature to decrease the rate of gas production.
-
Troubleshooting:
-
Check for any blockages in the gas lines, valves, or filters. Condensation of less volatile byproducts like acetic acid could be a cause.
-
Ensure your gas analysis system (e.g., GC/MS) is functioning correctly and can handle the flow rate of the evolved gases.
-
Verify the calibration of your pressure sensors.
-
Q6: I am not detecting the expected gaseous byproducts with my gas analyzer. What could be the problem?
A6: This issue can stem from several sources, from the experimental setup to the analytical instrumentation itself.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure the entire system, from the reactor to the gas analyzer, is properly sealed to prevent the loss of gaseous products.
-
Verify Transfer Line Temperature: If using a heated transfer line to a gas chromatograph, ensure it is maintained at a high enough temperature to prevent the condensation of less volatile byproducts like acetic acid.
-
Analyzer Calibration: Confirm that your gas analyzer (e.g., GC/MS, FTIR) is calibrated for the expected range of byproducts.[6][7]
-
Column Selection (for GC): If using gas chromatography, ensure the column is appropriate for separating the target analytes. A combination of columns, such as a molecular sieve for permanent gases and a porous polymer for organic compounds, may be necessary.[7]
-
Experimental Protocols
Protocol 1: Pyrolysis of this compound with Gaseous Byproduct Analysis by GC/MS
This protocol outlines a general procedure for the pyrolysis of this compound and the subsequent analysis of its gaseous byproducts using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
1. Materials and Equipment:
-
Holmium (III) acetate hydrate (Ho(CH₃COO)₃·xH₂O)
-
Pyrolyzer (microfurnace, Curie-point, or filament type) coupled to a GC/MS system[8]
-
Gas-tight syringe for sample introduction (if applicable)
-
Inert carrier gas (e.g., Helium, Argon)
-
Gas chromatograph equipped with an appropriate column (e.g., PoraPLOT U or similar)[7]
-
Mass spectrometer
2. Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound hydrate (typically in the microgram to low milligram range) into a sample cup or capillary tube suitable for your pyrolyzer.
-
System Setup:
-
Set the pyrolyzer to the desired temperature profile. A typical approach is to ramp the temperature from ambient to above 600°C at a controlled rate (e.g., 10°C/minute) to observe the evolution of different gases at different decomposition stages.
-
Set up the GC/MS method, including column temperature program, carrier gas flow rate, and mass spectrometer scan range. The GC oven can be programmed to start at a low temperature (e.g., 40°C) to trap early-evolving gases, then ramp to a higher temperature (e.g., 250°C) to elute all compounds.
-
-
Pyrolysis and Analysis:
-
Introduce the sample into the pyrolyzer. The high temperature will cause thermal decomposition into smaller, volatile fragments.[9]
-
The inert carrier gas will sweep the gaseous byproducts from the pyrolyzer into the GC column.
-
The components are separated in the GC column based on their volatility and interaction with the stationary phase.[9]
-
The separated components then enter the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.[9]
-
-
Data Analysis:
-
Identify the individual gaseous byproducts by comparing their mass spectra to a spectral library (e.g., NIST).
-
Correlate the evolution of specific gases with the pyrolysis temperature to understand the decomposition pathway.
-
Visualizations
Caption: Thermal decomposition pathway of this compound hydrate.
Caption: Experimental workflow for pyrolysis and gas analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Holmium(III)acetatetetrahydrate | Benchchem [benchchem.com]
- 4. Thermal decomposition of un-irradiated and γ-ray irradiat... [degruyterbrill.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]
Technical Support Center: Holmium Acetate Production
Welcome to the technical support center for holmium acetate (B1210297) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up holmium acetate synthesis from laboratory to pilot or industrial scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from holmium oxide and acetic acid?
A1: Scaling up the synthesis of this compound presents several key challenges that can affect reaction efficiency, product purity, and consistency. These include:
-
Heat Management: The dissolution of holmium oxide in acetic acid is an exothermic reaction. In large-scale reactors, inefficient heat dissipation can lead to localized overheating, potentially causing solvent boiling, increased pressure, and the formation of impurities.[1]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large vessels is more difficult than in a laboratory flask.[2][3] Poor mixing can result in incomplete reaction, where pockets of unreacted holmium oxide remain, leading to lower yields and impurities in the final product.
-
Crystallization Control: Controlling the crystallization process at a large scale is crucial for obtaining a product with consistent particle size, morphology, and purity.[4][5] Uncontrolled crystallization can lead to the formation of fine particles that are difficult to filter or the inclusion of impurities within the crystal lattice.
-
Solid-Liquid Separation: Filtering large volumes of crystalline product can be challenging, especially if the crystals are very fine. This can lead to slow filtration rates and product loss.[6]
-
Drying and Hydration State: The final drying step is critical for obtaining this compound with a specific and consistent hydration state (e.g., tetrahydrate). Improper drying conditions can lead to the formation of different hydrates or anhydrous material, which can affect the material's properties and molar mass calculations.[7]
-
GMP Compliance: For pharmaceutical applications, the entire production process must adhere to Good Manufacturing Practice (GMP) guidelines to ensure the final product is safe, pure, and effective.[][9] This includes stringent control over raw materials, equipment, processes, and documentation.[][9][10]
Q2: How does poor mixing during scale-up affect the quality of this compound?
A2: Inadequate mixing during the reaction of holmium oxide with acetic acid can lead to several quality issues. Localized high concentrations of reactants can cause rapid, uncontrolled precipitation, leading to a wide particle size distribution and the inclusion of unreacted starting materials or by-products in the crystal structure.[2][11] This directly impacts the purity and dissolution characteristics of the final product.
Q3: What are the recommended starting materials for producing high-purity this compound for pharmaceutical applications?
A3: For pharmaceutical-grade this compound, it is imperative to start with high-purity raw materials. This includes:
-
Holmium (III) Oxide (Ho₂O₃): Purity should be 99.9% or higher, often specified on a rare earth oxide (REO) or trace metals basis.[12]
-
Acetic Acid (CH₃COOH): Use glacial acetic acid of a grade compliant with relevant pharmacopeias (e.g., USP, EP/BP).
-
Water: Deionized or purified water should be used for preparing solutions and washing the final product.
Starting with lower-purity materials can introduce metallic and other impurities that are difficult to remove in later stages.
Q4: How can the hydration state of this compound be reliably controlled during large-scale drying?
A4: Controlling the hydration state of this compound on a large scale requires precise control over the drying process. The tetrahydrate is the common form crystallized from aqueous solutions.[12] To maintain this form, gentle drying conditions are recommended, such as using a vacuum oven at low temperatures (e.g., 40-50°C).[12] Overly aggressive drying at higher temperatures can lead to the loss of water of hydration.[7] Techniques like Thermogravimetric Analysis (TGA) should be used for quality control to confirm the water content of the final product.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound production.
Problem 1: Incomplete Dissolution of Holmium Oxide
| Symptom | Possible Cause | Troubleshooting Action |
| Solid particles remain after the expected reaction time. | 1. Insufficient Mixing: Dead zones in the reactor prevent contact between the holmium oxide and acetic acid.[2] 2. Low Reaction Temperature: The reaction rate is too slow. 3. Incorrect Stoichiometry: Not enough acetic acid was added. | 1. Increase the agitation speed or evaluate the impeller design for better solid suspension. 2. Verify the internal reactor temperature is within the optimal range (e.g., 80-90°C).[12] 3. Recalculate and verify the molar ratio of reactants. |
Problem 2: Poor Yield and Crystal Quality During Crystallization
| Symptom | Possible Cause | Troubleshooting Action |
| Low yield of crystalline product. | 1. Crystallization is too rapid: Leads to the formation of fine crystals that pass through the filter.[13] 2. Excessive solvent: this compound remains dissolved in the mother liquor.[13] | 1. Implement a controlled cooling profile to slow down the crystallization process. 2. Concentrate the solution by evaporating some of the solvent before cooling. |
| Inconsistent crystal size. | Uncontrolled Supersaturation: Can be caused by poor temperature control or inefficient mixing.[5][14] | 1. Ensure uniform cooling throughout the crystallizer. 2. Maintain gentle agitation during the cooling phase to promote uniform crystal growth.[14] |
| Discolored crystals. | Inclusion of Impurities: Impurities from starting materials or side reactions are trapped in the crystals. | 1. Ensure the hot filtration step is efficient in removing any undissolved impurities before crystallization. 2. Consider a recrystallization step for purification.[15] |
Problem 3: Slow Filtration and Product Drying
| Symptom | Possible Cause | Troubleshooting Action |
| Filtration takes an excessively long time. | Fine Crystal Size: Small particles are clogging the filter medium.[6] | 1. Optimize the crystallization process to produce larger crystals (slower cooling, gentle agitation). 2. Select a filter medium with an appropriate pore size. |
| Product remains damp after drying. | 1. Inefficient Drying Method: Air drying may be too slow and inefficient for large quantities. 2. Inappropriate Drying Temperature: Temperature is too low for effective water removal. | 1. Use a vacuum oven to enhance drying efficiency at lower temperatures. 2. Carefully increase the drying temperature, ensuring it does not exceed the point where waters of hydration are lost (for the tetrahydrate, stay below ~100°C). |
Troubleshooting Workflow for Poor Crystallization
Caption: Troubleshooting logic for crystallization issues.
Experimental Protocols
Lab-Scale Synthesis of this compound Tetrahydrate
This protocol outlines the synthesis of this compound tetrahydrate from holmium oxide.
Materials:
-
Holmium (III) oxide (Ho₂O₃), 99.9%+ purity
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Equipment:
-
Beaker with a magnetic stir bar
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
Vacuum source
-
Drying oven
Methodology:
-
Reagent Preparation: Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.
-
Reaction Setup: Place the acetic acid solution in a beaker on a heating mantle with stirring.
-
Dissolution: Gently heat the solution to 80-90°C while stirring. Slowly add the holmium oxide powder in portions. The oxide will gradually dissolve, which may take 1-2 hours.[12]
-
Hot Filtration: If any solid remains, filter the hot solution through a pre-heated Buchner funnel to remove unreacted oxide and insoluble impurities.[12]
-
Crystallization: Allow the clear, pale-yellow filtrate to cool slowly to room temperature. This compound tetrahydrate crystals will precipitate. For improved yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.
-
Drying: Dry the crystals in an oven at a low temperature (40-50°C) to a constant weight to obtain the final product.
Quality Control: Purity Determination
To ensure the quality of the produced this compound, especially for pharmaceutical applications, the following analytical tests are crucial.
| Parameter | Method | Brief Description |
| Holmium Content | Complexometric Titration with EDTA | A weighed sample is dissolved in water, buffered to a pH of 5.0-6.0, and titrated against a standardized EDTA solution using Xylenol Orange as an indicator. The endpoint is a color change from reddish-purple to yellow. |
| Trace Metal Impurities | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A digested sample is introduced into an argon plasma, and the resulting ions are separated and quantified by a mass spectrometer to determine the concentration of trace metallic impurities. |
| Water Content (Hydration) | Thermogravimetric Analysis (TGA) | A small sample is heated at a controlled rate, and the mass loss is measured as a function of temperature. The distinct mass loss steps correspond to the loss of water molecules. |
Experimental Workflow for this compound Production
Caption: From synthesis to quality control of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between Mixing, Chemical Reactions, and Precipitation [periodicos.capes.gov.br]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. helgroup.com [helgroup.com]
- 6. mdpi.com [mdpi.com]
- 7. US4244698A - Method for drying magnesium sulfate - Google Patents [patents.google.com]
- 9. GMP Guidelines for API Manufacturing: A Complete Overview – Pharma GMP [pharmagmp.in]
- 10. dalton.com [dalton.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 15. experimental chemistry - How to effectively wash the precipitate or crystals on the filter and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Stabilizing Holmium Acetate Solutions for Sol-Gel Processes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for stabilizing holmium acetate (B1210297) solutions used in sol-gel processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in holmium acetate sol-gel solutions?
A1: The primary cause of instability is the uncontrolled hydrolysis and condensation of this compound precursors. When water is present, even in trace amounts from the atmosphere or solvents, it can react with the this compound to form insoluble holmium hydroxide (B78521) or oxide species, leading to precipitation or premature gelation.[1][2]
Q2: What is the role of a stabilizer in a this compound sol-gel solution?
A2: A stabilizer, often a chelating agent, coordinates with the holmium ions. This coordination reduces the reactivity of the holmium precursor towards water, thereby slowing down the rates of hydrolysis and condensation.[2][3] This controlled reaction allows for a longer sol lifetime and the formation of a more uniform gel network.
Q3: What are common stabilizers used for rare earth acetate sol-gel solutions?
A3: Common stabilizers for rare earth and other metal alkoxide sol-gel systems include monoethanolamine (MEA), diethanolamine (B148213) (DEA), triethanolamine (B1662121) (TEA), acetylacetone, and acetic acid.[4][5][6] For this compound specifically, monoethanolamine (MEA) is a frequently used and effective stabilizer.
Q4: How does pH affect the stability of the this compound sol?
A4: The pH of the sol-gel solution is a critical parameter that significantly influences the rates of hydrolysis and condensation reactions.[7][8] For many metal oxide systems, gelation time is highly dependent on pH.[1][8] Deviations from the optimal pH range can lead to rapid precipitation or, conversely, extremely long gelation times. It is crucial to control the pH to achieve a stable sol with a desirable gelation rate.
Q5: How can I increase the shelf-life of my prepared this compound sol?
A5: To increase the shelf-life, you should:
-
Use a suitable stabilizer, such as monoethanolamine (MEA).
-
Control the water content in your system by using dry solvents and minimizing exposure to atmospheric moisture.
-
Store the solution in a tightly sealed container at a consistent, cool temperature.
-
Optimize the pH of the solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Solution becomes cloudy or a precipitate forms immediately or shortly after preparation. | 1. Rapid Hydrolysis: The this compound is reacting too quickly with water. 2. Inadequate Stabilization: The concentration of the stabilizer is too low, or an inappropriate stabilizer is being used. 3. Incorrect pH: The pH of the solution is outside the optimal range for stability.[9] | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Increase the molar ratio of the stabilizer (e.g., MEA) to this compound. A common starting point is a 1:1 molar ratio. 3. Adjust the pH of the solution carefully. For acetate systems, the addition of a small amount of acetic acid can sometimes improve stability. |
| The sol gels too quickly. | 1. High Water Content: Excess water will accelerate the condensation reactions. 2. High Precursor Concentration: A higher concentration of this compound can lead to faster gelation. 3. Elevated Temperature: Higher temperatures increase the reaction rates of hydrolysis and condensation. | 1. Use anhydrous solvents and minimize exposure to humidity. 2. Dilute the sol with the appropriate solvent. 3. Maintain a consistent and controlled temperature during sol preparation and storage. Avoid heating unless it is part of a specific protocol. |
| The sol does not gel after an extended period. | 1. Insufficient Water: A certain amount of water is necessary for hydrolysis and subsequent gelation. 2. Excess Stabilizer: A very high concentration of the chelating agent can overly passivate the holmium precursor, significantly hindering the condensation reactions. 3. Low Temperature: The reaction kinetics may be too slow at very low temperatures. | 1. Introduce a controlled amount of water into the solution. This is often done by adding a water/solvent mixture dropwise while stirring vigorously. 2. Reduce the molar ratio of the stabilizer to the holmium precursor in subsequent preparations. 3. If appropriate for your process, gently warm the solution while monitoring its viscosity. |
| The resulting gel or thin film is inhomogeneous or contains visible particles. | 1. Precipitation Before Gelation: Small, insoluble particles may have formed in the sol before the gel network was established. 2. Incomplete Dissolution: The this compound precursor or stabilizer did not fully dissolve. | 1. Filter the sol through a syringe filter (e.g., 0.2 µm) before aging or use. This will remove any small precipitates. 2. Ensure all components are fully dissolved by allowing sufficient stirring time. Gentle heating can sometimes aid dissolution, but be cautious as it can also accelerate hydrolysis. |
Quantitative Data on Sol-Gel Stabilization
The stability of a sol-gel solution can be quantitatively assessed by measuring its gelation time under different conditions. The following table provides representative data on how stabilizer concentration and pH can influence the gelation time of a generic rare-earth acetate sol-gel system.
| Precursor System | Stabilizer | Molar Ratio (Stabilizer:Ho) | pH | Solvent | Gelation Time (Hours) |
| This compound | None | 0:1 | ~6 | 2-Methoxyethanol (B45455) | < 1 (Precipitation) |
| This compound | MEA | 0.5:1 | ~8 | 2-Methoxyethanol | 120 |
| This compound | MEA | 1:1 | ~9 | 2-Methoxyethanol | > 240 |
| This compound | MEA | 2:1 | ~10 | 2-Methoxyethanol | > 480 |
| This compound | Acetic Acid | 1:1 | ~4 | Ethanol | ~96 |
| This compound | Acetic Acid | 1:1 | ~5 | Ethanol | ~72 |
Note: This data is illustrative and the actual gelation times will vary depending on the specific experimental conditions such as precursor concentration, water content, and temperature.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Sol
This protocol describes the preparation of a 0.5 M stabilized this compound solution using monoethanolamine (MEA) as a stabilizer.
Materials:
-
Holmium (III) acetate hydrate (B1144303) (Ho(CH₃COO)₃·xH₂O)
-
2-Methoxyethanol (anhydrous)
-
Monoethanolamine (MEA)
-
Argon or Nitrogen gas (optional)
-
Sterile syringe filters (0.2 µm)
Equipment:
-
Schlenk line or glovebox (optional, for inert atmosphere)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and graduated cylinders
-
Glass vials with screw caps
Procedure:
-
Preparation of the this compound Solution:
-
In a clean, dry volumetric flask, dissolve the required amount of holmium (III) acetate hydrate in anhydrous 2-methoxyethanol to achieve a 0.5 M concentration.
-
If working under an inert atmosphere, purge the flask with argon or nitrogen before adding the solvent and solid.
-
Stir the solution on a magnetic stirrer until all the this compound has dissolved. This may take up to 2 hours at room temperature.
-
-
Addition of the Stabilizer:
-
While the this compound solution is stirring, slowly add monoethanolamine (MEA) dropwise to achieve a 1:1 molar ratio with the this compound.
-
Continue stirring the solution for at least 30 minutes to ensure complete mixing and coordination of the MEA with the holmium ions.
-
-
Aging and Filtration:
-
Allow the solution to age for 24 hours in a sealed container at room temperature. This aging step can improve the homogeneity of the sol.
-
Before use, filter the solution through a 0.2 µm syringe filter to remove any potential micro-precipitates or dust particles.
-
Protocol 2: Evaluation of Sol Stability
This protocol provides a method for evaluating and comparing the stability of different this compound sol formulations.
Materials:
-
Prepared this compound sols (from Protocol 1 or other formulations)
-
Sealed glass vials
Equipment:
-
Viscometer (e.g., rotational or capillary)
-
Dynamic Light Scattering (DLS) instrument (optional)
-
Camera for visual documentation
Procedure:
-
Visual Inspection for Gelation and Precipitation:
-
Dispense equal volumes of each sol formulation into separate, clearly labeled, sealed glass vials.
-
Store the vials under the same conditions (e.g., room temperature, protected from light).
-
At regular time intervals (e.g., every 12 or 24 hours), visually inspect the sols. Record any changes in clarity, the formation of any precipitate, or an increase in viscosity.
-
The gelation time is defined as the point at which the sol no longer flows when the vial is tilted.
-
-
Viscosity Measurement:
-
At the same time intervals as the visual inspection, measure the viscosity of each sol using a viscometer.[10][11][12]
-
An increase in viscosity over time indicates the progression of condensation reactions and the approach of the gel point.
-
Plot viscosity as a function of time for each formulation to compare their stability.
-
-
Particle Size Analysis (Optional):
Visualizations
Caption: Workflow for holmium oxide thin film fabrication.
Caption: Troubleshooting logic for unstable this compound sol.
References
- 1. researchgate.net [researchgate.net]
- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 3. Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol-Gel Coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wseas.org [wseas.org]
- 11. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 12. brookfieldengineering.com [brookfieldengineering.com]
- 13. researchgate.net [researchgate.net]
- 14. wyatt.com [wyatt.com]
Validation & Comparative
A Comparative Guide to the Thermal Decomposition of Holmium Acetate and Holmium Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of precursor materials is a critical decision in the synthesis of advanced materials, influencing the properties and performance of the final product. This guide provides an objective, data-driven comparison of the thermal decomposition behavior of two common holmium precursors: holmium acetate (B1210297) and holmium chloride. Understanding the distinct thermal degradation pathways and the resulting intermediate and final products is essential for the controlled synthesis of holmium-based compounds, such as oxides and oxychlorides, which have applications in ceramics, catalysis, and pharmaceuticals.
Performance Comparison: A Quantitative Overview
The thermal decomposition of holmium acetate and holmium chloride proceeds through distinct stages, yielding different final products under typical atmospheric conditions. The following table summarizes the key quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.
| Feature | This compound Hydrate (B1144303) (Ho(CH₃COO)₃·xH₂O) | Holmium Chloride Hexahydrate (HoCl₃·6H₂O) |
| Dehydration Start Temperature | ~80-105 °C[1][2] | ~65-95 °C[3] |
| Dehydration Steps | Typically occurs in two steps, forming the anhydrous acetate.[2] | Occurs in multiple steps, losing water of hydration.[3] |
| Intermediate Products | Anhydrous this compound, Holmium Hydroxyacetate (Ho(OH)(CH₃COO)₂), Holmium Oxyacetate (HoO(CH₃COO)), Holmium Oxycarbonate (Ho₂O₂CO₃).[1][2] | Anhydrous Holmium Chloride (not a stable intermediate), intermediate oxychloride/chloride compositions (e.g., HoOCl·2HoCl₃).[3] |
| Final Decomposition Product | Holmium(III) Oxide (Ho₂O₃).[1][4][5] | Holmium Oxychloride (HoOCl).[3][6] |
| Final Decomposition Temperature Range | ~420-620 °C for the formation of Ho₂O₃ from the oxycarbonate intermediate.[2] | ~360-425 °C for the formation of HoOCl.[3] |
Experimental Protocols: Thermal Analysis
The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following is a generalized experimental protocol for the thermal analysis of holmium salts.
Objective: To determine the thermal stability, decomposition temperatures, and mass changes of this compound and holmium chloride hydrates.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) or simultaneous TGA/DSC instrument
-
Sample pans (e.g., alumina, platinum)
-
This compound hydrate or holmium chloride hexahydrate powder
-
Inert gas (e.g., nitrogen, argon) or air for purging
-
Microbalance for accurate sample weighing
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the holmium salt into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) to ensure a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800-1000 °C).
-
-
Data Acquisition: Continuously record the sample mass and temperature (and heat flow for DSC) as a function of time and temperature.
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature) to identify the temperature ranges of mass loss, which correspond to dehydration and decomposition events.
-
Analyze the derivative of the TGA curve (DTG) to determine the temperatures of the maximum rate of mass loss.
-
Analyze the DSC curve (heat flow vs. temperature) to identify endothermic and exothermic events associated with phase transitions and chemical reactions.
-
Visualizing the Processes
To further clarify the experimental and chemical processes, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thermal decomposition of un-irradiated and γ-ray irradiat... [degruyterbrill.com]
- 3. THE THERMAL DECOMPOSITION OF THE HEAVIER RARE EARTH METAL CHLORIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the FTIR Analysis of Holmium Acetate: Elucidating Acetate Coordination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of holmium acetate (B1210297), focusing on the coordination of the acetate ligand. Understanding the metal-ligand coordination is crucial in fields ranging from materials science to drug development, as it dictates the compound's structure, stability, and reactivity. This document presents experimental data from analogous compounds to infer the coordination environment in holmium acetate and offers a standardized protocol for analysis.
Introduction to Acetate Coordination Analysis via FTIR
FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the structural arrangement of molecules. In the context of metal acetates, it is particularly useful for determining the coordination mode of the acetate ligand to the metal center. The analysis primarily focuses on the vibrational frequencies of the carboxylate group (COO⁻).
The two key vibrational modes are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group. The separation between these two frequencies, denoted as Δν (Δν = νₐₛ - νₛ), is highly sensitive to the way the acetate ligand binds to the metal ion. By comparing the Δν value of a metal complex to that of an ionic reference like sodium acetate, one can deduce the coordination mode.
Interpreting Acetate Coordination Modes
The acetate ligand can coordinate to a metal center in several ways, with the most common being unidentate, bidentate chelating, and bidentate bridging. Each mode results in a characteristic Δν value.
-
Ionic (e.g., Sodium Acetate): In a purely ionic bond, the two C-O bonds are equivalent. This serves as a baseline for comparison.
-
Unidentate: One oxygen atom of the acetate coordinates to the metal center. This increases the disparity between the two C-O bonds, leading to a large separation (Δν) between the νₐₛ and νₛ frequencies, typically greater than 200 cm⁻¹.[1]
-
Bidentate Chelating: Both oxygen atoms coordinate to the same metal center, forming a four-membered ring. This reduces the difference between the C-O bonds, resulting in a significantly smaller Δν value, often less than 110 cm⁻¹.[2]
-
Bidentate Bridging: The two oxygen atoms of the acetate ligand coordinate to two different metal centers. The Δν value for this mode typically falls between that of the unidentate and bidentate chelating modes, often in the range of 140-200 cm⁻¹.[2]
Caption: Common coordination modes of the acetate ligand to a metal center (M).
Comparative FTIR Data
The following table summarizes the key FTIR stretching frequencies for sodium acetate (ionic reference) and other metal acetates with known coordination modes, providing a basis for comparison with this compound.
| Compound | Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Reference(s) |
| Sodium Acetate (CH₃COONa) | Ionic | ~1578 | ~1414 | ~164 | [4][5] |
| Zinc Acetate Dihydrate | Bidentate Chelating | Not specified | Not specified | 145 | [2] |
| Cerium(III) Acetate | Bidentate | ~1570 | ~1415 | ~155 | [6] |
| Holmium(III) Acetate | Bidentate / Bridging (Inferred) | ~1540 - 1570 | ~1410 - 1430 | ~130 - 160 | Inferred from[2][3][6] |
| Zinc Nicotinamide Acetate | Unidentate | 1573 | 1382 | 191 | [7] |
Note: The values for Holmium(III) Acetate are inferred based on typical values for other rare-earth and bidentate metal acetates.
Based on this comparison, this compound is expected to exhibit a Δν value in the range of 130-160 cm⁻¹, which is characteristic of a bidentate (chelating or bridging) coordination mode, similar to other lanthanide acetates.
Experimental Protocol: FTIR Analysis of Solid this compound
This section details a standard protocol for obtaining an FTIR spectrum of a solid powder sample such as this compound using the KBr pellet technique.
Materials and Equipment:
-
FTIR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
This compound (anhydrous, finely powdered)
-
Potassium Bromide (KBr), spectroscopy grade, dried in an oven at >110°C for several hours.
-
Spatula and weighing paper
Procedure:
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to acquire a spectrum of the ambient environment (air and any residual moisture). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Using the agate mortar and pestle, thoroughly grind the KBr and this compound together until a fine, homogeneous powder is obtained. The mixture should appear uniform with no visible crystals.
-
Transfer the powder mixture into the pellet-forming die.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder within the FTIR spectrometer's sample compartment.
-
Configure the spectrometer settings:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (to improve signal-to-noise ratio)
-
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the peaks corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches, typically found in the 1650-1520 cm⁻¹ and 1450-1380 cm⁻¹ regions, respectively.[1][2]
-
Calculate Δν and compare it with the reference values to determine the coordination mode.
-
Caption: Standard workflow for FTIR analysis of a solid sample using the KBr pellet method.
References
- 1. Structural diversity in the coordination compounds of cobalt, nickel and copper with N -alkylglycinates: crystallographic and ESR study in the solid s ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04219J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to the Thermal Decomposition of Holmium Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal decomposition of holmium acetate (B1210297) hydrate (B1144303), benchmarked against other lanthanide acetates. The information herein is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to aid in the selection and application of these materials in research and development.
Executive Summary
Holmium acetate hydrate undergoes a multi-step thermal decomposition process, initiating with dehydration, followed by the decomposition of the anhydrous acetate to form intermediate species, and culminating in the formation of holmium oxide at elevated temperatures. This behavior is characteristic of lanthanide acetates, though the precise temperatures and decomposition pathways can vary with the specific lanthanide element. Understanding these thermal properties is critical for applications such as the synthesis of nanoparticles, ceramics, and other advanced materials.
Comparison of Thermal Decomposition Properties
| Decomposition Stage | This compound Tetrahydrate (Theoretical/Reported) | Lanthanum Acetate Hydrate (Reported) |
| Initial Dehydration | Complete dehydration to anhydrous Ho(CH₃COO)₃ occurs in steps, reportedly starting around 105°C for a hemiheptahydrate and completing by 135°C to form the anhydride.[1] For the tetrahydrate, this would correspond to a theoretical mass loss of approximately 17.3%. | Dehydration occurs in two steps at 130°C and 180°C. |
| Anhydrous Acetate Decomposition | The anhydrous acetate begins to decompose to form intermediate products such as Ho(OH)(CH₃COO)₂ and then HoO(CH₃COO). | Decomposition of the anhydrous acetate begins around 334°C, releasing acetone (B3395972) and forming lanthanum carbonate (La₂(CO₃)₃). |
| Intermediate Decomposition | The intermediate oxyacetate (HoO(CH₃COO)) further decomposes to holmium oxycarbonate (Ho₂O₂CO₃). | Lanthanum carbonate decomposes to lanthanum dioxycarbonate (La₂O₂(CO₃)) and then to lanthanum monooxycarbonate (La₂O(CO₃)₂). |
| Final Oxide Formation | Holmium oxycarbonate decomposes to the final product, holmium oxide (Ho₂O₃), at approximately 590°C.[1] | The final decomposition to lanthanum oxide (La₂O₃) occurs at around 700°C. |
| Total Mass Loss (Theoretical) | The theoretical total mass loss from this compound tetrahydrate to holmium oxide is approximately 54.3%. | - |
Experimental Protocols
The following is a detailed methodology for conducting TGA-DSC analysis on hydrated metal salts like this compound hydrate.
Objective: To determine the thermal stability, decomposition pathway, and quantitative mass loss of this compound hydrate.
Instrumentation: A simultaneous thermogravimetric analyzer with differential scanning calorimetry capability (TGA-DSC).
Experimental Parameters:
-
Sample Preparation: A small, accurately weighed sample of this compound hydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[2]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen or air at a constant flow rate (e.g., 20-50 mL/min), to prevent unwanted side reactions or to study oxidative decomposition, respectively.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate (e.g., 10°C/min).[3]
-
Data Collection: The instrument continuously records the sample's mass and the heat flow to or from the sample as a function of temperature.
Data Analysis:
-
TGA Curve: The TGA curve plots the percentage of mass loss versus temperature. The onset and end temperatures of each mass loss step are determined. The percentage of mass loss for each step is calculated and correlated with the loss of water molecules and the decomposition of the acetate group.
-
DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass change and helps to precisely identify the temperatures of maximum decomposition rates for each step.
-
DSC Curve: The DSC curve plots the heat flow versus temperature. Endothermic peaks typically correspond to dehydration and decomposition events, while exothermic peaks may indicate phase transitions or oxidative processes. The peak temperatures and enthalpies of these transitions provide further insight into the thermal events.
Visualizing the Process
To better understand the experimental process and the chemical transformations, the following diagrams are provided.
References
A Comparative Guide to the Powder X-ray Diffraction (PXRD) Analysis of Synthesized Holmium Acetate and Its Lanthanide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and powder X-ray diffraction (PXRD) analysis of holmium acetate (B1210297). Due to the limited availability of public PXRD data specifically for holmium acetate hydrate (B1144303), this document presents data for lanthanum acetate trihydrate as a comparative benchmark. The structural similarities among lanthanide acetates make this a valuable comparison for researchers in materials science and drug development.
Experimental Protocols
A detailed methodology for the synthesis of this compound hydrate and the general procedure for its characterization by PXRD are provided below.
Synthesis of this compound Tetrahydrate
This protocol outlines the synthesis of this compound tetrahydrate from holmium (III) oxide. From aqueous solutions, this compound typically crystallizes as a tetrahydrate (Ho(CH₃COO)₃·4H₂O)[1].
Materials:
-
Holmium (III) oxide (Ho₂O₃, 99.9%+ purity)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Graduated cylinders
-
Watch glass
-
Buchner funnel and flask
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Reagent Preparation: A 70% (v/v) acetic acid solution is prepared by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.
-
Reaction Setup: The 70% acetic acid solution is placed in a beaker on a magnetic stirrer with a heating mantle.
-
Dissolution of Holmium Oxide: The acetic acid solution is gently heated to approximately 80-90°C with continuous stirring.
-
Addition of Holmium Oxide: Holmium oxide powder is slowly added in portions to the hot acetic acid solution. The balanced chemical equation for this reaction is: Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O.
-
Reaction Completion: The mixture is heated and stirred until all the holmium oxide has dissolved, which may take 1-2 hours, resulting in a clear, pale yellow solution.
-
Filtration: If any unreacted solid remains, the hot solution is filtered through a pre-heated Buchner funnel to remove insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature to precipitate this compound hydrate crystals. For enhanced crystallization, the solution can be further cooled in an ice bath.
-
Isolation of Crystals: The crystals are collected by vacuum filtration using a Buchner funnel.
-
Washing: The collected crystals are washed with a small amount of cold deionized water to remove residual acetic acid.
-
Drying: The crystals are dried in a desiccator or a low-temperature oven (e.g., 40-50°C) to yield the final product.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a crucial technique for the phase identification of crystalline materials. The resulting diffractogram is a fingerprint of the crystal structure.
Instrumentation:
-
PANalytical X'pert PRO diffractometer (or equivalent)
-
Radiation: CuKα1 (λ = 1.5406 Å)
-
Voltage and Current: 45 kV and 40 mA
-
Scan Range: 5° to 70° in 2θ
-
Step Size: 0.01°
Procedure:
-
A small amount of the synthesized this compound hydrate powder is finely ground to ensure random orientation of the crystallites.
-
The powdered sample is mounted on a sample holder.
-
The sample is placed in the diffractometer.
-
The PXRD pattern is recorded over the specified 2θ range.
-
The resulting data (a plot of intensity versus 2θ) is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns from a database such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD)[2][3][4][5].
Data Presentation
The following table summarizes the characteristic PXRD peaks for lanthanum(III) acetate trihydrate, a representative lanthanide acetate hydrate. This data can be used as a reference for the analysis of newly synthesized lanthanide acetates.
| Diffraction Peak (2θ) | Corresponding d-spacing (Å) | Relative Intensity (%) |
| 10.5° | 8.42 | 100 |
| 21.3° | 4.17 | 80 |
| 34.7° | 2.58 | 60 |
| Data for Lanthanum(III) Acetate Trihydrate[6] |
Note: The relative intensities are estimated and can vary based on experimental conditions and sample preparation.
Anhydrous this compound is known to be a coordination polymer, and is isostructural with the lanthanum and praseodymium compounds[1]. In one polymorph, each Ho(III) center is nine-coordinate, being bound to two bidentate acetate ligands with the remaining coordination sites occupied by bridging acetate ligands[1]. A tetrahydrate form of this compound has also been crystallized[1].
Mandatory Visualization
The following diagram illustrates the experimental workflow from the synthesis of this compound hydrate to its characterization by PXRD.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PDF Entry of the Month - [icdd.com]
- 3. ICDD Database Search - [icdd.com]
- 4. Powder Diffraction File (PDF) - en.iric.imet-db.ru [en.iric.imet-db.ru]
- 5. The International Centre for Diffraction Data | Materials Identification with the Powder Diffraction File - [icdd.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Trace Metal Analysis in Holmium Acetate: ICP-MS vs. Alternative Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is paramount. Holmium acetate (B1210297), a rare-earth compound with emerging applications in medicine and materials science, is no exception. The presence of trace metal impurities can significantly impact its efficacy, safety, and material properties. This guide provides an in-depth comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) with other analytical techniques for the determination of trace metals in high-purity holmium acetate, supported by experimental protocols and performance data.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has become the gold standard for trace and ultra-trace elemental analysis due to its exceptional sensitivity and multi-element detection capabilities.[1] In the context of high-purity materials like this compound, where impurity levels can be in the parts-per-million (ppm) to parts-per-billion (ppb) range, the low detection limits of ICP-MS are a distinct advantage.
Performance Comparison of Analytical Techniques
The choice of an analytical technique for trace metal analysis depends on several factors, including the required detection limits, sample matrix, and the number of elements to be analyzed. Here, we compare the performance of ICP-MS with two other common techniques: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS).
| Feature | ICP-MS | ICP-OES | AAS |
| Detection Limits | ppt to low ppb | low to mid ppb | mid ppb to ppm |
| Multi-element Capability | Excellent (most of the periodic table simultaneously) | Excellent (simultaneous or rapid sequential) | Limited (typically single-element) |
| Throughput | High | High | Low to Medium |
| Matrix Tolerance | Moderate (dilution may be required for high dissolved solids) | High | Moderate |
| Interferences | Isobaric and polyatomic (can be mitigated with collision/reaction cells) | Spectral (can be complex in rare-earth matrices) | Chemical and spectral (generally less severe) |
| Cost (Instrument) | High | Medium to High | Low to Medium |
| Cost (Operational) | High | Medium | Low |
Quantitative Data Summary
The following table presents typical detection limits for selected trace metal impurities in a this compound matrix, as determined by ICP-MS, ICP-OES, and Graphite Furnace AAS (GFAAS), a more sensitive variant of AAS. These values are representative and can vary based on instrument configuration and sample preparation.
| Element | ICP-MS Detection Limit (µg/kg in solid) | ICP-OES Detection Limit (µg/kg in solid) | GFAAS Detection Limit (µg/kg in solid) |
| Lead (Pb) | 0.1 | 5 | 1 |
| Cadmium (Cd) | 0.05 | 2 | 0.1 |
| Arsenic (As) | 0.2 | 10 | 2 |
| Mercury (Hg) | 0.1 | 20 | 1 |
| Iron (Fe) | 1 | 5 | 5 |
| Copper (Cu) | 0.5 | 3 | 2 |
| Nickel (Ni) | 0.5 | 4 | 3 |
| Zinc (Zn) | 1 | 2 | 1 |
| Chromium (Cr) | 0.5 | 3 | 2 |
| Other Lanthanides (e.g., La, Ce, Gd) | 0.1 | 10 | Not applicable |
Experimental Protocol: Trace Metal Analysis of this compound by ICP-MS
This section details a standard operating procedure for the determination of trace metal impurities in this compound powder using ICP-MS.
Sample Preparation (Microwave Digestion)
A clean and controlled environment is crucial to avoid contamination during sample preparation.[2]
-
Apparatus: Microwave digestion system with high-pressure TFM vessels, analytical balance, volumetric flasks, and pipettes.
-
Reagents: High-purity nitric acid (HNO₃), and deionized water (18.2 MΩ·cm).
-
Procedure:
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean microwave digestion vessel.
-
Carefully add 5 mL of high-purity nitric acid to the vessel.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.
-
Allow the vessels to cool to room temperature.
-
Carefully open the vessels and quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. This solution is now ready for ICP-MS analysis. A further dilution may be necessary depending on the concentration of impurities.
-
ICP-MS Analysis
-
Instrumentation: An ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences.
-
Calibration: Prepare a series of multi-element calibration standards in a matrix-matched solution (i.e., containing a similar concentration of dissolved holmium as the samples) to account for matrix effects.
-
Internal Standardization: Use an online internal standard addition to correct for instrumental drift and matrix suppression. A typical internal standard solution may contain elements such as Scandium (Sc), Yttrium (Y), Indium (In), and Bismuth (Bi).
-
Instrument Parameters (Typical):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 0.9 L/min
-
Collision Cell Gas (Helium): 4-5 mL/min
-
-
Data Acquisition: Analyze the prepared samples, blanks, and calibration standards. The concentration of each trace metal impurity is determined by the instrument's software based on the calibration curve.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.
Conclusion
For the stringent purity requirements of this compound in research and pharmaceutical applications, ICP-MS stands out as the most suitable technique for trace metal analysis. Its superior sensitivity, multi-element capability, and high throughput provide a comprehensive and efficient means of quality control. While ICP-OES and AAS can be viable for less demanding applications or for the analysis of specific elements at higher concentrations, they lack the overall performance of ICP-MS for ultra-trace impurity profiling in high-purity rare-earth materials. The detailed experimental protocol provided serves as a robust starting point for laboratories to develop and validate their own methods for ensuring the quality of this compound.
References
A Researcher's Guide to Holmium Acetate: A Comparative Analysis of Commercial Suppliers
For scientists and professionals in drug development and materials science, the quality and consistency of chemical reagents are paramount. Holmium acetate (B1210297), a salt of the rare earth element holmium, is a crucial precursor in various advanced applications, including the synthesis of specialized ceramics, glasses, phosphors, and as a dopant in garnet lasers.[1] Furthermore, its role in the formation of holmium-based nanoparticles for biomedical imaging and drug delivery is an expanding area of research.[2] This guide provides an objective comparison of holmium acetate from various chemical suppliers, supported by experimental data and detailed analytical protocols to aid researchers in making informed purchasing decisions.
Comparison of this compound from Prominent Suppliers
The purity and form of this compound can significantly impact the outcome of sensitive experiments. The following table summarizes the specifications of this compound hydrate (B1144303) from several well-known chemical suppliers. It is important to note that the degree of hydration can vary, which may affect the overall purity calculation.[3]
| Supplier | Product Name | Stated Purity | Purity Basis | Form |
| Sigma-Aldrich | Holmium(III) acetate hydrate | 99.99% | Trace Metals Basis | Powder, crystals, or chunks |
| ProChem, Inc. | Holmium (III) Acetate Hydrate | 99.9% | Not Specified | Pink solid |
| Thermo Scientific Chemicals | Holmium(III) acetate hydrate, REacton™ | 99.9% | REO (Rare Earth Oxide) | Not specified |
| Ereztech | Holmium (III) acetate hydrate | 99%+ | By Titration | Pink powder or crystals |
| American Elements | This compound | Up to 99.999% | Not specified | Light yellow appearance |
| Strem Chemicals | Holmium(III) acetate monohydrate | 99.9%-Ho | REO | Not specified |
Performance in Nanoparticle Synthesis: Acetate vs. Nitrate (B79036) Precursors
| Property | Holmium Oxide from Acetate Precursor | Holmium Oxide from Nitrate Precursor |
| Final Decomposition Temperature to Ho₂O₃ | 570°C[4] | 560°C[4] |
| Crystallite/Grain Size | 6 - 16 nm (calcined at 600-700°C)[4] | ~10 nm (annealed at 500°C)[4] |
| Particle Size | Not explicitly stated | 6 - 12 nm[4] |
| Morphology | Not explicitly detailed | Large crystalline, irregular sheet-shaped particles with large pores, voids, and tracks (calcined at 600°C); Quasi-spherical (annealed at 500°C)[4] |
| Surface Area | 31.0 m²/g (calcined at 600°C); 15.0 m²/g (calcined at 800°C)[4] | Not explicitly stated |
Experimental Protocols
To ensure the quality and performance of this compound, a series of characterization experiments are essential. The following are detailed methodologies for key analytical procedures.
Purity Determination
The overall purity of this compound hydrate is assessed through a combination of techniques to quantify the holmium content, identify metallic impurities, and determine the water of hydration.[3]
1. Assay of Holmium Content by Complexometric Titration with EDTA
This method determines the holmium content by titrating a solution of this compound with ethylenediaminetetraacetic acid (EDTA), which forms a stable complex with the holmium ion (Ho³⁺).[3]
-
Sample Preparation: A precisely weighed amount of the this compound hydrate sample is dissolved in deionized water. Gentle heating may be applied to ensure complete dissolution.[3]
-
Buffering: The pH of the solution is adjusted to approximately 5.0-6.0 using a hexamine buffer. This pH range is crucial for the stability of the holmium-EDTA complex.[3]
-
Titration: The solution is titrated with a standardized EDTA solution using a suitable indicator, such as Xylenol Orange, until a color change indicates the endpoint of the reaction.
2. Determination of Trace Metal Impurities by ICP-MS
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metallic impurities.[3]
-
Sample Digestion: A known weight of the this compound hydrate is digested in high-purity nitric acid in a clean, controlled environment to prevent contamination.[3]
-
Sample Introduction and Analysis: The digested sample solution is introduced into the ICP-MS instrument. The high-temperature argon plasma atomizes and ionizes the sample, and a mass spectrometer detects and quantifies the ions of each metallic impurity.[3]
3. Determination of Water Content by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated to determine the water of hydration.[3]
-
Sample Preparation: A small, accurately weighed sample of the this compound hydrate is placed in a TGA crucible.[3]
-
Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.[3]
-
Data Analysis: The TGA instrument records the mass loss as a function of temperature. The distinct mass loss steps correspond to the loss of water molecules.[3]
Synthesis of Holmium Oxide Nanoparticles via Thermal Decomposition
This protocol describes a straightforward, solvent-free method for synthesizing holmium oxide nanoparticles from a this compound hydrate precursor.[2]
-
Preparation: Place a known quantity of this compound hydrate powder in a ceramic crucible.[2]
-
Calcination: Transfer the crucible to a programmable muffle furnace. Heat the sample from room temperature to a target temperature between 500-700°C at a controlled ramp rate (e.g., 5°C/min).[2]
-
Isothermal Hold: Maintain the target temperature for 2-4 hours to ensure complete decomposition of the acetate precursor and the formation of crystalline holmium oxide.[2]
-
Cooling: Allow the furnace to cool down naturally to room temperature. The resulting powder consists of holmium oxide nanoparticles.[2]
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow for the synthesis and characterization of holmium oxide nanoparticles from a this compound precursor.
References
Validation of Holmium Oxide Formation from Acetate Precursor via Thermogravimetric Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of high-purity rare earth oxides is a critical step in the development of advanced materials. This guide provides an objective comparison of the thermal decomposition of holmium acetate (B1210297) to form holmium oxide, validated by Thermogravimetric Analysis (TGA). The performance of the acetate precursor is compared with alternative holmium precursors, namely holmium nitrate (B79036) and holmium chloride, supported by experimental data.
The selection of a suitable precursor is paramount in controlling the purity, morphology, and properties of the final holmium oxide product. Thermogravimetric Analysis is a key analytical technique used to elucidate the thermal decomposition pathway of these precursors, providing valuable insights into the optimal synthesis conditions.
Comparative Performance of Holmium Precursors
The thermal decomposition of holmium salts to holmium oxide is a multi-stage process involving dehydration, the formation of intermediate compounds, and finally, the formation of the stable oxide. The choice of the anionic group in the precursor significantly influences the decomposition temperatures and the nature of the intermediate species.
Holmium Acetate (Ho(CH₃COO)₃·xH₂O): The thermal decomposition of hydrated this compound proceeds through distinct dehydration steps, followed by the decomposition of the anhydrous acetate. This process involves the formation of several unstable intermediates, including a basic acetate and an oxycarbonate, before the final conversion to holmium oxide (Ho₂O₃) at approximately 570-590°C.[1]
Holmium Nitrate (Ho(NO₃)₃·xH₂O): The decomposition of hydrated holmium nitrate also occurs in multiple steps. It begins with dehydration, followed by the formation of intermediate compounds such as holmium hydroxide (B78521) nitrate (Ho(OH)(NO₃)₂) and holmium oxynitrate (HoO(NO₃)).[2][3] The final transformation to holmium oxide is achieved at a temperature of around 560°C.[2][3]
Holmium Chloride (HoCl₃·xH₂O): Hydrated holmium chloride initially undergoes dehydration upon heating. Unlike the acetate and nitrate precursors, the complete conversion to holmium oxide in a single step is not readily achieved. Instead, the decomposition typically leads to the formation of a stable holmium oxychloride (HoOCl) intermediate.[4] Further heating at significantly higher temperatures is required to obtain the pure oxide.
The following table summarizes the key quantitative data from the Thermogravimetric Analysis of this compound, holmium nitrate, and holmium chloride precursors.
| Precursor | Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Experimental Weight Loss (%) | Intermediate/Final Product |
| This compound Tetrahydrate | Dehydration (Step 1) | ~80 - 150 | 16.55 | ~16-17 | Anhydrous this compound |
| Decomposition (Step 2) | ~340 - 420 | 27.18 | ~27-28 | Holmium Oxycarbonate (Ho₂O₂CO₃) | |
| Decomposition (Step 3) | ~420 - 620 | 10.12 | ~10-11 | Holmium Oxide (Ho₂O₃) | |
| Holmium Nitrate Pentahydrate | Dehydration | ~120 - 240 | 20.42 | ~20-21 | Anhydrous Holmium Nitrate |
| Decomposition (Step 1) | ~240 - 370 | 24.48 | ~24-25 | Holmium Oxynitrate (HoO(NO₃)) | |
| Decomposition (Step 2) | ~370 - 560 | 12.47 | ~12-13 | Holmium Oxide (Ho₂O₃) | |
| Holmium Chloride Hexahydrate | Dehydration | ~65 - 200 | 28.33 | ~28-29 | Anhydrous Holmium Chloride |
| Decomposition | ~360 - 425 | 9.30 | ~9-10 | Holmium Oxychloride (HoOCl) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the holmium precursors and validate the formation of holmium oxide.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the holmium precursor (acetate, nitrate, or chloride hydrate) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent side reactions.
-
Heating Program: The sample is heated from ambient temperature to approximately 800°C at a constant heating rate, commonly 10°C/min.
-
Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the distinct mass loss steps. The temperature ranges and the percentage of mass loss for each step are determined. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperatures of the maximum rate of decomposition.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the thermal decomposition of this compound.
References
- 1. Thermal decomposition of un-irradiated and γ-ray irradiat... [degruyterbrill.com]
- 2. Physicochemical characterization of the decomposition course of hydrated holmium nitrate. Thermoanalytical studies (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE THERMAL DECOMPOSITION OF THE HEAVIER RARE EARTH METAL CHLORIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Quantitative Analysis of Impurities in 99.9% Holmium Acetate
For researchers, scientists, and drug development professionals utilizing high-purity holmium acetate (B1210297), the precise quantification of trace impurities is critical. The performance of holmium-based materials in advanced applications such as laser technology, magnetic resonance imaging (MRI) contrast agents, and specialized catalysts is directly influenced by their purity. This guide provides an objective comparison of modern analytical techniques for impurity analysis in 99.9% pure holmium acetate, supported by typical experimental data and detailed protocols.
The most significant impurities in high-purity rare earth element (REE) compounds are typically other REEs, owing to their similar chemical properties which makes them difficult to separate. Non-REE metallic and semi-metallic impurities are also of concern. The accurate determination of these elements at trace levels is a formidable analytical challenge.[1]
Comparison of Analytical Techniques
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the two most powerful and widely used techniques for this purpose.[2][3]
-
ICP-MS (Inductively Coupled Plasma - Mass Spectrometry): This technique is the gold standard for ultra-trace elemental analysis. It offers exceptional sensitivity, with the ability to detect impurities down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1] Its high detection power makes it ideal for the quality control of high-purity REE materials.[2][3] However, the high concentration of the holmium matrix can cause significant spectral interferences (isobaric and polyatomic), which must be addressed using high-resolution instruments or collision/reaction cell technology.[2][4]
-
ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry): ICP-OES is a robust and reliable technique for trace element analysis, though it is generally less sensitive than ICP-MS, with detection limits typically in the parts-per-million (ppm) range. It is less susceptible to matrix effects than ICP-MS and can be more suitable for analyzing samples with high total dissolved solids (TDS).[3] For a 99.9% pure material, where impurity levels are expected to be in the 10-100 ppm range, ICP-OES can be a cost-effective and accurate solution for many, but not all, elemental impurities.
Other techniques such as X-Ray Fluorescence (XRF) and Atomic Absorption Spectrometry (AAS) can also be used.[5] However, XRF generally lacks the sensitivity required for low-ppm quantification in such a heavy matrix, and AAS is a single-element technique, making it inefficient for comprehensive impurity profiling.[5]
Quantitative Impurity Data
The following table summarizes typical impurity levels that can be quantified in a 99.9% pure this compound sample using ICP-MS. The concentrations are expressed in parts per million (ppm) on a metals basis.
| Impurity Element | Chemical Symbol | Typical Concentration (ppm) | Notes |
| Other Rare Earths | |||
| Yttrium | Y | < 10 | Chemically similar to heavy REEs. |
| Lanthanum | La | < 5 | Light REE impurity. |
| Cerium | Ce | < 5 | Light REE impurity. |
| Praseodymium | Pr | < 5 | Neighboring light REE. |
| Neodymium | Nd | < 5 | Neighboring light REE. |
| Samarium | Sm | < 2 | |
| Europium | Eu | < 2 | |
| Gadolinium | Gd | < 2 | |
| Terbium | Tb | < 5 | Neighboring heavy REE. |
| Dysprosium | Dy | < 20 | Most common heavy REE impurity. |
| Erbium | Er | < 20 | Neighboring heavy REE. |
| Thulium | Tm | < 5 | Neighboring heavy REE. |
| Ytterbium | Yb | < 5 | Heavy REE impurity. |
| Lutetium | Lu | < 2 | Heavy REE impurity. |
| Non-Rare Earths | |||
| Iron | Fe | < 10 | Common process-related impurity. |
| Calcium | Ca | < 10 | Common environmental contaminant. |
| Silicon | Si | < 10 | Can originate from glassware/reagents. |
| Aluminum | Al | < 5 | |
| Magnesium | Mg | < 5 | |
| Sodium | Na | < 10 | |
| Potassium | K | < 5 |
Experimental Protocols
Key Experiment: Impurity Quantification by ICP-MS
This protocol details the steps for determining trace elemental impurities in 99.9% this compound.
1. Sample Preparation (Acid Digestion)
-
Objective: To dissolve the solid this compound into a liquid form suitable for introduction into the ICP-MS, while minimizing contamination.
-
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample into a clean, acid-leached PFA digestion vessel.
-
Add 5 mL of high-purity concentrated nitric acid (e.g., TraceMetal™ Grade).
-
Gently heat the vessel on a hot plate at a low temperature (e.g., 80-90°C) until the sample is fully dissolved. Avoid boiling to prevent sample loss.
-
After cooling, quantitatively transfer the solution to a 100 mL volumetric flask.
-
Add an internal standard (e.g., Indium or Rhodium at 10 ppb) to compensate for instrument drift and matrix effects.[6]
-
Dilute to the mark with 18 MΩ·cm deionized water. This results in a final holmium matrix concentration of approximately 1000 ppm. Further dilution may be necessary depending on instrument tolerance.[1]
-
2. Instrument Calibration
-
Objective: To create a calibration curve to correlate the instrument signal with the concentration of each impurity.
-
Procedure:
-
Prepare a series of multi-element calibration standards (e.g., 0.1, 1, 10, 50 ppb) from certified stock solutions.
-
The standards should be matrix-matched, meaning they should contain the same concentration of dissolved holmium as the samples to account for matrix effects.
-
A calibration blank (nitric acid and internal standard in deionized water) is also prepared and analyzed.
-
3. ICP-MS Analysis
-
Objective: To atomize, ionize, and quantify the elemental impurities in the prepared sample.
-
Typical Instrument Parameters:
-
Instrument: Quadrupole or High-Resolution ICP-MS
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min Argon
-
Nebulizer: Micromist or concentric
-
Collision/Reaction Gas: Helium or Oxygen to remove polyatomic interferences[4]
-
-
Procedure:
-
Aspirate the blank, calibration standards, and samples into the ICP-MS.
-
The instrument measures the ion intensity for each target element's mass-to-charge ratio.
-
Quality control checks (e.g., analyzing a known standard every 10-15 samples) should be performed to ensure accuracy and stability throughout the run.
-
4. Data Analysis and Reporting
-
Objective: To calculate the final concentration of each impurity in the original solid sample.
-
Procedure:
-
The instrument software generates a calibration curve for each element.
-
The concentration of each impurity in the sample solution is determined from its intensity using the calibration curve.
-
The final concentration in the original solid sample (in ppm, or µg/g) is calculated by correcting for the initial sample weight and dilution factor.
-
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the primary analytical techniques.
Caption: Workflow for impurity analysis in this compound.
Caption: Comparison of techniques for impurity analysis.
References
A Comparative Guide to the Characterization of Intermediate Products in Holmium Acetate Decomposition
For Researchers, Scientists, and Drug Development Professionals
The thermal decomposition of holmium acetate (B1210297) is a critical process in the synthesis of holmium-containing materials, such as specialized ceramics, glasses, phosphors, and dopants for lasers.[1][2] Understanding the intermediate products formed during this process is essential for controlling the physicochemical properties of the final holmium oxide product.[3] This guide provides a comparative analysis of the characterization of these intermediates, supported by experimental data and detailed methodologies.
Thermal Decomposition Pathway
The thermal decomposition of hydrated holmium acetate (Ho(CH₃COO)₃·xH₂O) is a multi-step process that proceeds through several intermediate compounds before yielding the final holmium oxide (Ho₂O₃).[1][4] The generally accepted pathway involves dehydration, followed by the formation of hydroxyacetate, oxyacetate, and oxycarbonate species.
Quantitative Analysis of Decomposition Stages
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are pivotal in elucidating the decomposition pathway by measuring mass loss and heat flow as a function of temperature.[1][5] The following table summarizes the key thermal events and associated mass losses for the decomposition of this compound hydrate (B1144303). For comparison, data for lanthanum acetate is also presented, highlighting the similarities and differences in the decomposition of lanthanide acetates.[6][7]
| Decomposition Stage | This compound Hydrate | Lanthanum Acetate Hydrate | Characterization Technique |
| Dehydration | Occurs in steps, with formation of a hemihydrate around 105°C and complete dehydration to the anhydride (B1165640) at approximately 135°C.[1][4] A study on this compound tetrahydrate showed dehydration in two steps between 80-160°C.[8] | Dehydrates in two steps at 130°C and 180°C.[6][7] | TGA/DSC |
| Formation of Hydroxyacetate/Oxyacetate | Anhydrous this compound decomposes to holmium hydroxyacetate (Ho(OH)(CH₃COO)₂), followed by the formation of holmium oxyacetate (HoO(CH₃COO)).[1][4] | Anhydrous acetate decomposes, releasing acetone (B3395972) to form La₂(CO₃)₃ at 334°C.[6] | TGA/DSC, FTIR |
| Formation of Oxycarbonate | The oxyacetate transforms into holmium oxycarbonate (Ho₂O₂CO₃).[1][4] This step occurs in the temperature range of 340-420°C.[8] | La₂(CO₃)₃ decomposes to La₂O₂(CO₃) via an intermediate La₂O(CO₃)₂.[6] | TGA/DSC, XRD |
| Final Oxide Formation | Holmium oxycarbonate decomposes to holmium oxide (Ho₂O₃) at around 590°C.[1][4][9] This final step occurs between 420-620°C.[8] | Decomposes to La₂O₃ at approximately 700°C.[6][7] | TGA/DSC, XRD |
Experimental Protocols
Detailed methodologies are crucial for reproducible characterization of the intermediate products.
Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)
-
Objective: To determine the thermal stability and decomposition temperatures of this compound and its intermediates.[5]
-
Instrumentation: A simultaneous TGA/DSC analyzer.
-
Procedure:
-
A precisely weighed sample (typically 5-10 mg) of this compound hydrate is placed in an alumina (B75360) or platinum crucible.[10]
-
An empty crucible is used as a reference.
-
The sample is heated from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 5-20 °C/min) in a controlled atmosphere (e.g., air or nitrogen at a flow rate of 20-40 ml/min).[6][10][11]
-
The mass loss (TGA) and differential heat flow (DSC) are recorded as a function of temperature.[5]
-
-
Data Analysis: The resulting curves are analyzed to identify the temperatures of dehydration, decomposition of the anhydrous acetate, and formation of intermediate and final products. The percentage of mass loss at each stage is calculated to infer the chemical composition of the intermediates.[8]
X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid intermediates and the final product.
-
Instrumentation: A powder X-ray diffractometer.
-
Procedure:
-
Samples of the solid products are collected by heating this compound to specific temperatures corresponding to the different decomposition stages identified by TGA.[6]
-
The samples are finely ground and mounted on a sample holder.
-
The samples are scanned over a range of 2θ angles with monochromatic X-ray radiation (e.g., Cu Kα).
-
-
Data Analysis: The resulting diffraction patterns are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline structures of the intermediates (e.g., Ho₂O₂CO₃) and the final Ho₂O₃.[8]
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To identify the functional groups present in the gaseous products and solid intermediates.[12]
-
Instrumentation: An FTIR spectrometer, often coupled with the TGA outlet (TGA-IR).[13]
-
Procedure:
-
For solid samples, the material is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory.
-
For evolved gas analysis, the gas stream from the TGA furnace is directed into a gas cell within the FTIR spectrometer.[13]
-
Infrared spectra are collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis: The absorption bands in the spectra are assigned to specific molecular vibrations to identify the presence of water, acetate groups, carbonate species, and other functional groups in the solid intermediates and gaseous products like acetic acid, acetone, and ketene.[12]
Visualizing the Decomposition Pathway
The following diagrams illustrate the sequential nature of the thermal decomposition of this compound and a typical experimental workflow for its characterization.
Caption: Decomposition pathway of this compound hydrate.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|High-Purity Reagent [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fpe.umd.edu [fpe.umd.edu]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of un-irradiated and γ-ray irradiat... [degruyterbrill.com]
- 9. benchchem.com [benchchem.com]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Purity and Performance of Holmium Acetate
For researchers, scientists, and drug development professionals, the selection of high-purity reagents is paramount to achieving reliable and reproducible experimental outcomes. Holmium acetate (B1210297), a salt of the rare earth element holmium, is utilized in various applications, including as a precursor for the synthesis of phosphors and as a potential Lewis acid catalyst in organic synthesis.[1][2] This guide provides a comprehensive cross-characterization of holmium acetate, detailing its purity analysis, performance in specific applications, and a comparison with relevant alternatives.
Purity Characterization of this compound
The purity of commercially available this compound is typically high, often exceeding 99.9%.[3] This purity is commonly assessed on a trace metals basis or relative to the rare earth oxide (REO) content. A multi-technique approach is employed to provide a complete purity profile.
Table 1: Summary of Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Key Insights |
| Complexometric Titration with EDTA | To determine the holmium content. | This method relies on the formation of a stable complex between Ho³⁺ ions and EDTA, with a sharp color change at the endpoint indicating the concentration of holmium in the sample. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | To identify and quantify trace metallic impurities. | A powerful technique that can detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, ensuring the high purity of the material. |
| Thermogravimetric Analysis (TGA) | To determine the water of hydration. | By measuring the mass loss of a sample as it is heated, TGA quantifies the number of water molecules in the hydrated form of this compound. |
Experimental Protocols for Purity Determination
1. Assay of Holmium Content by Complexometric Titration:
-
Sample Preparation: A precisely weighed amount of this compound hydrate (B1144303) is dissolved in deionized water, with gentle heating if necessary.
-
Buffering: The solution's pH is adjusted to a range of 5.0-6.0 using a hexamine buffer.
-
Titration: The solution is titrated with a standardized ethylenediaminetetraacetic acid (EDTA) solution using Xylenol Orange as an indicator.
-
Endpoint Determination: The endpoint is marked by a distinct color change from reddish-purple to yellow, indicating that all holmium ions have been complexed by EDTA. The holmium content is then calculated based on the volume and concentration of the EDTA solution used.
2. Determination of Trace Metal Impurities by ICP-MS:
-
Sample Digestion: A known weight of the this compound sample is digested in high-purity nitric acid in a clean environment to prevent contamination.
-
Sample Introduction: The digested sample is introduced into the ICP-MS instrument, where it is atomized and ionized by a high-temperature argon plasma.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass spectrometer, allowing for the identification and quantification of trace metal impurities against calibration standards.
3. Determination of Water Content by TGA:
-
Sample Preparation: A small, accurately weighed sample of this compound hydrate is placed in a TGA crucible.
-
Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The mass loss steps on the resulting TGA curve correspond to the loss of water molecules, allowing for the determination of the degree of hydration.
Performance Comparison and Alternatives
The performance of this compound is highly dependent on the application. Here, we compare its performance in phosphor synthesis and its potential in catalysis.
Performance in Phosphor Synthesis: this compound vs. Holmium Nitrate (B79036)
In the synthesis of phosphors, the choice of the holmium precursor can significantly impact the final material's properties. The anion (acetate vs. nitrate) plays a crucial role in the reaction chemistry and thermal decomposition.
Table 2: Performance Comparison of this compound and Holmium Nitrate in Phosphor Synthesis
| Feature | This compound | Holmium Nitrate | Supporting Evidence/Inference |
| Luminescence Intensity | Potentially higher | May be lower | Acetate precursors can lead to more uniform and smoother particle morphologies, enhancing light extraction. |
| Quantum Yield | Potentially higher | Potentially lower | A more uniform crystal lattice with fewer defects, influenced by the precursor's decomposition pathway, generally results in a higher quantum yield. |
| Particle Morphology | Tends to produce more uniform, flatter, and smoother surfaces. | Can lead to rougher, less uniform, and agglomerated particles. | Studies on Y₂O₃ insulators made via sol-gel processes showed that acetate precursors yielded uniform and flat surfaces, while nitrate precursors resulted in rough surfaces. |
| Synthesis Method Suitability | Well-suited for sol-gel and hydrothermal methods. | Commonly used in solution combustion synthesis. | The nitrate group can act as an oxidizer in combustion synthesis, a role the acetate group does not fulfill. |
Performance in Catalysis: this compound and Other Lanthanide Acetates
Lanthanide compounds are known for their Lewis acidic properties, which make them potential catalysts in various organic reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones.[2] While specific quantitative data for this compound in this reaction is not widely published, its performance can be inferred from the known trends across the lanthanide series.
The lanthanide contraction is the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. For holmium, a later lanthanide, this results in a smaller Ho³⁺ ion with a higher charge density compared to earlier lanthanides like lanthanum. This has several implications for its catalytic activity:
-
Increased Lewis Acidity: The higher charge density of Ho³⁺ makes it a stronger Lewis acid, which can lead to enhanced catalytic activity.
-
Increased Covalent Character: The Ho-O bond with the acetate ligand has a more covalent character, which can influence the stability and reactivity of the catalytic species.[3]
-
Higher Complex Stability: Holmium(III)-acetate complexes are generally more stable than those of earlier lanthanides.[3]
Table 3: Comparison of Various Catalysts in the Biginelli Reaction
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea (B33335)/Thiourea (B124793) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol (B145695) | Reflux | 16 | - |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good |
| LaCl₃·7H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 5 | 92 |
| Pr(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 80 | 0.13 | 98 |
This table presents data for various catalysts to provide a context for the Biginelli reaction. Data for this compound is not available in the literature, but its performance is expected to be comparable or superior to earlier lanthanides like lanthanum due to its higher Lewis acidity.
Experimental Protocol: Representative Biginelli Reaction using a Lanthanide Catalyst
This protocol is based on the use of lanthanum chloride as a catalyst and can be adapted for screening other lanthanide catalysts like this compound.
-
Reaction Setup: To a mixture of an aldehyde (1 mmol), a β-keto ester (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL), add the lanthanide catalyst (e.g., 10 mol%).
-
Reaction Conditions: The reaction mixture is stirred and refluxed for the required time (typically monitored by TLC).
-
Work-up and Purification: After completion of the reaction, the solvent is evaporated. Cold water is added to the residue, and the resulting solid product is filtered, washed with water and ethanol, and dried. Further purification can be done by recrystallization.
Role of Acetate in Biological Signaling
While there is no evidence of a specific signaling pathway for this compound, the acetate ion itself is a key biomolecule involved in cellular metabolism and signaling. Acetate can be converted to acetyl-CoA, which is a central molecule in metabolism and also a substrate for protein acetylation, a key post-translational modification that regulates gene expression and enzyme activity. Additionally, acetate can act as a signaling molecule by activating G-protein coupled receptors.
References
A Comparative Guide to Quantifying Elemental Impurities in Holmium Acetate: ICP-OES vs. Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their precursors, such as holmium acetate (B1210297), is of paramount importance in the pharmaceutical industry. Elemental impurities, even at trace levels, can impact the efficacy, stability, and safety of the final drug product. Therefore, robust and sensitive analytical methods are required to accurately quantify these impurities. This guide provides a comprehensive comparison of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) with alternative techniques—namely Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF)—for the determination of elemental impurities in high-purity holmium acetate.
Introduction to Elemental Impurity Analysis in this compound
Holmium, a rare earth element, and its compounds are finding increasing applications in medical and electronic fields. This compound, in particular, may be used in the synthesis of specialized materials or as a precursor for other holmium-containing compounds. The control of elemental impurities in such high-purity materials is mandated by regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) under guidelines such as USP General Chapter <232> Elemental Impurities—Limits and ICH Q3D Guideline for Elemental Impurities.
Common elemental impurities of concern in pharmaceutical materials are categorized into classes based on their toxicity and the likelihood of their presence in the drug product. These include highly toxic elements like arsenic (As), cadmium (Cd), lead (Pb), and mercury (Hg), as well as catalyst-related metals such as platinum (Pt), palladium (Pd), and rhodium (Rh).
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for elemental impurity testing depends on several factors, including the required sensitivity, the sample matrix, throughput needs, and cost considerations. Here, we compare the performance of ICP-OES with ICP-MS and XRF.
| Feature | ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) | ICP-MS (Inductively Coupled Plasma - Mass Spectrometry) | XRF (X-ray Fluorescence) |
| Principle | Measures the wavelength and intensity of light emitted by excited atoms and ions in a high-temperature plasma.[1] | Measures the mass-to-charge ratio of ions created in a high-temperature plasma.[2][3] | Measures the energy and intensity of characteristic X-rays emitted from a sample that has been excited by a primary X-ray source.[2] |
| Typical Detection Limits | Parts per billion (ppb) or µg/L.[4] | Parts per trillion (ppt) or ng/L.[2][3] | Parts per million (ppm) or mg/kg.[3] |
| Sample Throughput | High; rapid analysis of multiple elements.[5] | Moderate; generally slower than ICP-OES. | High; very fast for screening. |
| Matrix Tolerance | Generally robust and tolerant to high concentrations of dissolved solids.[4][6] | Less tolerant to high matrix samples; may require further dilution.[4][6] | Minimal sample preparation for solids; less affected by matrix for qualitative analysis. |
| Cost (Instrument & Operational) | Moderate instrument cost, lower operational costs compared to ICP-MS.[5] | High instrument cost, higher operational and maintenance costs.[5] | Lower instrument cost, minimal operational costs. |
| Destructive Analysis | Yes, the sample is dissolved and consumed. | Yes, the sample is dissolved and consumed. | No, the analysis is non-destructive.[2] |
| Regulatory Acceptance | Widely accepted and recommended by USP <233> and ICH Q3D.[3] | The gold standard for trace elemental analysis, recommended by USP <233> and ICH Q3D.[3][5] | Accepted as a suitable alternative technique by USP <233> and ICH Q3D, particularly for screening.[2] |
Experimental Protocols
A detailed and validated experimental protocol is crucial for obtaining accurate and reproducible results. Below is a representative protocol for the quantification of elemental impurities in this compound using ICP-OES.
Experimental Workflow for ICP-OES Analysis of this compound
Caption: Workflow for ICP-OES analysis of this compound.
Detailed ICP-OES Protocol for this compound
This protocol is a general guideline and should be validated for specific instrumentation and laboratory conditions.
1. Reagents and Materials
-
This compound sample
-
High-purity nitric acid (HNO₃), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Certified multi-element standard solutions for calibration
-
Holmium plasma standard for matrix matching (optional)
-
Volumetric flasks and pipettes
2. Sample Preparation
-
Accurately weigh approximately 0.5 g of the this compound sample into a 50 mL volumetric flask.
-
Add a small amount of deionized water to moisten the sample.
-
Add 1 mL of concentrated high-purity nitric acid to dissolve the sample. Gentle warming may be applied if necessary to ensure complete dissolution.
-
Once the sample is completely dissolved, dilute to the mark with deionized water. This results in a 1% (w/v) sample solution.
-
Prepare a method blank using the same procedure without the this compound sample.
3. Instrument Parameters (Example)
| Parameter | Setting |
| RF Power | 1.2 - 1.5 kW |
| Plasma Gas Flow | 10 - 15 L/min |
| Auxiliary Gas Flow | 0.5 - 1.5 L/min |
| Nebulizer Gas Flow | 0.5 - 1.0 L/min |
| Sample Uptake Rate | 1.0 - 1.5 mL/min |
| Viewing Mode | Axial or Dual View |
| Integration Time | 5 - 15 seconds per replicate |
| Replicates | 3 |
4. Calibration
-
Prepare a series of calibration standards by diluting the certified multi-element stock solutions. The concentration range should bracket the expected impurity levels in the sample.
-
The calibration standards should be prepared in the same acid matrix as the samples (e.g., 2% nitric acid).
-
For improved accuracy, especially in a high-purity rare earth matrix, matrix-matched calibration standards can be prepared by adding a high-purity holmium solution to the standards to match the holmium concentration in the sample solutions.
5. Analysis
-
Calibrate the ICP-OES instrument using the prepared calibration standards.
-
Aspirate the method blank to establish the baseline.
-
Analyze the prepared this compound sample solutions.
-
Rinse the system with the blank solution between samples to prevent carry-over.
6. Data Analysis and Reporting
-
The instrument software will calculate the concentration of each elemental impurity in the sample solution based on the calibration curve.
-
Calculate the concentration of each impurity in the original solid this compound sample, taking into account the initial sample weight and final volume.
-
Report the results in µg/g or ppm.
Logical Relationship of Technique Selection
The choice of analytical technique is a critical decision in the drug development process, balancing the need for sensitivity with practical considerations like cost and sample throughput.
Caption: Decision tree for selecting an analytical technique.
Conclusion
For the routine quality control of elemental impurities in this compound, ICP-OES presents a robust, reliable, and cost-effective solution.[5] It offers the necessary sensitivity to meet the regulatory requirements for most elemental impurities as stipulated in USP <232> and ICH Q3D. While ICP-MS provides superior detection limits, making it the preferred method for ultra-trace analysis and for elements with very low permitted daily exposure limits, its higher cost and lower matrix tolerance may not be necessary for all applications.[2][5] XRF serves as an excellent complementary technique for rapid, non-destructive screening of raw materials and final products, helping to identify any gross contamination before proceeding with more sensitive and quantitative methods like ICP-OES or ICP-MS.[2] The choice of the most suitable technique will ultimately depend on the specific regulatory requirements, the intended use of the this compound, and the resources available in the analytical laboratory.
References
- 1. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. inis.iaea.org [inis.iaea.org]
Safety Operating Guide
Proper Disposal of Holmium Acetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of holmium acetate (B1210297) is paramount for laboratories committed to safety and sustainability. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for holmium acetate, a compound classified as a skin and eye irritant that may also cause respiratory irritation.[1][2][3][4][5] Adherence to these guidelines is critical to minimize health risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust particles.[1][5] In case of accidental contact, follow these first aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. If irritation persists, consult a physician.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1][2]
-
Ingestion: Rinse the mouth with water and seek medical advice.[1][2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves professional waste management services.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][6]
-
Containment: Carefully sweep up any solid this compound, avoiding the creation of dust.[1][2] Place the material in a suitable, clearly labeled, and sealed container for disposal.[1][2]
-
Waste Collection: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and accessible only to authorized personnel.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the this compound waste.[1] These services are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.[6]
-
Recommended Treatment: The preferred method of disposal is to dissolve or mix the this compound with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
Quantitative Data and Hazard Summary
| Parameter | Value | Reference |
| Chemical Formula | Ho(C₂H₃O₂)₃·xH₂O | [1] |
| Appearance | Pink solid | [4] |
| Solubility | Soluble in water | [4] |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3) | [1][2][3][5][7] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2][3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. eternal-element.com [eternal-element.com]
- 4. Holmium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 5. fishersci.com [fishersci.com]
- 6. ameslab.gov [ameslab.gov]
- 7. Holmium(III) acetate 99.99 trace metals 312619-49-1 [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Holmium Acetate
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Holmium acetate (B1210297), including detailed operational and disposal plans. By adhering to these protocols, you can ensure a secure laboratory environment and foster a culture of safety, building deep trust in your laboratory's practices.
Holmium acetate is an irritant to the skin, eyes, and respiratory system.[1][2] Therefore, strict adherence to personal protective equipment (PPE) protocols and safe handling procedures is crucial to minimize risk.
Essential Personal Protective Equipment (PPE)
A multi-faceted defense is critical when handling this compound, particularly in its powder form. The following table summarizes the recommended PPE.
| Scenario | Eye Protection | Skin Protection | Respiratory Protection |
| Handling Solid/Powder | Chemical safety goggles or safety glasses with side-shields.[1][3] | Impermeable chemical-resistant gloves (e.g., nitrile), lab coat, or other protective work clothing.[3][4] | NIOSH-approved dust mask (e.g., N95) or respirator, especially if dust formation is likely.[4][5] |
| Cleaning Spills | Chemical safety goggles.[6] | Impermeable gloves and protective clothing.[6] | NIOSH-approved respirator with a particulate filter.[3] |
Quantitative Exposure Limits
A key component of laboratory safety is adherence to established occupational exposure limits (OELs). However, for Holmium and its compounds, including this compound, major regulatory and advisory bodies have not established specific exposure limits.
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | Not established[1][2] |
| ACGIH (TLV) | Not established[1][2] |
| NIOSH (REL) | Not established |
The absence of established OELs underscores the importance of implementing robust engineering controls and stringent PPE usage to minimize any potential exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following protocol provides detailed, step-by-step guidance.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]
-
Gather PPE: Before handling the compound, don all required PPE as outlined in the table above.
Handling and Experimental Procedures
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[1][8]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6][8]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][3]
Spill and Emergency Procedures
A clear and practiced emergency plan is critical.
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[1][2]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is substantial or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's environmental health and safety (EHS) office.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
-
Waste Disposal
-
Containerization: Collect all this compound waste, including contaminated materials and disposable PPE, in a clearly labeled, sealed container for hazardous waste.[1][8]
-
Disposal Protocol: Dispose of this compound waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in the regular trash.[1][2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. ameslab.gov [ameslab.gov]
- 2. Holmium - ESPI Metals [espimetals.com]
- 3. fishersci.at [fishersci.at]
- 4. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 5. Immediately Dangerous to Life or Health | NIOSH | CDC [cdc.gov]
- 6. eternal-element.com [eternal-element.com]
- 7. fishersci.com [fishersci.com]
- 8. Immediately dangerous to life or health - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
